Product packaging for N,N-Dimethyl-L-Alanine(Cat. No.:CAS No. 2812-31-9)

N,N-Dimethyl-L-Alanine

Cat. No.: B152497
CAS No.: 2812-31-9
M. Wt: 117.15 g/mol
InChI Key: QCYOIFVBYZNUNW-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N,N-dimethyl-L-alanine is a methyl-L-alanine in which both the amino hydrogens of L-alanine are replaced by methyl groups.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO2 B152497 N,N-Dimethyl-L-Alanine CAS No. 2812-31-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(dimethylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-4(5(7)8)6(2)3/h4H,1-3H3,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYOIFVBYZNUNW-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182395
Record name N,N-Dimethylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2812-31-9, 19701-89-4
Record name N,N-Dimethylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2812-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002812319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Dimethylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2S)-2-(dimethylamino)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of N,N-Dimethyl-L-Alanine from L-Alanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N,N-Dimethyl-L-Alanine from its parent amino acid, L-alanine. The N,N-dimethylation of amino acids is a critical modification in peptide and medicinal chemistry, often employed to enhance the pharmacokinetic properties of peptide-based therapeutics by increasing metabolic stability and cell permeability. This document details the most common and effective synthetic methodologies, including the Eschweiler-Clarke reaction and reductive amination with sodium borohydride. Detailed experimental protocols, comparative data on reaction yields and purity, and methods for purification and characterization are presented to serve as a practical resource for researchers in organic synthesis and drug development.

Introduction

This compound is a non-proteinogenic α-amino acid characterized by the presence of two methyl groups on the α-nitrogen atom.[1] This structural modification imparts unique physicochemical properties compared to its precursor, L-alanine, such as increased steric hindrance and the absence of an amide proton donor. In the context of peptide synthesis, the incorporation of N,N-dimethylated amino acids can significantly improve the therapeutic potential of peptides by rendering them less susceptible to enzymatic degradation.[2] This guide focuses on the chemical synthesis of this compound, providing detailed procedures and comparative analysis of the prevalent synthetic routes.

Synthetic Methodologies

The conversion of L-alanine to this compound primarily involves the formation of two new nitrogen-methyl bonds. The most widely employed methods are reductive amination techniques, which are favored for their efficiency and control over the degree of methylation.

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines using an excess of formic acid and formaldehyde.[3][4] This reaction is a type of reductive amination where formaldehyde serves as the source of the methyl group, and formic acid acts as the reducing agent.[5] A key advantage of this method is that it does not produce quaternary ammonium salts and typically proceeds without racemization of chiral centers.[3] The reaction is driven to completion by the formation of carbon dioxide gas.[3]

Reductive Amination with Sodium Borohydride

An alternative and milder approach to the Eschweiler-Clarke reaction is the reductive amination using a chemical reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[6][7] In this two-step, one-pot process, the primary amine of L-alanine first reacts with formaldehyde to form an imine intermediate, which is then reduced in situ by the borohydride reagent to yield the methylated amine.[7] This method is often preferred for substrates that may be sensitive to the acidic and high-temperature conditions of the Eschweiler-Clarke reaction.[8]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound from L-alanine.

Method 1: Eschweiler-Clarke Reaction

This protocol describes the N,N-dimethylation of L-alanine using formaldehyde and formic acid.

Materials:

  • L-alanine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Diethyl ether

  • Dowex 50W X8 cation-exchange resin

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add L-alanine (1.0 eq).

  • To the L-alanine, add an excess of aqueous formaldehyde solution (e.g., 5.0 eq) and formic acid (e.g., 5.0 eq).

  • Heat the reaction mixture to 100-120°C and maintain at this temperature for 2-5 hours. The evolution of carbon dioxide should be observed.

  • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Remove the excess formic acid and formaldehyde by distillation under reduced pressure.

  • Dissolve the resulting yellow, viscous liquid in a minimal amount of water and acidify with concentrated HCl to a pH of approximately 1.

  • The crude product can be purified by recrystallization from ethanol/diethyl ether or by ion-exchange chromatography.

Purification by Ion-Exchange Chromatography:

  • Prepare a column with a cation-exchange resin (e.g., Dowex 50W X8) in the H⁺ form.

  • Load the aqueous solution of the crude product onto the column.

  • Wash the column with deionized water to remove unreacted starting materials and byproducts.

  • Elute the this compound from the resin using an aqueous ammonia solution (e.g., 2 M).

  • Collect the fractions containing the product and concentrate under reduced pressure to obtain the purified this compound as a white solid.

Method 2: Reductive Amination with Sodium Borohydride

This protocol details the synthesis of this compound using formaldehyde and sodium borohydride.

Materials:

  • L-alanine

  • Formaldehyde (37% aqueous solution)

  • Sodium borohydride (NaBH₄)

  • Methanol or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Silica gel

Procedure:

  • Dissolve L-alanine (1.0 eq) in water or methanol in a round-bottom flask.

  • Add an excess of aqueous formaldehyde solution (e.g., 5.0 eq) to the solution.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Cool the reaction mixture in an ice bath to 0-5°C.

  • Slowly add sodium borohydride (e.g., 3.0 eq) in small portions, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Carefully acidify the reaction mixture with HCl to a pH of ~2 to decompose any excess borohydride.

  • Concentrate the reaction mixture under reduced pressure.

  • The product can be purified by silica gel chromatography or by recrystallization from methanol/diethyl ether.

Data Presentation

The following table summarizes the quantitative data for the different synthetic methods for producing this compound.

Synthesis Method Key Reagents Typical Yield (%) Purity (%) Key Advantages/Disadvantages
Eschweiler-Clarke Reaction Formaldehyde, Formic AcidHigh>95Advantages: High yield, irreversible reaction, avoids quaternary ammonium salt formation.[3] Disadvantages: Requires high temperatures and strong acid, which may not be suitable for sensitive substrates.
Reductive Amination Formaldehyde, Sodium BorohydrideGood to High>98Advantages: Milder reaction conditions, suitable for a wider range of substrates.[6] Disadvantages: Requires careful control of stoichiometry and temperature to avoid over-reduction or side reactions.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the two N-methyl groups, a quartet for the α-proton, and a doublet for the β-methyl group.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbon, the α-carbon, the N-methyl carbons, and the β-methyl carbon. The chemical shifts will be different from those of L-alanine.[9][10]

  • Mass Spectrometry (MS):

    • Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool to confirm the molecular weight of the product. The addition of two methyl groups to L-alanine results in a mass increase of 28.0313 Da.[11] The expected [M+H]⁺ ion for this compound is m/z 118.08.

Visualizations

Reaction Mechanism and Workflows

Eschweiler_Clarke_Mechanism cluster_step1 Step 1: Monomethylation cluster_step2 Step 2: Dimethylation L_Alanine L-Alanine Imine1 Imine Intermediate L_Alanine->Imine1 + HCHO - H₂O Formaldehyde1 Formaldehyde N_Methyl_Alanine N-Methyl-L-Alanine Imine1->N_Methyl_Alanine + HCOOH - CO₂ Formic_Acid1 Formic Acid N_Methyl_Alanine2 N-Methyl-L-Alanine Iminium_Ion Iminium Ion Intermediate N_Methyl_Alanine2->Iminium_Ion + HCHO - H₂O Formaldehyde2 Formaldehyde NN_Dimethyl_Alanine This compound Iminium_Ion->NN_Dimethyl_Alanine + HCOOH - CO₂ Formic_Acid2 Formic Acid

Caption: Mechanism of the Eschweiler-Clarke Reaction.

Reductive_Amination_Workflow Start Start: L-Alanine Solution Add_HCHO Add Formaldehyde (Imine Formation) Start->Add_HCHO Cool Cool to 0-5°C Add_HCHO->Cool Add_NaBH4 Add NaBH₄ (Reduction) Cool->Add_NaBH4 Stir Stir at Room Temp. Add_NaBH4->Stir Acidify Acidify with HCl Stir->Acidify Concentrate Concentrate Acidify->Concentrate Purify Purification (Chromatography/ Recrystallization) Concentrate->Purify Product This compound Purify->Product

Caption: Experimental Workflow for Reductive Amination.

Purification_Workflow Start Crude Product in Aqueous Acid Load Load onto Cation- Exchange Column (H⁺ form) Start->Load Wash Wash with Deionized Water (Remove Impurities) Load->Wash Elute Elute with Aqueous Ammonia (Displace Product) Wash->Elute Collect Collect Fractions Elute->Collect Concentrate Concentrate Fractions (Remove Solvent) Collect->Concentrate Product Pure this compound Concentrate->Product

Caption: Ion-Exchange Chromatography Purification Workflow.

Conclusion

The synthesis of this compound from L-alanine is a well-established process that can be achieved through multiple reliable methods. The choice between the Eschweiler-Clarke reaction and reductive amination with sodium borohydride will depend on the specific requirements of the synthesis, such as scale, substrate sensitivity, and available equipment. This guide provides the necessary theoretical background and practical protocols to enable researchers to successfully synthesize and purify this valuable modified amino acid for applications in peptide synthesis and drug discovery. The provided workflows and comparative data serve as a valuable resource for optimizing reaction conditions and achieving high yields of the desired product.

References

The Biological Activity of N,N-Dimethyl-L-Alanine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This technical guide provides a comprehensive analysis of the biological activity of N,N-Dimethyl-L-Alanine as a standalone molecule. An extensive review of the scientific literature reveals a notable absence of direct research on the intrinsic pharmacological or physiological effects of this compound. The primary role of this compound to date has been as a synthetic intermediate and a component in the structure of larger, more complex molecules. Consequently, this document focuses on a theoretical framework to understand its potential biological activity by examining the physicochemical changes imparted by N,N-dimethylation compared to its parent amino acid, L-alanine. Furthermore, this guide furnishes detailed, generalized experimental protocols for the future investigation of its biological properties, including cytotoxicity, receptor binding, and enzyme inhibition assays. This paper is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and highlighting current knowledge gaps to direct future research into this molecule.

Introduction

This compound is a derivative of the non-essential amino acid L-alanine, characterized by the substitution of two methyl groups on the alpha-amino nitrogen.[1] While L-alanine is a fundamental building block of proteins and plays a key role in metabolism[2][3], the biological significance of its N,N-dimethylated counterpart as an independent entity remains uncharacterized.

In medicinal chemistry, N-methylation is a common strategic modification to enhance the pharmacokinetic and pharmacodynamic properties of a lead compound.[4] These enhancements can include increased metabolic stability, improved membrane permeability, and altered receptor binding affinity. However, the existing body of research focuses on these principles in the context of larger drug molecules, rather than the standalone activity of simple methylated amino acids like this compound.

This guide will first delineate the known physicochemical properties of this compound and compare them to L-alanine to illustrate the impact of N,N-dimethylation. Subsequently, it will present a series of robust, generalized experimental workflows that can be employed to systematically screen and characterize the biological activity of this molecule for the first time.

Physicochemical Properties and the Impact of N,N-Dimethylation

The addition of two methyl groups to the nitrogen atom of L-alanine significantly alters its physical and chemical properties. These changes are crucial for predicting its potential biological interactions. The key differences are summarized in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C5H11NO2[1]
Molecular Weight 117.15 g/mol [1]
IUPAC Name (2S)-2-(dimethylamino)propanoic acid[1]
CAS Number 2812-31-9[1]
Computed LogP -0.6 (Approx.)PubChem
Table 2: Comparative Physicochemical Properties of L-Alanine and this compound
PropertyL-AlanineThis compoundPredicted Impact of Dimethylation
Molecular Weight 89.09 g/mol [5]117.15 g/mol [1]Increased mass and steric bulk
Water Solubility 166.5 g/L (25ºC)Data not availableLikely reduced due to increased lipophilicity
LogP -2.85[6]-0.6 (Approx.)Increased lipophilicity (less hydrophilic)
Hydrogen Bond Donors 1 (from -NH2)0Inability to act as a hydrogen bond donor

The most significant changes are the increase in molecular weight and lipophilicity (as indicated by the higher LogP value) and the elimination of the primary amine's hydrogen bond donating capacity. These modifications can theoretically lead to enhanced membrane permeability and altered binding interactions with biological targets compared to L-alanine.

Theoretical Biological Implications of N,N-Dimethylation

While no direct biological activity has been reported for standalone this compound, the structural modifications suggest several potential consequences that warrant investigation.

G cluster_0 Structural Modification cluster_1 Physicochemical Changes cluster_2 Potential Biological Consequences N,N-Dimethylation N,N-Dimethylation A Increased Lipophilicity (Higher LogP) N,N-Dimethylation->A B Increased Steric Hindrance N,N-Dimethylation->B C Loss of H-Bond Donor N,N-Dimethylation->C D Altered Basicity N,N-Dimethylation->D E Enhanced Membrane Permeability A->E F Altered Receptor/ Enzyme Binding B->F G Modified Metabolic Stability B->G C->F H Disruption of Amino Acid Transport D->H

Potential consequences of N,N-dimethylation.
  • Enhanced Membrane Permeability: The increased lipophilicity may allow this compound to cross biological membranes more readily than L-alanine.

  • Altered Target Interactions: The bulky dimethylamino group and the loss of hydrogen bond donation capability would drastically change how the molecule fits into enzyme active sites or receptor binding pockets that normally accommodate L-alanine.[7]

  • Modified Metabolism: The N,N-dimethylation could render the molecule resistant to enzymes that typically metabolize L-alanine, such as alanine aminotransferase, potentially increasing its in vivo half-life.

  • Amino Acid Transporter Interaction: It may act as an antagonist or a weak substrate for amino acid transporters that recognize L-alanine.

Proposed Experimental Protocols for Biological Screening

To elucidate the standalone biological activity of this compound, a systematic screening approach is necessary. The following sections detail generalized protocols for initial in vitro characterization.

G start This compound (Test Compound) cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity receptor_binding Receptor Binding Screen (Panel of relevant receptors) start->receptor_binding enzyme_inhibition Enzyme Inhibition Screen (Panel of relevant enzymes) start->enzyme_inhibition inactive No Significant Activity (Further derivatization or use as synthetic block) cytotoxicity->inactive Inactive active_cyto Cytotoxic/Proliferative Activity Identified cytotoxicity->active_cyto Active receptor_binding->inactive Inactive active_receptor Receptor Ligand Activity Identified receptor_binding->active_receptor Active enzyme_inhibition->inactive Inactive active_enzyme Enzyme Inhibitor/ Activator Identified enzyme_inhibition->active_enzyme Active downstream Mechanism of Action Studies (e.g., Dose-response, Pathway Analysis) active_cyto->downstream active_receptor->downstream active_enzyme->downstream

General workflow for screening the biological activity of a novel compound.
In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the general toxicity of this compound on cell viability and proliferation. The MTT assay is a colorimetric method that measures the metabolic activity of cells.[8]

Materials:

  • This compound

  • Cell line of interest (e.g., HeLa, HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[9]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well microplates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until purple formazan crystals are visible.[10]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

Receptor Binding Affinity (Radioligand Competition Assay)

This protocol assesses the ability of this compound to bind to a specific receptor by measuring its competition with a known high-affinity radiolabeled ligand.[12][13]

Materials:

  • This compound

  • Cell membranes or tissue homogenates expressing the receptor of interest

  • Radioligand specific for the target receptor (e.g., ³H or ¹²⁵I-labeled)

  • Assay buffer (receptor-specific)

  • Unlabeled specific ligand for non-specific binding determination

  • Glass fiber filters

  • Scintillation fluid and scintillation counter or gamma counter

  • 96-well filter plates and vacuum manifold

Procedure:

  • Reaction Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of radioligand (typically at or below its Kd), and varying concentrations of this compound.

  • Controls: Prepare wells for total binding (no competitor) and non-specific binding (a saturating concentration of a known unlabeled ligand).

  • Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at a specific temperature (e.g., room temperature or 37°C) for a time sufficient to reach equilibrium.

  • Separation: Terminate the reaction by rapid filtration through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.[14]

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation or gamma counter.

  • Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the concentration of this compound to determine the IC50, which can then be used to calculate the inhibition constant (Ki).

Enzyme Inhibition Activity (Spectrophotometric Assay)

This protocol determines if this compound can inhibit the activity of a specific enzyme by measuring the rate of product formation.[15][16]

Materials:

  • This compound

  • Purified enzyme of interest

  • Substrate for the enzyme that produces a chromogenic product

  • Assay buffer (optimal for enzyme activity)

  • Known inhibitor for the enzyme (positive control)

  • 96-well microplate

  • Spectrophotometric microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and serial dilutions of this compound in the assay buffer.

  • Pre-incubation: In a 96-well plate, add the enzyme solution and the this compound dilutions (or buffer for control wells). Allow to pre-incubate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance of the product at its specific wavelength in kinetic mode (multiple readings over time).

  • Data Analysis: Determine the initial reaction velocity (V₀) for each concentration of the inhibitor by calculating the slope of the linear portion of the absorbance vs. time curve. Calculate the percentage of inhibition relative to the uninhibited control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Conclusion

There is currently a significant knowledge gap regarding the intrinsic biological activity of this compound as a standalone molecule. Its primary utility has been confined to its role as a building block in chemical synthesis. Based on established principles of medicinal chemistry, the N,N-dimethylation of L-alanine is predicted to increase its lipophilicity and steric bulk while removing its hydrogen bond donating ability. These alterations could theoretically lead to modified metabolic stability, membrane permeability, and interactions with biological targets.

The lack of empirical data underscores the need for foundational research. The experimental workflows detailed in this guide provide a clear and systematic path forward for the scientific community to screen for potential cytotoxicity, receptor binding, and enzyme inhibition activities. The characterization of this compound's biological profile could uncover novel pharmacological properties or confirm its status as a biologically inert synthetic tool, both of which are valuable outcomes for drug development and chemical biology. Future research in this area is strongly encouraged to fully elucidate the biological role of this simple yet understudied amino acid derivative.

References

The Untapped Potential of N,N-Dimethyl-L-Alanine in Asymmetric Synthesis: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethyl-L-alanine, a chiral amino acid derivative, presents a compelling yet underexplored building block in the field of asymmetric synthesis. Its unique structural features, including a stereogenic center and a tertiary amine, offer significant potential for the stereocontrolled construction of complex chiral molecules, a critical aspect of modern drug discovery and development. This technical guide provides a comprehensive overview of the current landscape of this compound's application in asymmetric synthesis, highlighting its physicochemical properties, synthetic accessibility, and known applications, while also underscoring the existing gaps in quantitative data and detailed experimental protocols that warrant further investigation.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective utilization in synthetic chemistry.

PropertyValue
CAS Number 157431-09-9[1]
Molecular Formula C5H11NO2[2]
Molecular Weight 117.15 g/mol [2]
IUPAC Name (2S)-2-(dimethylamino)propanoic acid[2]
Appearance White to off-white powder
Solubility Soluble in water

Applications in Asymmetric Synthesis: A Landscape of Potential

This compound serves as a valuable chiral precursor, primarily finding utility in peptide synthesis and as a component in the development of more complex chiral auxiliaries and ligands.[3] The N,N-dimethylation of the amino group imparts unique steric and electronic properties that can influence the stereochemical outcome of a reaction.

Peptide Synthesis

The incorporation of N-methylated amino acids, including this compound, into peptide backbones is a well-established strategy to enhance the therapeutic properties of peptide-based drugs. This modification can increase proteolytic stability, improve membrane permeability, and modulate the peptide's conformation, ultimately leading to enhanced efficacy and bioavailability.[4][5]

Chiral Auxiliaries and Ligands

While direct and extensive literature on the use of this compound as a standalone chiral auxiliary is limited, its structural motif is a key component of various chiral ligands and auxiliaries employed in asymmetric catalysis. The inherent chirality of the alanine backbone provides a defined stereochemical environment that can effectively induce asymmetry in a wide range of chemical transformations.

Experimental Protocols: Insights from Related Alanine Derivatives

Representative Protocol: Asymmetric Alkylation using a Pseudoephenamine Alaninamide Auxiliary

This protocol, adapted from the synthesis of quaternary α-methyl α-amino acids, demonstrates a general approach for asymmetric alkylation using an alanine-derived chiral auxiliary.[6]

1. Formation of the Chiral Auxiliary:

  • Couple (1S,2S)-pseudoephenamine with N-Boc-L-alanine using a mixed anhydride method (e.g., pivaloyl chloride).

  • Deprotect the N-Boc group using an acidic solution (e.g., HCl).

  • Form the pivaldimine by reacting with pivaldehyde to yield the chiral auxiliary.

2. Asymmetric Alkylation:

  • Dissolve the chiral auxiliary in a suitable aprotic solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C).

  • Add a strong base (e.g., lithium diisopropylamide, LDA) to generate the enolate.

  • Introduce the electrophile (e.g., an alkyl halide) and allow the reaction to proceed to completion.

3. Cleavage of the Auxiliary:

  • Quench the reaction and hydrolyze the imine and amide bonds under acidic or basic conditions to release the chiral α-alkylated alanine derivative.

  • The chiral auxiliary can often be recovered and recycled.

Quantitative Data: A Call for Further Research

A significant gap exists in the scientific literature regarding comprehensive, quantitative data on the performance of this compound as a chiral directing group in various asymmetric reactions. While studies on other N-acyl and N-alkyl alanine derivatives have reported high levels of diastereoselectivity and enantioselectivity, similar data for this compound is sparse.[6][7][8] The following table highlights the type of quantitative data that is needed to fully assess the potential of this chiral building block.

Reaction TypeElectrophileDiastereomeric Excess (de%)Enantiomeric Excess (ee%)Yield (%)
Asymmetric AlkylationAlkyl HalideData Not AvailableData Not AvailableData Not Available
Asymmetric Aldol ReactionAldehydeData Not AvailableData Not AvailableData Not Available
Michael Additionα,β-Unsaturated CarbonylData Not AvailableData Not AvailableData Not Available

Visualizing Asymmetric Synthesis: Logical Workflows

While specific signaling pathways involving this compound are not applicable in this context, the logical workflow of its application in asymmetric synthesis can be visualized. The following diagrams illustrate the general strategies for utilizing a chiral auxiliary.

Asymmetric_Synthesis_Workflow cluster_0 Preparation of Chiral Adduct cluster_1 Stereoselective Reaction cluster_2 Product Formation Achiral_Substrate Achiral Substrate Chiral_Adduct Chiral Adduct Achiral_Substrate->Chiral_Adduct Covalent Bonding Chiral_Auxiliary This compound (Chiral Auxiliary) Chiral_Auxiliary->Chiral_Adduct Diastereomeric_Product Diastereomeric Product Chiral_Adduct->Diastereomeric_Product Reaction Reagent Reagent Reagent->Diastereomeric_Product Chiral_Product Chiral Product Diastereomeric_Product->Chiral_Product Auxiliary Cleavage Recovered_Auxiliary Recovered Auxiliary Diastereomeric_Product->Recovered_Auxiliary

General workflow for asymmetric synthesis using a chiral auxiliary.

Catalytic_Cycle_Workflow Catalyst Chiral Catalyst (derived from This compound) Intermediate Catalyst-Substrate Complex Catalyst->Intermediate Coordination Substrate Achiral Substrate Substrate->Intermediate Reagent Reagent Reagent->Intermediate Reaction Intermediate->Catalyst Catalyst Regeneration Product Chiral Product Intermediate->Product

Catalytic cycle for an asymmetric reaction using a chiral catalyst.

Conclusion and Future Outlook

This compound holds considerable promise as a versatile and effective chiral building block in asymmetric synthesis. Its straightforward structure and the advantageous properties conferred by the N,N-dimethyl substitution pattern make it an attractive candidate for the development of novel synthetic methodologies. However, the full potential of this compound remains largely untapped due to a lack of comprehensive studies detailing its application in a variety of asymmetric transformations. Future research efforts should focus on systematically evaluating this compound as a chiral auxiliary and in the development of novel chiral ligands for catalysis. The generation of robust quantitative data and detailed experimental protocols will be crucial for establishing this compound as a staple in the synthetic chemist's toolbox for the efficient and stereoselective synthesis of valuable chiral molecules.

References

A Technical Guide to the Synthesis of Novel N,N-Dimethyl-L-Alanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of N,N-Dimethyl-L-Alanine and its derivatives. This compound, a derivative of the essential amino acid L-alanine, is a valuable building block in medicinal chemistry.[1][2] The N,N-dimethylation of amino acids is a key strategy used to enhance the therapeutic properties of peptides, improving metabolic stability, membrane permeability, and conformational rigidity.[3][4][5] This document details the primary synthetic methodologies, provides explicit experimental protocols, summarizes key reaction data, and illustrates the core synthetic pathways.

Core Synthetic Strategies

The primary method for synthesizing this compound is the Eschweiler-Clarke reaction, a classic and reliable form of reductive amination. Other notable methods include catalytic hydrogenation using methanol as a carbon source and biocatalysis.

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is the most common method for the N,N-dimethylation of primary amines.[6] It utilizes excess formic acid and formaldehyde to methylate the amine, reliably stopping at the tertiary amine stage without the formation of quaternary ammonium salts.[7][8] A significant advantage of this method is that the chirality of the alpha-carbon in amino acids like L-alanine is typically preserved.[7]

The reaction proceeds in two stages. First, the primary amine of L-alanine reacts with formaldehyde to form an N-methyl derivative. This is followed by a second, similar reaction that adds the second methyl group. The mechanism involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by a hydride transfer from formic acid, releasing carbon dioxide in an irreversible step.[6][7]

Reductive N,N-Dimethylation via Catalytic Hydrogenation

An alternative approach involves reductive methylation using methanol as the source of the methyl group.[9] In this method, formaldehyde is generated in situ from methanol in the presence of a palladium-on-charcoal catalyst and air. The amino acid is then N,N-dimethylated through catalytic hydrogenation. This technique is advantageous as it avoids the use of aqueous formaldehyde, which can contain contaminating paraformaldehyde.[9]

Biocatalytic Synthesis

Emerging as a green chemistry alternative, biocatalytic methods offer a one-step fermentative process for N-methylation. For instance, engineered strains of Corynebacterium glutamicum have been developed to produce N-methyl-L-alanine directly from simple sugars and methylamine.[3][10] This approach, while currently focused on mono-methylation, highlights a novel and sustainable route for producing methylated amino acid derivatives.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the key aspects of the primary synthetic routes to this compound.

MethodStarting MaterialsKey ReagentsTypical YieldAdvantagesDisadvantages
Eschweiler-Clarke Reaction L-AlanineFormaldehyde, Formic AcidGood to HighPrevents over-methylation, preserves chirality, irreversible reaction.[7][8]Requires excess reagents and heating.
Catalytic Hydrogenation L-AlanineMethanol, Pd/C Catalyst, H₂GoodAvoids aqueous formaldehyde and contaminants.[9]Requires specialized hydrogenation equipment and catalyst handling.
Biocatalysis Glucose, MethylamineEngineered MicroorganismHigh (e.g., 0.71 g/g glucose for N-methyl-L-alanine[10])Sustainable, one-step process from simple precursors.[10]Currently demonstrated for mono-methylation; requires specific microbial strains.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and subsequent derivatization of this compound.

Protocol 1: Synthesis of this compound via Eschweiler-Clarke Reaction

This protocol is a representative procedure based on the established mechanism of the Eschweiler-Clarke reaction.[6][7][11]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve L-Alanine (1.0 eq) in formic acid (90%, ~3.0 eq).

  • Addition of Formaldehyde: To the stirred solution, add aqueous formaldehyde (37%, ~2.5 eq).

  • Heating: Heat the reaction mixture to 90-100°C and maintain reflux for 6-12 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully evaporate the excess formic acid and formaldehyde under reduced pressure.

  • Purification: Dissolve the resulting residue in water and adjust the pH to ~6 with a suitable base (e.g., sodium bicarbonate). The product can be purified via ion-exchange chromatography or by crystallization.

  • Characterization: Confirm the structure of the final product, this compound, using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of N-acetyl-N-methyl-L-alanine Methyl Ester

This protocol describes the acetylation of a related derivative, demonstrating a common subsequent modification.[12]

  • Dissolution: Dissolve N-methyl-L-alanine methyl ester hydrochloride (1.0 eq) in chloroform (~5 mL per gram of starting material).

  • Reagent Addition: Add acetic anhydride (~3.0 eq) and triethylamine (~5.0 eq) to the solution.

  • Reaction: Allow the mixture to stand at room temperature for 24 hours.

  • Quenching and Neutralization: Decompose the excess acetic anhydride by the careful addition of water. Neutralize the mixture with a saturated aqueous solution of sodium hydrogen carbonate.

  • Extraction: Separate the chloroform layer. Extract the aqueous layer multiple times with ethyl acetate.

  • Isolation: Combine the organic layers (chloroform and ethyl acetate) and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification: Dissolve the oil in chloroform, wash again with aqueous sodium hydrogen carbonate, and concentrate under reduced pressure to obtain the purified N-acetyl-N-methyl-L-alanine methyl ester.[12]

Visualization of Synthetic Pathways and Workflows

The following diagrams, generated using DOT language, illustrate the key chemical transformations and experimental processes.

Eschweiler_Clarke_Mechanism cluster_start Reactants cluster_reaction1 First Methylation cluster_reaction2 Second Methylation L-Alanine L-Alanine Imine1 Iminium Ion 1 L-Alanine->Imine1 + HCHO Reagents Formaldehyde (HCHO) Formic Acid (HCOOH) Imine2 Iminium Ion 2 NMA N-Methyl-L-Alanine Imine1->NMA + HCOOH - CO2 NMA->Imine2 + HCHO Product This compound Imine2->Product + HCOOH - CO2

Caption: Mechanism of the Eschweiler-Clarke Reaction.

Synthesis_Workflow start Reaction Setup (Reactants + Solvents) reaction Chemical Reaction (e.g., Heating, Stirring) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Continue workup Quenching & Work-up (Neutralization, Evaporation) monitoring->workup Complete extraction Extraction & Phase Separation workup->extraction purification Purification (Chromatography, Crystallization) extraction->purification characterization Characterization (NMR, MS, IR) purification->characterization final_product Pure Derivative characterization->final_product

Caption: General Experimental Workflow for Synthesis.

Biological Context and Applications

While this compound itself is primarily a synthetic intermediate, its incorporation into larger molecules has significant biological implications. N-methylation is a proven strategy in drug design to block metabolic degradation by proteases and to enhance a peptide's ability to cross cell membranes.[3] Furthermore, some alanine derivatives, specifically quaternary ammonium salts, have demonstrated potent antimicrobial and anti-biofilm activities, suggesting a potential application space for novel, highly functionalized alanine derivatives as disinfectants or therapeutic agents.[13] The synthesis of these derivatives is therefore a critical step in the development of next-generation peptide drugs and antimicrobial compounds.

References

Investigating the Pharmacokinetics of N,N-Dimethyl-L-Alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific pharmacokinetic studies on N,N-Dimethyl-L-Alanine are not publicly available. This guide provides a hypothetical pharmacokinetic profile based on data from structurally related compounds, namely L-alanine and other N,N-dimethylated molecules. The experimental protocols described are standard industry practices for characterizing the pharmacokinetics of novel small molecules.

Introduction

This compound is a derivative of the non-essential amino acid L-alanine. The addition of two methyl groups to the primary amine is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a parent molecule. N-methylation can influence a compound's polarity, membrane permeability, metabolic stability, and receptor-binding affinity. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for assessing its potential as a therapeutic agent or its toxicological profile. This technical guide outlines a hypothetical pharmacokinetic profile for this compound and provides detailed experimental protocols for its comprehensive investigation.

Hypothetical Pharmacokinetic Profile

The pharmacokinetic parameters of this compound are expected to differ from its parent molecule, L-alanine, due to the presence of the dimethylamino group. The following tables summarize a hypothetical pharmacokinetic profile, drawing analogies from studies on D-alanine in humans and L-alanine in rats.[1][2]

Table 1: Hypothetical Oral Pharmacokinetic Parameters of this compound in Humans
ParameterHypothetical ValueRationale/Supporting Evidence
Tmax (h) 0.5 - 1.5Similar to D-alanine, which has a Tmax of 0.60 - 0.85 h, suggesting rapid absorption.[2]
Cmax (µM) Dose-dependentExpected to show dose-proportional increases in maximum plasma concentration, similar to D-alanine.[2]
Bioavailability (%) > 80%L-alanine and other small neutral amino acids are generally well-absorbed.[1] The increased lipophilicity from dimethylation may enhance passive diffusion.
Half-life (t½) (h) 1.0 - 3.0Likely to be longer than that of D-alanine (0.46 h) due to potential for increased metabolic stability and/or plasma protein binding.[2]
Clearance (L/h) 5 - 15Expected to be in a similar range to D-alanine (12.5 L/h), but may be lower due to increased metabolic stability.[2]
Volume of Distribution (L) 10 - 20Potentially larger than that of D-alanine (8.3 L) due to increased lipophilicity, allowing for greater tissue distribution.[2]
Table 2: Hypothetical In Vitro ADME Properties of this compound
ParameterHypothetical Value/ClassificationRationale/Supporting Evidence
Aqueous Solubility HighExpected to be a water-soluble compound, similar to L-alanine.
Caco-2 Permeability Moderate to HighThe increased lipophilicity from the dimethyl groups may enhance passive permeability compared to L-alanine.
Plasma Protein Binding (%) < 20%Small, polar molecules like amino acids generally exhibit low plasma protein binding.[3]
Metabolic Stability (in vitro half-life in liver microsomes) ModerateN-demethylation by cytochrome P450 enzymes is a likely metabolic pathway, suggesting moderate stability.
Major Metabolites N-methyl-L-alanine, L-alanineSequential N-demethylation is a common metabolic route for N,N-dimethylated compounds.
Primary Metabolizing Enzymes Cytochrome P450 (e.g., CYP2E1, CYP2A6)These enzyme subfamilies are known to be involved in the metabolism of N,N-dimethylated compounds.

Experimental Protocols

To definitively determine the pharmacokinetic profile of this compound, a series of in vitro and in vivo studies are required. The following are detailed protocols for key experiments.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and identify potential for active transport.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to form a differentiated monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assessment:

    • A solution of this compound is added to the apical (A) side of the Transwell insert, and the appearance of the compound in the basolateral (B) compartment is measured over time (A-to-B transport).

    • Conversely, the compound is added to the basolateral side, and its appearance on the apical side is measured (B-to-A transport).

  • Sample Analysis: Samples from both compartments are collected at various time points and analyzed by LC-MS/MS to determine the concentration of this compound.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests the involvement of active efflux transporters.

Metabolic Stability in Liver Microsomes

Objective: To evaluate the susceptibility of this compound to phase I metabolism.

Methodology:

  • Incubation: this compound is incubated with pooled human liver microsomes in the presence of a NADPH-regenerating system at 37°C.

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

Plasma Protein Binding by Equilibrium Dialysis

Objective: To determine the fraction of this compound bound to plasma proteins.

Methodology:

  • Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semi-permeable membrane.

  • Sample Preparation: this compound is added to plasma (human and relevant preclinical species).

  • Dialysis: The plasma containing the compound is placed in one chamber, and buffer is placed in the other. The system is incubated at 37°C until equilibrium is reached.

  • Sample Collection: Aliquots are taken from both the plasma and buffer chambers.

  • LC-MS/MS Analysis: The concentration of this compound in both chambers is determined.

  • Data Analysis: The percentage of plasma protein binding is calculated based on the concentration difference between the two chambers.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the in vivo pharmacokinetic parameters of this compound after intravenous and oral administration.

Methodology:

  • Animal Dosing: A cohort of rodents (e.g., Sprague-Dawley rats) is administered this compound via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, Cmax, Tmax, and bioavailability.

Visualizations

Hypothetical Metabolic Pathway of this compound

Metabolic Pathway of this compound This compound This compound N-methyl-L-alanine N-methyl-L-alanine This compound->N-methyl-L-alanine N-demethylation (CYP450) L-alanine L-alanine N-methyl-L-alanine->L-alanine N-demethylation (CYP450) Further Metabolism Further Metabolism L-alanine->Further Metabolism Transamination, etc. Pharmacokinetic Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Study cluster_analysis Data Analysis Caco-2 Permeability Caco-2 Permeability Pharmacokinetic Modeling Pharmacokinetic Modeling Caco-2 Permeability->Pharmacokinetic Modeling Absorption Metabolic Stability Metabolic Stability Metabolic Stability->Pharmacokinetic Modeling Metabolism Plasma Protein Binding Plasma Protein Binding Plasma Protein Binding->Pharmacokinetic Modeling Distribution Rodent PK Study (IV & PO) Rodent PK Study (IV & PO) Rodent PK Study (IV & PO)->Pharmacokinetic Modeling ADME Profile

References

An In-depth Technical Guide to the Mechanism of Action of N,N-Dimethyl-L-Alanine in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N-Dimethyl-L-Alanine is a methylated derivative of the non-essential amino acid L-alanine. Current scientific literature indicates that its primary role is not as a standalone bioactive molecule with a distinct mechanism of action, but rather as a strategic tool in medicinal chemistry. Its incorporation into peptide therapeutics is a key strategy to enhance their pharmacokinetic and pharmacodynamic properties. This technical guide synthesizes the available information on this compound, focusing on its inferred mechanism of action, its impact on peptide therapeutics, and detailed protocols for its synthesis and evaluation. Due to a scarcity of direct research on this compound, this guide extrapolates from data on its parent molecule, L-alanine, and the closely related N-methyl-L-alanine, to provide a comprehensive overview for research and drug development professionals.

Introduction: The Role of N,N-Dimethylation in Drug Development

This compound is an alpha-amino acid distinguished by the presence of two methyl groups on its alpha-amino nitrogen. This structural modification significantly alters its physicochemical properties compared to L-alanine, most notably increasing its lipophilicity and creating steric hindrance. These changes are pivotal in its application in peptide drug development, aiming to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low cell permeability.

The N,N-dimethylation of the alpha-amino group is a strategic modification that can:

  • Increase Proteolytic Resistance: The methyl groups can sterically hinder the approach of proteases, protecting the adjacent peptide bonds from enzymatic cleavage and thereby extending the in-vivo half-life of the peptide.

  • Enhance Membrane Permeability: The increased lipophilicity can improve a peptide's ability to cross cellular membranes, potentially leading to better oral bioavailability.

  • Induce Conformational Constraints: The methylation restricts the conformational flexibility of the peptide backbone, which can lock it into a more bioactive conformation, potentially improving receptor binding affinity and selectivity.

Inferred Mechanism of Action in Biological Systems

Direct research on the specific signaling pathways initiated by this compound is limited. However, its mechanism of action can be inferred from the well-characterized metabolism of its parent amino acid, L-alanine, and the known consequences of N,N-dimethylation.

Altered Metabolic Fate

L-alanine plays a central role in energy metabolism through its conversion to pyruvate, a key intermediate in glycolysis, gluconeogenesis, and the citric acid cycle.[1][2] This conversion is primarily catalyzed by the enzyme alanine transaminase (ALT), which transfers the amino group from L-alanine to α-ketoglutarate.[2]

The N,N-dimethylation of the alpha-amino group in this compound is expected to prevent this transamination reaction. The presence of the two methyl groups would sterically hinder the binding of the molecule to the active site of alanine transaminase and eliminates the necessary protons for the transamination reaction to proceed. Consequently, this compound is unlikely to follow the canonical metabolic pathway of L-alanine. Its metabolic fate would likely involve alternative pathways, potentially leading to its excretion largely unchanged or metabolism via other enzymatic systems that can accommodate N-methylated compounds.

L_Alanine_Metabolism cluster_transamination Transamination Reaction L_Alanine L-Alanine Pyruvate Pyruvate L_Alanine->Pyruvate Transamination Alanine_Transaminase Alanine Transaminase (ALT) Pyruvate->L_Alanine Reductive Amination Glycolysis Glycolysis Pyruvate->Glycolysis Gluconeogenesis Gluconeogenesis Pyruvate->Gluconeogenesis TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle a_Ketoglutarate α-Ketoglutarate L_Glutamate L-Glutamate a_Ketoglutarate->L_Glutamate

Figure 1: Metabolic pathway of L-Alanine. This diagram illustrates the central role of L-Alanine in its conversion to Pyruvate, a key metabolic intermediate.
Interaction with Transporters and Receptors

While no specific receptor binding data for this compound is currently available, the N,N-dimethylation is expected to significantly alter its interaction with amino acid transporters and any potential receptors that recognize L-alanine. The increased steric bulk and the loss of hydrogen bond donor capacity at the alpha-amino group would likely reduce its affinity for transporters that handle L-alanine.[3]

Quantitative Data on the Effects of N-Methylation

As previously stated, quantitative data for this compound is scarce. The following tables summarize representative data for peptides containing the closely related N-methyl-L-alanine, which illustrates the potential impact of N-methylation on biological activity.

Table 1: Effect of N-Methylation on Receptor Binding Affinity

Compoundµ-Opioid Receptor Binding Affinity (Ki, nM)δ-Opioid Receptor Binding Affinity (Ki, nM)Reference
Endomorphin-2 (Parent Peptide)0.3414.7[4]
[NMeAla²]Endomorphin-21.2328.5[4]

Note: This data for N-methyl-L-alanine suggests that N-methylation can alter receptor binding affinity, and the effect is receptor-specific.

Table 2: Effect of N-Methylation on Peptide Permeability

PeptideModificationApparent Permeability (Papp) (10⁻⁶ cm/s) in Caco-2 cellsReference
Cyclic HexapeptideNon-methylated0.5[5]
Cyclic HexapeptideTri-N-methylated5.2[5]

Note: This data demonstrates a significant increase in membrane permeability with N-methylation, a key objective for using this compound in peptide drug design.

Experimental Protocols

The following section provides detailed methodologies for the synthesis of N-methylated amino acids, their incorporation into peptides, and assays to evaluate the properties of the resulting peptides. These protocols are directly applicable or can be adapted for this compound.

Synthesis of Fmoc-N,N-Dimethyl-L-Alanine

A common method for the N-methylation of amino acids is the Biron-Kessler method, which can be adapted for di-methylation.[6]

Materials:

  • Fmoc-L-Alanine

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Dimethyl sulfate or Methyl iodide

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Loading of Fmoc-L-Alanine onto 2-CTC resin: Swell the 2-CTC resin in DCM. Dissolve Fmoc-L-Alanine and DIPEA in DCM and add to the resin. Shake for 1-2 hours. Cap any unreacted sites with methanol.

  • N-methylation: Treat the resin-bound amino acid with a solution of dimethyl sulfate or methyl iodide and a base such as DIPEA in DMF. The reaction is typically carried out at room temperature and may require multiple additions of the methylating agent.

  • Cleavage from resin: After the reaction is complete, wash the resin thoroughly. Cleave the Fmoc-N,N-Dimethyl-L-Alanine from the resin using a mild acidic solution (e.g., 1% TFA in DCM).

  • Purification: Purify the product using standard chromatographic techniques.

Synthesis_Workflow Start Fmoc-L-Alanine Step1 Load onto 2-CTC Resin Start->Step1 Step2 N,N-dimethylation (Dimethyl sulfate or Methyl iodide) Step1->Step2 Step3 Cleavage from Resin (Mild acid) Step2->Step3 End Fmoc-N,N-Dimethyl-L-Alanine Step3->End

Figure 2: Workflow for the synthesis of Fmoc-N,N-Dimethyl-L-Alanine.
Incorporation into Peptides via Fmoc Solid-Phase Peptide Synthesis (SPPS)

Materials:

  • Fmoc-protected amino acids (including Fmoc-N,N-Dimethyl-L-Alanine)

  • Rink Amide or Wang resin

  • Coupling reagents (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • 20% Piperidine in DMF (deprotection solution)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc group from the resin with 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the Fmoc-amino acid with a coupling reagent and a base, then add it to the deprotected resin. The coupling of sterically hindered N,N-dimethylated amino acids may require longer coupling times or more potent coupling reagents.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase HPLC.

SPPS_Workflow Start Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Deprotection->Coupling Wash Wash Coupling->Wash Repeat Repeat for each amino acid Wash->Repeat Repeat->Deprotection Yes Cleavage Cleavage from Resin & Side-chain Deprotection Repeat->Cleavage No Purification Purification (RP-HPLC) Cleavage->Purification End Purified Peptide Purification->End

Figure 3: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Caco-2 Permeability Assay

This assay assesses the ability of a peptide to cross a monolayer of Caco-2 cells, which is a widely used in vitro model for the human intestinal epithelium.[7][8][9][10][11]

Procedure:

  • Cell Culture: Seed Caco-2 cells on permeable supports (e.g., Transwell® inserts) and culture for 21-25 days to form a confluent and differentiated monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay: Add the test peptide to the apical (donor) compartment. At various time points, collect samples from the basolateral (receiver) compartment.

  • Quantification: Analyze the concentration of the peptide in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[4]

Serum Stability Assay

This assay evaluates the stability of a peptide in the presence of proteases found in serum.

Procedure:

  • Incubation: Incubate the test peptide at a known concentration in human serum at 37°C.

  • Time-Point Sampling: At various time points, withdraw an aliquot of the peptide-serum mixture.

  • Reaction Quenching: Immediately quench the enzymatic reaction by adding a protein precipitating agent (e.g., acetonitrile with trifluoroacetic acid).

  • Sample Preparation: Centrifuge the samples to pellet the precipitated proteins and collect the supernatant.

  • Analysis: Analyze the amount of intact peptide remaining in the supernatant at each time point using a validated analytical method like LC-MS/MS.

  • Half-Life Calculation: Plot the percentage of intact peptide remaining versus time and fit the data to a one-phase decay model to determine the peptide's half-life in serum.[5]

Conclusion and Future Directions

This compound is a valuable tool in medicinal chemistry for the development of peptide-based therapeutics with improved drug-like properties. While its direct biological activity and mechanism of action as a standalone molecule are not well-characterized, its impact on enhancing proteolytic stability and membrane permeability of peptides is a key area of its application. The lack of quantitative data on the standalone effects of this compound highlights a significant knowledge gap. Future research should focus on elucidating its potential interactions with biological systems, including its metabolic fate and its effects on amino acid transporters and other potential cellular targets. Such studies will provide a more complete understanding of this molecule and could unveil novel therapeutic applications beyond its current use in peptide modification.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of N,N-Dimethyl-L-Alanine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N,N-dimethylated amino acids, such as N,N-Dimethyl-L-Alanine, into peptide sequences is a key strategy in medicinal chemistry for enhancing the therapeutic properties of peptide-based drug candidates. This modification, where two methyl groups replace the hydrogen atoms of the alpha-amino group, introduces significant steric hindrance. This steric bulk can effectively shield the adjacent peptide bonds from enzymatic degradation, thereby increasing the metabolic stability and in vivo half-life of the peptide.[1][2][3] Furthermore, the N,N-dimethylation can impose conformational constraints on the peptide backbone, which can lead to improved receptor binding affinity and selectivity.[4] It can also enhance cell permeability and oral bioavailability by reducing the number of hydrogen bond donors.[1][4]

However, the steric hindrance that provides these advantages also presents considerable challenges during solid-phase peptide synthesis (SPPS).[2][5] The bulky N,N-dimethyl group impedes the approach of the activated amino acid to the growing peptide chain, often resulting in slow and incomplete coupling reactions.[6][7] This necessitates the use of optimized protocols and highly efficient coupling reagents to achieve satisfactory yields and purity.[2][5]

These application notes provide detailed protocols and comparative data to guide researchers in the successful incorporation of this compound into synthetic peptides using Fmoc-based SPPS.

Data Presentation

Table 1: Comparative Analysis of Coupling Reagents for Sterically Hindered Amino Acids

The choice of coupling reagent is critical for the successful incorporation of this compound. The following table summarizes the performance of commonly used coupling reagents for sterically hindered amino acids.

Coupling ReagentReagent TypeRelative Efficiency for Hindered CouplingsRacemization RiskKey Advantages & DisadvantagesReferences
HATU Uronium/Aminium SaltVery HighLowHighly efficient, especially for N-methylated amino acids. Can cause N-terminal guanidinylation as a side reaction.[5][6][8]
HBTU Uronium/Aminium SaltModerateLowLess effective than HATU for sterically hindered couplings.[5][6]
PyAOP Phosphonium SaltHighLowVery effective for hindered couplings, avoids guanidinylation. Byproducts can be challenging to remove.[6]
PyBOP Phosphonium SaltHighLowEfficient, with no risk of guanidinylation. Byproducts can be difficult to remove.[6][9]
COMU Uronium/Aminium SaltVery HighLowCoupling efficiency comparable to HATU, with improved safety and solubility. Well-suited for microwave-assisted SPPS.[6][8]
DIC/HOBt CarbodiimideMediumMedium to HighGenerally not recommended for highly hindered couplings unless optimized.[2]
Table 2: Typical Purification Results for a Model Peptide Containing this compound

The increased lipophilicity of peptides containing this compound often requires optimization of purification protocols.

ParameterValue
Crude Peptide Purity (by RP-HPLC) 45-65%
Purified Peptide Purity (by RP-HPLC) >98%
Overall Yield 15-30% (Sequence Dependent)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Typical Gradient 5-65% B over 30 minutes

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-N,N-Dimethyl-L-Alanine

This protocol outlines the manual procedure for incorporating Fmoc-N,N-Dimethyl-L-Alanine into a peptide sequence.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-N,N-Dimethyl-L-Alanine

  • Coupling Reagent: HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Reagent: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Bromophenol blue test solution

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[2]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.[3]

    • Drain and add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.[3]

    • Drain and wash the resin thoroughly with DMF (5x), IPA (3x), and DMF (5x).[2]

  • Coupling of Standard Fmoc-Amino Acids:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 2-3 minutes.[2]

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test. A negative test (yellow beads) indicates complete coupling.[2]

  • Coupling of Fmoc-N,N-Dimethyl-L-Alanine:

    • In a separate vial, dissolve Fmoc-N,N-Dimethyl-L-Alanine (3 eq.), HATU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 5 minutes.[3]

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Monitoring: The standard Kaiser test will not work for the N,N-dimethylated amine. Use the bromophenol blue test to monitor coupling completion. A yellow color indicates a complete reaction.[2][5] If the test is blue or green, the coupling is incomplete and should be repeated.[5]

  • Chain Elongation: Repeat steps 2 and 3 (or 4 for subsequent hindered residues) for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.[2]

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[2]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.[2][10]

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.[2][10]

    • Dry the crude peptide pellet under vacuum.[2][10]

Protocol 2: Microwave-Assisted SPPS for this compound

Microwave-assisted SPPS can significantly accelerate the coupling of sterically hindered amino acids like this compound.[7][11]

Modifications to Protocol 1:

  • Coupling of Fmoc-N,N-Dimethyl-L-Alanine: Perform the coupling step (Step 4) in a microwave peptide synthesizer.

  • A typical microwave protocol would involve heating at a controlled temperature (e.g., 50-75°C) for a shorter duration (e.g., 5-30 minutes).[2]

  • Caution: Higher temperatures can increase the risk of racemization for certain amino acids. It is advisable to start with lower temperatures and shorter times and optimize as needed.[2]

Protocol 3: Purification and Analysis

Purification:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile.[10]

  • RP-HPLC: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[10][12]

    • A C18 column is typically used.[12]

    • A gradient of acetonitrile in water with 0.1% TFA is commonly employed.[12][13]

  • Fraction Collection: Collect fractions corresponding to the main peptide peak.[14]

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.[10]

Analysis:

  • Analytical RP-HPLC: Assess the purity of the final product using analytical RP-HPLC.[12]

  • Mass Spectrometry: Confirm the identity and molecular weight of the purified peptide using mass spectrometry (e.g., LC-MS/MS).[10][12] The incorporation of this compound will result in a mass increase of 28.0313 Da compared to a native Alanine residue.

Mandatory Visualization

SPPS_Workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash Resin (DMF, IPA) deprotection->wash1 coupling Amino Acid Coupling (HATU/DIPEA) wash1->coupling monitoring Monitor Coupling (Kaiser/Bromophenol Blue Test) coupling->monitoring monitoring->coupling Incomplete wash2 Wash Resin (DMF) monitoring->wash2 Complete repeat Repeat for next amino acid wash2->repeat Not last amino acid final_deprotection Final Fmoc Deprotection wash2->final_deprotection Last amino acid repeat->deprotection cleavage Cleavage from Resin & Side-chain Deprotection final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification analysis Analysis (LC-MS, HPLC) purification->analysis end End: Purified Peptide analysis->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Difficult_Coupling_Workflow start Difficult Coupling Detected (e.g., this compound) increase_time Increase Coupling Time (e.g., 4 hours to overnight) start->increase_time double_couple Perform a Second Coupling (Double Couple) increase_time->double_couple change_reagent Use a Stronger Coupling Reagent (e.g., HATU, COMU) double_couple->change_reagent microwave Utilize Microwave-Assisted SPPS change_reagent->microwave check_completion Check Coupling Completion (Bromophenol Blue Test) microwave->check_completion proceed Proceed to Next Step check_completion->proceed Complete troubleshoot Further Troubleshooting Required check_completion->troubleshoot Incomplete

Caption: Decision workflow for handling difficult couplings in SPPS.

References

Coupling Reagents for N,N-Dimethyl-L-Alanine in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N,N-Dimethyl-L-Alanine into peptide sequences is a valuable strategy in medicinal chemistry to enhance proteolytic stability, modulate conformation, and improve pharmacokinetic properties. However, the steric hindrance posed by the two methyl groups on the alpha-amino nitrogen presents a significant challenge for peptide bond formation. This necessitates the use of highly efficient coupling reagents to achieve satisfactory yields and minimize side reactions, particularly racemization. These application notes provide a detailed overview of suitable coupling reagents, quantitative performance comparisons, and step-by-step protocols for the successful incorporation of this compound in solid-phase peptide synthesis (SPPS).

Overview of Coupling Reagents for Sterically Hindered Amino Acids

The primary challenge in coupling this compound is the reduced nucleophilicity of the secondary amine of the preceding amino acid residue and the steric bulk of the incoming N,N-dimethylated amino acid. Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) often prove insufficient. Therefore, more potent activating agents, primarily from the uronium/aminium and phosphonium salt classes, are required.

These reagents react with the carboxylic acid of the N-protected this compound to form a highly reactive acyl-uronium/aminium or acyl-phosphonium intermediate, which is then readily attacked by the free amine of the resin-bound peptide. The choice of reagent can significantly impact coupling efficiency, reaction time, and the preservation of chiral integrity.

Data Presentation: Comparative Performance of Coupling Reagents

While specific quantitative data for this compound is sparse in publicly available literature, the following table summarizes the performance of key coupling reagents for sterically hindered N-methylated amino acids, such as N,N-Dimethyl-L-Valine, which serves as a strong indicator of their efficacy for this compound.[1]

Coupling ReagentReagent TypeRelative Reactivity/EfficiencyAdvantagesDisadvantages/Side Reactions
HATU Uronium/Aminium SaltVery HighHighly effective for hindered couplings, fast reaction rates, and generally low epimerization.[1][2]Can cause guanidinylation of the N-terminus if used in excess.
HCTU Uronium/Aminium SaltVery HighSimilar to HATU, very efficient for difficult couplings.[3]Can also cause guanidinylation.
COMU Uronium/Aminium SaltVery HighHigh coupling efficiency, reduced epimerization, and a better safety profile than benzotriazole-based reagents.[4]
PyBOP Phosphonium SaltHighByproducts are generally not problematic.Can be less reactive than uronium salts for the most challenging couplings.[1]
HBTU Uronium/Aminium SaltHighCost-effective and reliable for many standard couplings.[1]Less effective than HATU for highly hindered systems, may lead to incomplete reactions.[1]

General Recommendation: For the coupling of this compound, HATU, HCTU, and COMU are the reagents of choice due to their high reactivity, which is necessary to overcome the steric hindrance.[5]

Experimental Protocols

The following are detailed protocols for the manual solid-phase peptide synthesis (SPPS) of a peptide containing this compound using the recommended coupling reagents. These protocols assume a standard Fmoc/tBu strategy on a rink amide resin.

General SPPS Workflow for this compound Incorporation

The incorporation of this compound follows the general cycle of SPPS, with modifications to the coupling step to ensure efficiency.

SPPS_Workflow Resin Resin with N-terminal Fmoc-protected amino acid Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling of Fmoc-N,N-Dimethyl-L-Alanine-OH (see Protocols 3.2-3.4) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat cycle for subsequent amino acids Wash2->Repeat Next amino acid Cleavage Final Cleavage and Deprotection (e.g., TFA cocktail) Wash2->Cleavage Final amino acid Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for one cycle of this compound incorporation in SPPS.

Protocol 1: Coupling with HATU

This protocol is highly recommended for achieving high coupling efficiency with the sterically hindered Fmoc-N,N-Dimethyl-L-Alanine-OH.[6]

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-N,N-Dimethyl-L-Alanine-OH (3.0 eq. relative to resin loading)

  • HATU (2.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

  • Activation Solution: In a separate vessel, dissolve Fmoc-N,N-Dimethyl-L-Alanine-OH and HATU in DMF.

  • Base Addition: Add DIPEA to the activation solution and mix for 1-2 minutes for pre-activation.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended, or a double coupling can be performed.

  • Monitoring: The Kaiser test is not effective for monitoring the coupling to a secondary amine. Use a more appropriate test like the chloranil test or isatin test.

  • Washing: After complete coupling, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Coupling with HCTU

HCTU is another highly effective coupling reagent for hindered amino acids.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-N,N-Dimethyl-L-Alanine-OH (3.0 eq.)

  • HCTU (2.9 eq.)

  • DIPEA (6.0 eq.)

  • DMF, peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

  • Activation Solution: In a separate vessel, dissolve Fmoc-N,N-Dimethyl-L-Alanine-OH and HCTU in DMF.

  • Base Addition: Add DIPEA to the activation solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated solution to the resin and agitate at room temperature for 2-4 hours.

  • Monitoring: Use the chloranil or isatin test to monitor reaction completion.

  • Washing: Wash the resin with DMF (3-5 times).

Protocol 3: Coupling with COMU

COMU offers high reactivity comparable to HATU with the advantage of being based on the less hazardous OxymaPure.[4]

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-N,N-Dimethyl-L-Alanine-OH (3.0 eq.)

  • COMU (2.9 eq.)

  • DIPEA (6.0 eq.)

  • DMF, peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

  • Activation Solution: In a separate vessel, dissolve Fmoc-N,N-Dimethyl-L-Alanine-OH and COMU in DMF.

  • Base Addition: Add DIPEA to the activation solution and mix for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin and agitate at room temperature for 2-4 hours.

  • Monitoring: Monitor for reaction completion using the chloranil or isatin test.

  • Washing: Wash the resin with DMF (3-5 times).

Double Coupling Strategy

For particularly challenging sequences or to ensure the highest possible incorporation of Fmoc-N,N-Dimethyl-L-Alanine-OH, a double coupling strategy is recommended.[6]

Procedure:

  • Perform the first coupling reaction as described in Protocols 3.2, 3.3, or 3.4 for 1-2 hours.

  • After the first coupling, wash the resin with DMF (3 times).

  • Prepare a fresh activation solution of Fmoc-N,N-Dimethyl-L-Alanine-OH as described in the chosen protocol.

  • Add the fresh solution to the resin and continue the coupling for another 1-2 hours.

  • Monitor the reaction completion with the appropriate test.

  • Wash the resin thoroughly with DMF (3-5 times).

Reaction Mechanism: Activation with HATU

The following diagram illustrates the activation of the carboxylic acid of Fmoc-N,N-Dimethyl-L-Alanine-OH with HATU in the presence of a base, followed by the nucleophilic attack of the resin-bound amine.

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step AA Fmoc-N,N-DiMe-Ala-OH Active_Ester OAt-Active Ester AA->Active_Ester HATU HATU HATU->Active_Ester Base DIPEA Base->Active_Ester (base) Peptide_Bond Fmoc-N,N-DiMe-Ala-NH-Peptide-Resin Active_Ester->Peptide_Bond Nucleophilic Attack Resin_Amine H₂N-Peptide-Resin Resin_Amine->Peptide_Bond

Caption: Activation and coupling pathway using HATU.

Conclusion

The successful incorporation of this compound into peptide sequences is highly dependent on the choice of a potent coupling reagent. Uronium/aminium salts such as HATU, HCTU, and COMU have demonstrated superior performance in overcoming the steric hindrance associated with this modified amino acid. By employing the detailed protocols and strategies outlined in these application notes, researchers can achieve high coupling efficiencies and synthesize high-purity peptides containing this compound for various applications in drug discovery and development. Careful monitoring of the reaction and the potential need for double coupling are key considerations for success.

References

Application Notes and Protocols for the Synthesis of Peptides Containing N,N-Dimethyl-L-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N,N-dimethylated amino acids, such as N,N-Dimethyl-L-Alanine, into peptide sequences is a key strategy in medicinal chemistry to enhance the pharmacological properties of peptide-based therapeutics.[1] N-methylation can increase metabolic stability, improve cell permeability, and constrain conformational flexibility, which may lead to higher receptor affinity and selectivity.[1][2] However, the synthesis of peptides containing N-methylated amino acids presents significant challenges due to the steric hindrance and reduced nucleophilicity of the secondary amine, making peptide bond formation more difficult compared to primary amino acids.[1][3] These application notes provide detailed protocols and guidance for the successful synthesis, purification, and characterization of peptides containing this compound.

Challenges in Synthesis

The primary synthetic challenge when incorporating N-methylated amino acids like this compound is their low nucleophilicity.[3] The methyl groups on the nitrogen atom create steric hindrance, which slows down the coupling reaction during solid-phase peptide synthesis (SPPS).[1][3] This can lead to incomplete reactions, resulting in deletion sequences and difficult-to-purify side products.[3] Consequently, the incorporation of N-methylated amino acids often leads to lower crude yields and purity compared to standard peptide synthesis.[3] To overcome these hurdles, specialized and more potent coupling reagents, along with optimized reaction conditions such as longer coupling times or elevated temperatures, are necessary.[3][4]

Selection of Coupling Reagents

Standard coupling reagents are often inefficient for mediating peptide bond formation with sterically hindered N-methylated amino acids.[1] The use of more potent activating agents is crucial to achieve high yields and purity.[1] The choice of coupling reagent significantly influences the success of the reaction.[1]

Coupling ReagentFull NameKey Advantages
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHighly efficient for hindered couplings, fast reaction rates, and reduced side reactions.[1][5]
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateA popular and efficient coupling reagent, though HATU is often preferred for difficult couplings.[6][7]
PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateParticularly effective for coupling N-protected N-methyl amino acids.[1][6]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateA well-established reagent for difficult couplings, including those involving N-methylated amino acids.[1]

Experimental Protocols

The following protocols outline the key steps for the manual solid-phase synthesis of a peptide containing this compound using Fmoc/tBu chemistry.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

Materials:

  • Fmoc-Rink Amide resin (or other suitable solid support)[8]

  • Fmoc-protected amino acids

  • Fmoc-N,N-Dimethyl-L-Alanine-OH

  • Coupling Reagent: HATU[5]

  • Base: N,N-Diisopropylethylamine (DIPEA)[5]

  • Solvent: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)[5][9]

  • Fmoc Deprotection Solution: 20% piperidine in DMF[5]

  • Washing Solvents: DMF, DCM[5]

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O[5]

  • Cold diethyl ether[5]

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[5]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.[5]

    • Drain and repeat the piperidine treatment for another 15 minutes.[5]

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[5]

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate tube, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.[2]

    • Allow the mixture to pre-activate for 1-2 minutes.[2]

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.[8]

    • Monitor the reaction completion using a Kaiser test (a negative result indicates a complete reaction).[2]

    • Wash the resin with DMF (5 times) and DCM (3 times).[5]

  • Coupling of Fmoc-N,N-Dimethyl-L-Alanine-OH:

    • Due to steric hindrance, this coupling is more challenging.[2] In a separate tube, dissolve Fmoc-N,N-Dimethyl-L-Alanine-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.[5]

    • Pre-activate the mixture for 5-10 minutes.[5]

    • Add the activated solution to the deprotected resin and agitate for 4-6 hours, or overnight if necessary.[2][8]

    • Note: The Kaiser test is not effective for secondary amines like this compound. The Chloranil or Isatin test can be used to monitor the coupling.[2]

    • If the coupling is incomplete, the step may be repeated.[5]

    • Wash the resin with DMF (5 times) and DCM (3 times).[5]

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.[5]

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection as described in step 2.[10]

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.[5]

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[5]

    • Filter the resin and collect the filtrate containing the cleaved peptide.[5]

  • Peptide Precipitation and Washing:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.[5]

    • Centrifuge the mixture to pellet the peptide.[10]

    • Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers.[10]

  • Drying: Dry the crude peptide under vacuum to obtain a powder.[10]

Protocol 2: Peptide Purification

Due to the increased hydrophobicity and potential for closely related impurities, purification of peptides containing this compound requires careful optimization of reversed-phase high-performance liquid chromatography (RP-HPLC).[11]

Materials:

  • Crude lyophilized peptide

  • HPLC-grade water and acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Solubilizing solvent (e.g., DMSO or DMF if necessary)[11]

  • RP-HPLC system with a C18 or C4 column[11][12]

Procedure:

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent. For highly hydrophobic peptides, initial dissolution in a small volume of DMSO or DMF may be necessary before dilution with the HPLC mobile phase.[11]

  • Column Equilibration: Equilibrate the column with 95% Mobile Phase A (0.1% TFA in water) and 5% Mobile Phase B (0.1% TFA in ACN).[11]

  • Gradient Elution: Inject the sample and elute the peptide using a gradient of increasing acetonitrile concentration. The gradient will need to be optimized based on the specific peptide's hydrophobicity. A shallower gradient may be required to separate closely eluting impurities.[12]

  • Fraction Collection: Collect fractions corresponding to the main peptide peak based on UV absorbance.[11]

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.[11]

  • Lyophilization: Pool the fractions with the desired purity and lyophilize to obtain the final purified peptide as a fluffy white powder.[10]

Protocol 3: Validation by Mass Spectrometry

Mass spectrometry is essential to confirm the molecular weight of the synthesized peptide and verify the successful incorporation of the this compound residue.[10]

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent, typically a water/acetonitrile mixture with 0.1% formic acid.[10]

  • LC-MS Analysis:

    • Inject the sample onto an LC system coupled to a mass spectrometer.[10]

    • Acquire a full scan mass spectrum to determine the molecular weight of the peptide.[10]

    • Compare the observed mass with the theoretical mass to confirm the incorporation of the this compound residue.[10]

  • Tandem MS (MS/MS) Analysis:

    • Select the precursor ion corresponding to the N-methylated peptide for fragmentation.[10]

    • Analyze the resulting fragment ions to further confirm the peptide sequence.

Workflow Diagrams

SPPS_Workflow Start Start: Fmoc-protected amino acid on solid support resin Swell Resin Swelling (DMF) Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Couple Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA in DMF) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Deprotect Yes FinalDeprotect Final Fmoc Deprotection Repeat->FinalDeprotect No Cleave Cleavage & Deprotection (TFA Cocktail) FinalDeprotect->Cleave Precipitate Precipitation (Cold Diethyl Ether) Cleave->Precipitate Purify Purification (RP-HPLC) Precipitate->Purify Analyze Analysis (LC-MS) Purify->Analyze End Final Peptide Analyze->End

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Purification_Workflow Crude Crude Peptide (Lyophilized Powder) Solubilize Solubilization (e.g., ACN/Water/TFA, DMSO if needed) Crude->Solubilize Inject Injection onto RP-HPLC Column Solubilize->Inject Elute Gradient Elution (Increasing Acetonitrile) Inject->Elute Collect Fraction Collection (Based on UV Signal) Elute->Collect Analyze Purity Analysis of Fractions (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilization Pool->Lyophilize Pure Purified Peptide Lyophilize->Pure

Caption: General workflow for RP-HPLC purification of peptides.

References

Application Notes & Protocols for the Purification of N,N-Dimethyl-L-Alanine Containing Peptides by RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of amino acids, such as in N,N-Dimethyl-L-Alanine, is a pivotal modification in contemporary peptide drug design. This alteration can substantially enhance a peptide's pharmacokinetic profile by increasing its metabolic stability against enzymatic degradation, improving cell permeability, and boosting oral bioavailability.[1][2] However, the incorporation of N,N-dimethylated amino acids introduces significant hurdles during peptide purification, primarily due to a marked increase in lipophilicity.[1] This document provides detailed application notes and protocols for the successful purification of peptides containing this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), addressing common challenges and outlining effective strategies.

Challenges in Purification

The presence of an this compound residue within a peptide sequence gives rise to several purification challenges:

  • Increased Hydrophobicity: The two methyl groups on the alanine residue significantly elevate the peptide's overall hydrophobicity. This leads to strong retention on standard C18 columns and increases the likelihood of co-elution with hydrophobic impurities.[1][3]

  • Steric Hindrance: The bulky dimethylated alanine can result in incomplete couplings during solid-phase peptide synthesis (SPPS), leading to a higher prevalence of deletion peptides and other closely related impurities that are challenging to separate.[1]

  • Peptide Aggregation: Highly hydrophobic peptides are prone to aggregation, which can cause peak broadening, reduced recovery, and even column clogging during HPLC purification.[1][3]

  • Solubility Issues: Peptides containing this compound may exhibit poor solubility in conventional aqueous HPLC mobile phases, complicating sample preparation and injection.[1][3]

Experimental Protocols

A systematic approach is essential for the successful purification of these challenging peptides. The following protocols detail the key steps from crude peptide preparation to final purity analysis.

Crude Peptide Preparation

Following solid-phase peptide synthesis and cleavage from the resin, the crude peptide must be meticulously prepared for purification.

  • Precipitation and Washing: After cleavage with a standard trifluoroacetic acid (TFA) cocktail, the peptide is typically precipitated with cold diethyl ether.[1][2] Due to the high lipophilicity of this compound-containing peptides, precipitation may be less efficient.[1] Repetitive washes with cold ether are crucial for removing organic scavengers and byproducts.[1]

  • Solubilization: The crude peptide pellet should be dissolved in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before dilution with the initial HPLC mobile phase.[1][3] It is highly recommended to perform a small-scale solubility test to determine the optimal solvent system.[1]

RP-HPLC Purification Protocol

Reversed-phase HPLC is the standard method for peptide purification.[1] The following conditions are a recommended starting point and may require optimization based on the specific properties of the peptide.

Materials and Reagents:

  • Crude lyophilized peptide containing this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reversed-phase C18 or C4 column (e.g., 5 µm particle size, 100-300 Å pore size, 4.6 x 250 mm for analytical or larger for preparative)[3][4]

  • HPLC system with a UV detector

Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in water[3]

  • Mobile Phase B: 0.1% TFA in acetonitrile[3]

Protocol Steps:

  • Column Equilibration: Equilibrate the chosen column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3 column volumes.[1]

  • Sample Preparation:

    • Carefully weigh approximately 1-2 mg of the crude peptide into a microcentrifuge tube.

    • Add a minimal amount of DMF or DMSO (e.g., 50-100 µL) to dissolve the peptide.[3]

    • Vortex gently.

    • Slowly add Mobile Phase A to the dissolved peptide to a final concentration of 1 mg/mL. If precipitation occurs, try a lower final concentration or a higher initial percentage of organic solvent.[3]

    • Centrifuge the sample at high speed for 5 minutes to pellet any insoluble material.[3][5]

    • Carefully transfer the supernatant to an HPLC vial.[3]

  • Sample Injection: Inject the dissolved crude peptide onto the column.[1]

  • Gradient Elution:

    • Scouting Gradient:

      • 0-5 min: 5% B

      • 5-65 min: 5% to 95% B (linear gradient)

      • 65-70 min: 95% B

      • 70-75 min: 95% to 5% B (linear gradient)

      • 75-80 min: 5% B (equilibration)[3]

    • Optimized Gradient: Based on the retention time from the scouting run, create a shallower gradient around the elution point of the target peptide to improve resolution. For example, if the peptide elutes at 40% B, an optimized gradient might be 30-50% B over 40 minutes.

  • Detection: Monitor the elution profile at 220 nm for the peptide backbone. A secondary wavelength of 280 nm can be used if the peptide contains aromatic residues.[5][6]

  • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the target peptide.[1]

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC with a standard gradient.[1]

  • Lyophilization: Pool the fractions with the desired purity and lyophilize to obtain the final peptide powder.[1]

Data Presentation

The incorporation of this compound significantly alters the chromatographic behavior of a peptide compared to its non-methylated counterpart. The following table summarizes typical comparative data for a model peptide, illustrating the impact of N,N-dimethylation.

ParameterStandard PeptideThis compound PeptideRationale for Difference
Solubility in 50% ACN/H₂O > 5 mg/mL< 1 mg/mLIncreased hydrophobicity and potential for aggregation due to the dimethylated alanine residue reduces solubility in aqueous/organic mixtures.[3]
RP-HPLC Retention Time (C18 column) 25 minutes35 minutesThe N,N-dimethyl groups increase the overall hydrophobicity of the peptide, leading to stronger interaction with the C18 stationary phase and a longer retention time.[3]
Optimal % Acetonitrile for Elution 30%45%A higher concentration of the organic solvent is required to elute the more hydrophobic N,N-dimethylated peptide from the reversed-phase column.[3]
Observed Purity after Initial Purification 90%75%Co-elution of hydrophobic impurities and potential for on-column aggregation can make achieving high purity in a single run more challenging for the modified peptide.[3]
Yield after Purification 40%20%Solubility issues, aggregation, and the need for broader peak fractionation can contribute to a lower overall yield for the this compound containing peptide.[3]

Mandatory Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Cleavage cluster_preparation Crude Peptide Preparation cluster_purification RP-HPLC Purification cluster_analysis Post-Purification Analysis SPPS Solid-Phase Peptide Synthesis (incorporating this compound) Cleavage Cleavage from Resin (TFA cocktail) SPPS->Cleavage Precipitation Precipitation & Washing (Cold Diethyl Ether) Cleavage->Precipitation Solubilization Solubilization (DMSO or DMF) Precipitation->Solubilization Dilution Dilution with Mobile Phase A Solubilization->Dilution Centrifugation Centrifugation Dilution->Centrifugation Injection Sample Injection Centrifugation->Injection Gradient Gradient Elution Injection->Gradient Detection UV Detection Gradient->Detection Collection Fraction Collection Detection->Collection Purity_Check Purity Analysis (Analytical RP-HPLC) Collection->Purity_Check Pooling Pooling of Pure Fractions Purity_Check->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_Product Purified Peptide Powder Lyophilization->Final_Product

Caption: Workflow from synthesis to purified peptide.

logical_relationship cluster_challenges Purification Challenges cluster_strategies Mitigation Strategies Increased_Hydrophobicity Increased Hydrophobicity Less_Retentive_Phases Less Retentive Phases (C4, Diphenyl) Increased_Hydrophobicity->Less_Retentive_Phases leads to need for Organic_Modifiers Organic Modifiers (n-propanol) Increased_Hydrophobicity->Organic_Modifiers leads to need for Shallow_Gradients Shallow Gradients Increased_Hydrophobicity->Shallow_Gradients leads to need for Aggregation Aggregation Strong_Solvents Use of Strong Solvents (DMSO, DMF) Aggregation->Strong_Solvents addressed by Aggregation->Organic_Modifiers addressed by Solubility Poor Solubility Solubility->Strong_Solvents overcome by

Caption: Challenges and strategies in purification.

Troubleshooting and Optimization

  • Poor Solubility: If the peptide does not dissolve in the initial mobile phase, increase the proportion of organic solvent or use alternative solvents like isopropanol.[3]

  • Peak Tailing: Tailing can be caused by secondary interactions between the N,N-dimethyl group and residual silanols on silica-based C18 columns. Consider using a column with end-capping or a polymer-based stationary phase.[3]

  • Poor Resolution: If the target peptide co-elutes with impurities, optimize the gradient by making it shallower around the elution point of the peptide. Additionally, experimenting with different stationary phases (e.g., C4 or Phenyl) or mobile phase modifiers can alter selectivity and improve separation.[1] The operating temperature can also be adjusted to manipulate resolution.[4][7]

Conclusion

The purification of peptides containing this compound requires careful consideration of their increased hydrophobicity. Standard RP-HPLC protocols must often be adapted, which may involve using less retentive stationary phases, adding organic modifiers to the mobile phase, and employing shallow gradients. By utilizing the systematic approach and protocols detailed in this application note, researchers can successfully purify these challenging yet therapeutically promising peptides to a high degree of purity. The final purity of the peptide should be assessed using analytical RP-HPLC, and its identity confirmed by mass spectrometry.[1]

References

Enhancing Peptide Therapeutics: The Strategic Use of N,N-Dimethyl-L-Alanine to Improve Stability and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often limited by their inherent susceptibility to enzymatic degradation and poor membrane permeability, resulting in low stability and limited oral bioavailability. A key strategy to overcome these challenges is the incorporation of modified amino acids. N,N-Dimethyl-L-Alanine, a derivative of the natural amino acid L-Alanine, offers a powerful tool to enhance the pharmacological properties of peptide-based drug candidates. The dimethylation of the alpha-amino group introduces significant steric hindrance and removes the amide proton, leading to a range of beneficial effects.[1][2][3]

These application notes provide a comprehensive overview of the utility of this compound in peptide drug design, complete with detailed protocols for its incorporation and for assessing the resulting improvements in stability and bioavailability.

Advantages of Incorporating this compound

The introduction of this compound into a peptide backbone can significantly improve its drug-like properties:

  • Increased Metabolic Stability: The dimethylamino group sterically shields the adjacent peptide bonds from the active sites of proteases, making them less susceptible to cleavage. This leads to a longer in vivo half-life.[1][2][3]

  • Enhanced Bioavailability: The increased lipophilicity and reduced hydrogen bonding capacity resulting from N,N-dimethylation can improve a peptide's ability to cross cellular membranes, potentially leading to improved oral bioavailability.[1][4][5]

  • Conformational Rigidity: The steric bulk of the dimethylamino group can restrict the conformational flexibility of the peptide backbone. This can lock the peptide into its bioactive conformation, potentially increasing its binding affinity and selectivity for its target receptor.

Data Presentation: Quantitative Impact of N-Methylation

While specific pharmacokinetic data for peptides containing this compound is often proprietary and dependent on the peptide sequence, the following tables provide illustrative data based on studies of N-methylated peptides to demonstrate the potential improvements.

Table 1: Illustrative Proteolytic Stability of a Hypothetical Peptide in Human Serum

Peptide VariantModificationHalf-life (t½) in Human Serum (hours)
Native PeptideNone~1
Modified PeptideThis compound incorporation> 24

This table illustrates the expected significant increase in stability against enzymatic degradation.

Table 2: Representative Pharmacokinetic Parameters of N-Methylated Peptides

PeptideModificationRoute of AdministrationOral Bioavailability (%)Reference
Tri-N-methylated somatostatin analogMultiple N-methylationsOral10[4]
Novel cyclic hexapeptideSelective N-methylationOral (rat model)33[5]

This table showcases the potential for achieving significant oral bioavailability through N-methylation.

Mandatory Visualizations

logical_relationship cluster_modification Modification cluster_effects Physicochemical Effects cluster_outcomes Pharmacokinetic Outcomes This compound This compound Steric Hindrance Steric Hindrance This compound->Steric Hindrance Increased Lipophilicity Increased Lipophilicity This compound->Increased Lipophilicity Reduced H-Bonding Reduced H-Bonding This compound->Reduced H-Bonding Conformational Rigidity Conformational Rigidity This compound->Conformational Rigidity Increased Stability Increased Stability Steric Hindrance->Increased Stability Improved Bioavailability Improved Bioavailability Increased Lipophilicity->Improved Bioavailability Reduced H-Bonding->Improved Bioavailability Conformational Rigidity->Increased Stability

Logical relationship of N,N-dimethylation to improved peptide properties.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_evaluation In Vitro & In Vivo Evaluation SPPS Solid-Phase Peptide Synthesis (with Fmoc-N,N-Dimethyl-L-Alanine-OH) Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & HPLC Analysis Purification->Characterization Stability In Vitro Stability Assay (Human Serum/Protease) Characterization->Stability Permeability Caco-2 Permeability Assay Characterization->Permeability Pharmacokinetics In Vivo Pharmacokinetic Study (Animal Model) Characterization->Pharmacokinetics

General experimental workflow for peptide modification and evaluation.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-N,N-Dimethyl-L-Alanine-OH into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of Fmoc-N,N-Dimethyl-L-Alanine-OH into a growing peptide chain on a solid support using Fmoc/tBu chemistry. The primary challenge in coupling N,N-dimethylated amino acids is the steric hindrance, which necessitates the use of potent coupling reagents and potentially longer reaction times.

Materials:

  • Fmoc-protected amino acid resin (e.g., Rink Amide resin)

  • Fmoc-N,N-Dimethyl-L-Alanine-OH

  • Other Fmoc-protected amino acids

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvent: Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of Fmoc-N,N-Dimethyl-L-Alanine-OH:

    • In a separate tube, dissolve Fmoc-N,N-Dimethyl-L-Alanine-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 2-4 hours. Monitor the coupling reaction using the Kaiser test (a negative result indicates a complete reaction).

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Purification and Analysis:

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Protocol 2: In Vitro Proteolytic Stability Assay in Human Serum

This protocol assesses the stability of the synthesized peptides in the presence of proteases in human serum.

Materials:

  • Purified peptides (with and without this compound)

  • Human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution: Acetonitrile (ACN) with 0.1% TFA

  • Incubator at 37°C

  • Centrifuge

  • RP-HPLC system

Procedure:

  • Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of each peptide in PBS.

  • Reaction Setup:

    • In separate microcentrifuge tubes, add the peptide stock solution to pre-warmed human serum to a final peptide concentration of 100 µg/mL.

    • Incubate the tubes at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching and Protein Precipitation:

    • Immediately add an equal volume of cold quenching solution to the aliquot to stop the enzymatic reaction and precipitate serum proteins.

    • Vortex and incubate on ice for 10 minutes.

  • Sample Clarification: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis by RP-HPLC:

    • Carefully collect the supernatant and inject it into the RP-HPLC system.

    • Separate the intact peptide from its degradation products using a suitable gradient.

    • Monitor the elution profile at a specific wavelength (e.g., 214 nm).

  • Data Analysis:

    • Determine the peak area of the intact peptide at each time point.

    • Plot the percentage of the remaining intact peptide against time to determine the peptide's half-life in serum.

Protocol 3: Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • Test peptides (with and without this compound)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells according to standard protocols.

    • Seed Caco-2 cells onto the apical side of Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity.

  • Permeability Assay (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the peptide solution (at a defined concentration) to the apical (A) side of the Transwell.

    • Add fresh HBSS to the basolateral (B) side.

  • Incubation: Incubate the plate at 37°C with gentle shaking.

  • Sampling: At specific time points (e.g., 2 hours), collect samples from both the apical and basolateral compartments.

  • LC-MS/MS Analysis: Quantify the concentration of the peptide in the samples from both compartments using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) to assess the permeability of the peptide.

Protocol 4: In Vivo Pharmacokinetic Study in a Rodent Model

This protocol provides a general framework for determining the concentration-time profile of a peptide in plasma after administration to rodents.

Materials:

  • Test animals (e.g., Sprague-Dawley rats)

  • Peptide solution formulated in a sterile, biocompatible vehicle

  • Syringes for dosing

  • Blood collection tubes with anticoagulant (e.g., K₂EDTA)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization and Dosing:

    • Acclimatize animals for at least one week before the study.

    • Fast animals overnight with free access to water.

    • Administer a single dose of the peptide via the desired route (e.g., intravenous bolus or oral gavage).

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples to separate the plasma.

    • Transfer the plasma supernatant to new tubes.

  • Sample Storage and Analysis:

    • Store plasma samples at -80°C until analysis.

    • Analyze plasma samples for peptide concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability.

Conclusion

The incorporation of this compound is a proven and effective strategy to enhance the stability and bioavailability of peptide-based drug candidates. By providing steric shielding against enzymatic degradation and modifying the physicochemical properties of the peptide, N,N-dimethylation can significantly improve the pharmacokinetic profile. The protocols and information provided herein offer a solid foundation for researchers to apply this valuable technique in the development of more robust and effective peptide therapeutics.

References

Application Notes and Protocols for Fmoc-N-Methyl-L-Alanine in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of modified amino acids is a cornerstone of modern peptide drug design, aimed at overcoming the inherent limitations of natural peptides, such as poor metabolic stability and low cell permeability. N-methylation, the substitution of a hydrogen atom on the backbone amide nitrogen with a methyl group, is a key modification that can significantly enhance the therapeutic potential of peptides.[1][2][3] This modification shields the peptide bond from enzymatic degradation, increases lipophilicity for improved membrane permeability, and can pre-organize the peptide conformation for enhanced receptor binding and selectivity.[1][2][3][4]

This document provides detailed application notes and protocols for the use of Fmoc-N-Methyl-L-Alanine in automated solid-phase peptide synthesis (SPPS).

A Note on Terminology: The user request specified "Fmoc-N,N-Dimethyl-L-Alanine". It is important to clarify that N,N-dimethylation of the alpha-amino group of an amino acid results in a quaternary amine. This structure cannot form a peptide bond and would act as a chain terminator in peptide synthesis. Therefore, it is presumed that the intended reagent of interest is the commercially available and widely used Fmoc-N-Methyl-L-Alanine . These notes and protocols are based on the application of this mono-N-methylated building block.

Impact of N-Methylation on Peptide Properties

The introduction of an N-methyl group on an alanine residue has profound effects on the resulting peptide's physicochemical and biological properties.

Enhanced Proteolytic Stability

N-methylation provides a steric shield for the adjacent peptide bond, hindering the approach of proteolytic enzymes that would otherwise cleave the peptide backbone.[5] This leads to a significantly longer plasma half-life, a crucial attribute for therapeutic peptides.[2]

Improved Membrane Permeability

By replacing a hydrogen bond donor (the amide proton) with a methyl group, N-methylation reduces the peptide's overall hydrogen bonding capacity.[5] This decrease in polarity and increase in lipophilicity lowers the energetic barrier for the peptide to cross the lipid bilayer of cell membranes, potentially improving oral bioavailability.[1][4]

Conformational Control

The steric bulk of the methyl group restricts the rotational freedom of the peptide backbone, influencing the local secondary structure.[5] This can lock the peptide into a more bioactive conformation, leading to higher receptor binding affinity and selectivity.[1][3] However, this conformational constraint can also sometimes lead to a decrease in activity if the induced conformation is not optimal for receptor interaction.[2]

Data Presentation: Quantitative Effects of N-Methylation

The following tables summarize the expected quantitative impact of incorporating N-Methyl-L-Alanine into a peptide sequence compared to its non-methylated counterpart. The exact values are sequence-dependent.

Table 1: Comparison of Physicochemical Properties

PropertyL-AlanineN-Methyl-L-AlanineRationale
Molecular Weight ( g/mol )89.09103.12Addition of a methyl group (-CH3).
Hydrogen Bond Donors2 (amine and amide)1 (amine)Amide proton is replaced by a methyl group.[5]
Lipophilicity (LogP)LowerHigherIncreased hydrocarbon content and reduced H-bonding capacity.[1][5]

Table 2: Impact on Synthetic and Pharmacokinetic Parameters

ParameterStandard Peptide (with L-Ala)N-Methylated Peptide (with N-Me-Ala)Typical Observation
Coupling Efficiency>99.5%Can be lower (e.g., 95-99%)Steric hindrance from the N-methyl group slows down the coupling reaction.[5][6]
Crude Purity85-95%70-90%Incomplete couplings can lead to a higher prevalence of deletion sequences.[5]
Final Yield (Post-Purification)20-40%10-30%Lower crude purity necessitates more stringent purification, often leading to lower recovery.[5]
Proteolytic Half-Life (in plasma)Minutes to hoursSignificantly increased (hours to days)N-methylation protects against enzymatic degradation.[2]
Cell Permeability (e.g., PAMPA)LowModerately to significantly increasedEnhanced lipophilicity facilitates passive diffusion across membranes.[1][4]

Experimental Protocols

Protocol 1: Automated Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-N-Methyl-L-Alanine

This protocol outlines a general procedure for incorporating Fmoc-N-Methyl-L-Alanine into a peptide sequence using an automated peptide synthesizer. Due to steric hindrance, modified conditions are required for efficient coupling.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Standard Fmoc-protected amino acids

  • Fmoc-N-Methyl-L-Alanine

  • Coupling Reagent: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or an equivalent high-efficiency coupling agent.

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Fmoc Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvent: DMF

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

Automated Synthesizer Program Cycle for a Standard Amino Acid:

  • Fmoc Deprotection:

    • Treat resin with 20% piperidine/DMF for 3 minutes.

    • Drain.

    • Treat resin with 20% piperidine/DMF for 10 minutes.

    • Drain and wash with DMF (5-7 times).

  • Coupling:

    • Dissolve Fmoc-amino acid (4-5 equivalents), HATU (3.9 equivalents), and DIEA (8-10 equivalents) in DMF.

    • Pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Couple for 45-60 minutes.

    • Drain and wash with DMF (5-7 times).

Modified Automated Synthesizer Program Cycle for Fmoc-N-Methyl-L-Alanine:

  • Fmoc Deprotection: (Same as standard cycle)

    • Treat resin with 20% piperidine/DMF for 3 minutes.

    • Drain.

    • Treat resin with 20% piperidine/DMF for 10 minutes.

    • Drain and wash with DMF (5-7 times).

  • Coupling of Fmoc-N-Methyl-L-Alanine:

    • Dissolve Fmoc-N-Methyl-L-Alanine (4-5 equivalents), HATU (3.9 equivalents), and DIEA (8-10 equivalents) in DMF.

    • Pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Extend coupling time to 2-4 hours.

    • Optional but recommended:Perform a double coupling. After the first coupling and washing, repeat the coupling step with a fresh solution of activated Fmoc-N-Methyl-L-Alanine.

    • Drain and wash with DMF (5-7 times).

Final Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM (3 times) and dry under vacuum.

  • Add the cleavage cocktail to the resin.

  • Agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Protocol 2: Purification and Analysis of N-Methylated Peptides

The increased hydrophobicity of N-methylated peptides often requires modifications to standard purification protocols.

Materials:

  • Crude N-methylated peptide

  • Solvents for dissolution: DMSO or DMF

  • RP-HPLC Mobile Phase A: 0.1% TFA in water

  • RP-HPLC Mobile Phase B: 0.1% TFA in acetonitrile

  • Preparative and analytical C18 RP-HPLC columns

Procedure:

  • Crude Peptide Preparation:

    • Dissolve the crude peptide in a minimal amount of DMSO or DMF.

    • Dilute slowly with Mobile Phase A to the desired concentration (e.g., 1-5 mg/mL). If precipitation occurs, use a higher initial percentage of Mobile Phase B.

    • Centrifuge the sample to pellet any insoluble material.

  • Purification by Preparative RP-HPLC:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).

    • Inject the dissolved crude peptide.

    • Elute the peptide using a shallow gradient of Mobile Phase B (e.g., an increase of 0.5-1% per minute). The increased hydrophobicity means the peptide will elute at a higher acetonitrile concentration than its non-methylated analogue.

    • Collect fractions based on the UV chromatogram.

  • Analysis and Lyophilization:

    • Analyze the purity of the collected fractions using analytical RP-HPLC.

    • Pool the fractions with the desired purity (>95%).

    • Lyophilize the pooled fractions to obtain the final peptide as a white powder.

    • Confirm the identity and mass of the purified peptide using mass spectrometry. The mass will be increased by 14.02 Da for each N-methylation compared to the parent peptide.

Visualizations

Experimental Workflow for N-Methylated Peptide Synthesis cluster_synthesis Automated SPPS cluster_cleavage Cleavage & Precipitation cluster_purification Purification & Analysis Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling_Standard 3a. Standard AA Coupling (HATU/DIEA, 45-60 min) Deprotection->Coupling_Standard If standard AA Coupling_NMe 3b. N-Me-Ala Coupling (HATU/DIEA, 2-4 hrs, Double Coupling) Deprotection->Coupling_NMe If N-Me-Ala Wash 4. DMF Wash Coupling_Standard->Wash Coupling_NMe->Wash Repeat 5. Repeat Cycles Wash->Repeat Repeat->Deprotection For next cycle Final_Wash 6. Final DCM Wash Repeat->Final_Wash Final Cycle Complete Cleavage 7. Cleavage (TFA/TIS/H2O) Final_Wash->Cleavage Precipitation 8. Ether Precipitation Cleavage->Precipitation Dissolution 9. Dissolution in DMSO/DMF Precipitation->Dissolution HPLC 10. Preparative RP-HPLC Dissolution->HPLC Analysis 11. Purity Analysis (LC-MS) HPLC->Analysis Lyophilization 12. Lyophilization Analysis->Lyophilization

Caption: Automated synthesis and purification workflow for N-methylated peptides.

Signaling Pathway Modulation by N-Methylated Peptide Agonist cluster_membrane Cell Membrane Receptor GPCR G_Protein G-Protein Activation Receptor->G_Protein Peptide_NM N-Methylated Peptide (Enhanced Stability & Bioavailability) Peptide_NM->Receptor Binds with high affinity (Bioactive Conformation) Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase A (PKA) Second_Messenger->Kinase Transcription CREB Phosphorylation Kinase->Transcription Response Cellular Response (e.g., Gene Expression, Inhibition of Proliferation) Transcription->Response

Caption: N-methylated peptides can enhance signaling by improved stability and receptor binding.

References

Application Notes and Protocols for the Analytical Characterization of N,N-Dimethyl-L-Alanine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N,N-Dimethyl-L-Alanine into peptide structures is a key strategy in medicinal chemistry to enhance the pharmacokinetic properties of peptide-based drugs. This modification can lead to increased metabolic stability, improved membrane permeability, and modulation of peptide conformation.[1] Rigorous analytical characterization is essential to confirm the successful synthesis, purity, and structural integrity of these modified peptides. This document provides detailed application notes and protocols for the primary analytical techniques used to characterize this compound peptides.

Core Analytical Techniques

The characterization of this compound peptides relies on a combination of chromatographic and spectroscopic techniques. The primary methods include:

  • Mass Spectrometry (MS): Particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is the cornerstone for confirming the molecular weight and sequence of the synthesized peptide.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the three-dimensional structure and conformation of the peptide in solution.[2]

  • Chiral Chromatography: Techniques such as Chiral High-Performance Liquid Chromatography (HPLC) are crucial for confirming the enantiomeric purity of the this compound residue.[3]

Quantitative Data Summary

The selection of an analytical method often depends on the specific requirements of the analysis, such as sensitivity, accuracy, and sample throughput. The following table summarizes the key performance characteristics of various techniques for the quantitative analysis of modified peptides, based on data from similar methylated amino acids.[4]

FeatureLC-MS/MSGC-MSqNMR
Sensitivity (LOD/LOQ) High (fmol to pmol range)[4]Moderate to High (pmol range)[4]Moderate (µmol to nmol range)[4]
Precision (%RSD) Excellent (<15%)[4]Good (<20%)[4]Excellent (<1%)[4]
Accuracy (%Recovery) High (95-110%)[4]Good (80-120%)[4]High (97-102%)[4]
Linearity (R²) Excellent (>0.99)[4]Good (>0.99)[4]Excellent (>0.99)[4]
Sample Preparation Hydrolysis, Solid-Phase Extraction (SPE)[4]Hydrolysis, Derivatization[4]Hydrolysis, pH adjustment[4]
Throughput High[4]Moderate[4]Low to Moderate[4]
Specificity Very High (with MS/MS)[4]HighHigh

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an this compound Peptide

This protocol describes the synthesis of a peptide containing this compound using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[2]

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-N,N-Dimethyl-L-Alanine

  • N,N-dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))[1]

  • Cold diethyl ether[1]

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling reagent and a base in DMF.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid, including Fmoc-N,N-Dimethyl-L-Alanine, until the desired peptide sequence is assembled.

  • Final Deprotection: Remove the final Fmoc group from the N-terminus.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.[1]

  • Precipitation: Precipitate the peptide by adding cold diethyl ether.[1]

  • Purification: Purify the crude peptide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1]

  • Lyophilization: Lyophilize the purified peptide to obtain a white powder.[1]

cluster_synthesis Peptide Synthesis Workflow Start Start Resin_Swelling Resin Swelling in DMF Start->Resin_Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (including this compound) Fmoc_Deprotection->Amino_Acid_Coupling Amino_Acid_Coupling->Fmoc_Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Amino_Acid_Coupling->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization End End Lyophilization->End

Caption: Workflow for Solid-Phase Peptide Synthesis.

Protocol 2: Validation by LC-MS/MS

This protocol outlines the steps for confirming the molecular weight and sequence of the purified this compound peptide.[1]

Materials:

  • Purified peptide

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent, such as a mixture of water and acetonitrile with 0.1% formic acid.[1]

  • LC Separation: Inject the sample onto the LC system equipped with a C18 column. Elute the peptide using a gradient of increasing acetonitrile concentration.[1]

  • MS Analysis (Full Scan): As the peptide elutes, introduce it into the mass spectrometer and acquire full scan mass spectra to determine its molecular weight. The expected mass increase due to the two methyl groups on the alanine residue is 28.0313 Da.

  • Tandem MS (MS/MS) Analysis: Select the precursor ion corresponding to the N,N-dimethylated peptide for fragmentation (e.g., using collision-induced dissociation - CID).[1]

  • Data Analysis: Analyze the resulting MS/MS spectrum to confirm the peptide sequence. The fragmentation pattern will show characteristic b- and y-ions, and the 28.0313 Da mass difference will be localized to the this compound residue.

cluster_lcms LC-MS/MS Analysis Workflow Start Start Sample_Prep Sample Preparation (Dissolve Peptide) Start->Sample_Prep LC_Separation LC Separation (C18 Column) Sample_Prep->LC_Separation Full_Scan_MS Full Scan MS (Determine Molecular Weight) LC_Separation->Full_Scan_MS Tandem_MS Tandem MS (MS/MS) (Fragment Peptide) Full_Scan_MS->Tandem_MS Data_Analysis Data Analysis (Confirm Sequence) Tandem_MS->Data_Analysis End End Data_Analysis->End

Caption: Workflow for LC-MS/MS Validation of Peptides.

Protocol 3: Chiral HPLC for Enantiomeric Purity

This protocol is for determining the enantiomeric purity of the this compound residue within the peptide. This often requires hydrolysis of the peptide followed by derivatization.

Materials:

  • Purified peptide

  • 6 M HCl

  • Chiral derivatizing agent (e.g., Marfey's reagent)[5]

  • HPLC system with a UV detector and a reversed-phase C18 column[3]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Peptide Hydrolysis: Hydrolyze the peptide into its constituent amino acids by heating in 6 M HCl.

  • Derivatization: React the amino acid hydrolysate with a chiral derivatizing agent to form diastereomers.[3]

  • HPLC Analysis:

    • Mobile Phase: Use a gradient of acetonitrile in water with 0.1% TFA.[3]

    • Flow Rate: Typically 1.0 mL/min.[3]

    • Detection: Monitor the elution of the diastereomers using a UV detector at a wavelength appropriate for the derivatizing agent (e.g., 340 nm for Marfey's reagent).[3]

  • Data Analysis: The two diastereomers (one from L-N,N-Dimethyl-Alanine and the other from any potential D-N,N-Dimethyl-Alanine) will have different retention times. Integrate the peak areas to calculate the enantiomeric ratio and enantiomeric excess (% ee).[3]

Protocol 4: Conformational Analysis by NMR Spectroscopy

NMR spectroscopy provides detailed structural information about the peptide in solution.[2]

Materials:

  • Purified peptide

  • Deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O)[2]

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent.[6] The concentration should typically be between 0.1-5 mM.[6]

  • NMR Data Acquisition: Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra. Common experiments include:

    • ¹H NMR: To observe the overall proton signals.[2]

    • COSY (Correlation Spectroscopy): To identify protons that are coupled to each other within the same amino acid residue.[7]

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid.[7]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close to each other in space (< 5-6 Å), providing information about the peptide's 3D structure.[6]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with directly attached heteronuclei like ¹³C or ¹⁵N.[6]

  • Data Processing and Analysis: Process the NMR spectra using appropriate software. Assign the resonances to specific atoms in the peptide. The chemical shifts and NOE patterns can be used to determine the secondary structure and overall conformation of the peptide.

cluster_nmr NMR Analysis Logical Flow Sample Purified Peptide Sample 1D_NMR 1D NMR (¹H, ¹³C) Sample->1D_NMR 2D_NMR 2D NMR Experiments Sample->2D_NMR Assignment Resonance Assignment 1D_NMR->Assignment COSY COSY 2D_NMR->COSY TOCSY TOCSY 2D_NMR->TOCSY NOESY NOESY 2D_NMR->NOESY HSQC HSQC 2D_NMR->HSQC COSY->Assignment TOCSY->Assignment NOESY->Assignment HSQC->Assignment Structure 3D Structure Determination Assignment->Structure

Caption: Logical Flow of NMR-based Peptide Structure Analysis.

Conclusion

The analytical characterization of this compound peptides is a multi-faceted process that requires the application of several advanced analytical techniques. Mass spectrometry is indispensable for primary sequence verification, while chiral chromatography ensures the stereochemical integrity of the modified amino acid. NMR spectroscopy provides invaluable insights into the conformational consequences of N,N-dimethylation. By employing the detailed protocols provided in this document, researchers, scientists, and drug development professionals can confidently and accurately characterize these important therapeutic molecules.

References

Application Notes and Protocols for Monitoring N,N-Dimethyl-L-Alanine Incorporation in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N,N-dimethylated amino acids, such as N,N-Dimethyl-L-Alanine, into peptide sequences is a valuable strategy in medicinal chemistry to enhance proteolytic stability, modulate conformation, and improve pharmacokinetic properties. However, the successful incorporation of these sterically hindered and tertiary amino acids into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS) presents unique challenges, particularly for reaction monitoring. The alpha-amino group's tertiary nature renders the widely used Kaiser test, which detects primary amines, ineffective.[1][2][3] This necessitates the use of alternative monitoring techniques to ensure complete coupling and prevent the formation of deletion sequences.

These application notes provide a comprehensive guide to the methods and protocols required for the successful monitoring of this compound incorporation in Fmoc-based SPPS. They include detailed experimental procedures, data interpretation guidelines, and troubleshooting advice.

Challenges in Monitoring this compound Incorporation

The primary challenge in incorporating this compound is the inability to use the standard Kaiser test for qualitative monitoring of the coupling reaction. The Kaiser test relies on the reaction of ninhydrin with primary amines to produce a characteristic blue color, indicating an incomplete coupling reaction.[3][4] Since the N-terminal amine of this compound is a tertiary amine, it does not react with ninhydrin, resulting in a false negative (yellow/colorless) result even if the coupling is incomplete.[1]

Furthermore, the steric hindrance from the two methyl groups on the nitrogen atom can make the coupling reaction itself "difficult," often requiring more potent coupling reagents, longer reaction times, or microwave-assisted synthesis to achieve high efficiency.[1] Without a reliable in-process monitoring method, optimization of these conditions and ensuring complete acylation becomes a significant hurdle.

Alternative Colorimetric Monitoring Techniques

While no direct colorimetric test for tertiary amines on the solid support is routinely used, several alternative tests can be employed to infer the successful incorporation of this compound by monitoring the deprotection of the subsequent amino acid. A negative test for the presence of a free secondary amine after the coupling of the next amino acid in the sequence provides strong evidence that the N,N-dimethylated residue was successfully incorporated.

Bromophenol Blue Test

The bromophenol blue test is a simple and rapid colorimetric method based on an acid-base reaction. The indicator, bromophenol blue, is yellow in its acidic form and blue in its basic form. The free amino groups on the resin are basic and will deprotonate the indicator, resulting in blue-colored beads. If the coupling is complete, there are no free amino groups, and the beads will remain yellow.[2]

Protocol for Bromophenol Blue Test:

  • Collect a small sample of resin beads (1-2 mg) from the reaction vessel after the coupling step.

  • Wash the beads thoroughly with DMF (3 x 1 mL) to remove any residual base.

  • Add a few drops of a 0.1% (w/v) solution of bromophenol blue in DMF to the beads.

  • Observe the color of the beads.

    • Blue beads: Indicate the presence of free amino groups (incomplete coupling).

    • Yellow/Green beads: Indicate the absence of free amino groups (complete coupling).

Isatin Test

The isatin test is particularly useful for detecting secondary amines, such as the N-terminal proline, and can be used as an alternative to the Kaiser test.[2] It produces a characteristic blue-green color in the presence of secondary amines.

Protocol for Isatin Test:

  • Reagent Preparation:

    • Solution A: Dissolve 2 g of isatin in 60 mL of benzyl alcohol with stirring for 2 hours. Filter any undissolved solid.

    • Solution B: Dissolve 2.5 g of Boc-Phe-OH in the filtrate from Solution A.

  • Procedure:

    • Collect a small sample of resin beads (2-5 mg) and place them in a small test tube.

    • Add 2-3 drops of Solution B to the beads.

    • Heat the test tube at 100°C for 5 minutes.

    • Observe the color of the beads.

      • Blue/Blue-Green beads: Indicate the presence of free secondary amines.

      • Yellow/Orange beads: Indicate the absence of free secondary amines.

Quantitative Analysis by HPLC and Mass Spectrometry

Ultimately, the most definitive methods for confirming the incorporation of this compound are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) analysis of the cleaved peptide.[1][5]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is used to assess the purity of the crude peptide and to purify the final product. The incorporation of the hydrophobic N,N-dimethyl group will typically lead to a noticeable increase in the retention time of the desired peptide compared to the deletion sequence lacking this residue.

Typical RP-HPLC Protocol:

  • Cleavage: Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Precipitation and Lysis: Precipitate the peptide in cold diethyl ether, centrifuge to pellet, and lyophilize the crude product.

  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the synthesized peptide, which is the definitive proof of this compound incorporation. The expected mass of the peptide should be calculated and compared with the observed mass. The addition of an this compound residue results in a specific mass increase.

Expected Mass Shift for this compound Incorporation:

Amino AcidResidue FormulaMonoisotopic Residue Mass (Da)
Alanine (Ala)C₃H₅NO71.03711
This compound C₅H₉NO 115.06841
Mass Difference C₂H₄ +44.0313

Protocol for LC-MS Analysis:

  • Perform HPLC separation as described above.

  • Introduce the eluent into the mass spectrometer.

  • Acquire full scan mass spectra to determine the molecular weight of the eluting peaks.

  • Compare the observed molecular weight with the calculated theoretical mass of the peptide containing this compound.

  • For further confirmation, perform tandem MS (MS/MS) to sequence the peptide and confirm the location of the N,N-dimethylated residue.

Experimental Workflows

Workflow for Monitoring SPPS of a Peptide Containing this compound

SPPS_Workflow start Start SPPS deprotection Fmoc Deprotection start->deprotection coupling_std Couple Standard Fmoc-Amino Acid deprotection->coupling_std If not DMA-Ala coupling_dma Couple Fmoc-N,N-Dimethyl- L-Alanine deprotection->coupling_dma For DMA-Ala coupling_next Couple Next Fmoc-Amino Acid deprotection->coupling_next After DMA-Ala wash Wash Resin coupling_std->wash coupling_dma->wash Extended coupling time/ Microwave may be needed coupling_next->wash wash->deprotection Next cycle wash->deprotection Next cycle monitoring_test Perform Bromophenol Blue or Isatin Test wash->monitoring_test monitoring_test->coupling_next Test Positive (Incomplete) Recouple final_cleavage Final Cleavage and Deprotection monitoring_test->final_cleavage Test Negative (Complete) analysis RP-HPLC and Mass Spec Analysis final_cleavage->analysis end End analysis->end

Caption: Workflow for SPPS incorporating this compound.

Decision Workflow for Handling Difficult Couplings

Difficult_Coupling_Workflow start Coupling of N,N-Dimethyl- L-Alanine initial_coupling Initial Coupling: - Potent activator (e.g., HATU) - Extended time (2-4h) start->initial_coupling monitoring Monitor coupling of next amino acid (e.g., Bromophenol Blue) initial_coupling->monitoring complete Coupling Complete monitoring->complete Negative Test incomplete Incomplete Coupling monitoring->incomplete Positive Test recouple Recouple N,N-Dimethyl- L-Alanine incomplete->recouple microwave Consider Microwave- Assisted Coupling incomplete->microwave capping Cap unreacted amines with Acetic Anhydride incomplete->capping If still incomplete after recoupling recouple->monitoring microwave->monitoring

Caption: Decision workflow for difficult couplings in SPPS.

Summary of Quantitative Data

ParameterDescriptionExpected Value/Observation
Molecular Weight Increase The increase in monoisotopic mass of the peptide upon incorporation of one this compound residue.+44.0313 Da
RP-HPLC Retention Time The change in retention time of the peptide containing this compound compared to the deletion sequence.Increased retention time due to increased hydrophobicity. The exact shift is sequence-dependent.
Bromophenol Blue Test Color of resin beads after coupling the amino acid following this compound.Yellow/Green for a complete reaction.
Isatin Test Color of resin beads after coupling the amino acid following this compound.Yellow/Orange for a complete reaction.

Troubleshooting

  • Incomplete Coupling: If monitoring tests indicate incomplete coupling after the incorporation of this compound, consider the following:

    • Recouple: Perform a second coupling of the N,N-dimethylated amino acid.

    • Change Coupling Reagents: Use a more powerful coupling reagent such as HATU or HCTU.[1]

    • Increase Reaction Time: Extend the coupling time to 4 hours or even overnight.[5]

    • Microwave Synthesis: Employ microwave-assisted SPPS to enhance coupling efficiency.[1]

  • Deletion Peptides in Final Product: If HPLC and MS analysis show significant amounts of the peptide lacking the this compound residue, this indicates a failed coupling. The synthesis strategy for this specific incorporation site needs to be re-optimized using the suggestions above. Capping of unreacted amines after the coupling step can prevent the formation of deletion peptides in subsequent steps.[2]

References

Troubleshooting & Optimization

overcoming steric hindrance with N,N-Dimethyl-L-Alanine in SPPS.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing N,N-Dimethyl-L-Alanine in Solid-Phase Peptide Synthesis (SPPS). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is the incorporation of this compound considered a "difficult coupling" in SPPS?

The primary challenge stems from significant steric hindrance. The two methyl groups on the alpha-nitrogen of this compound create a sterically congested environment. This bulkiness physically obstructs the approach of the incoming nucleophile (the N-terminal amine of the growing peptide chain), slowing down the coupling reaction rate and often leading to incomplete reactions and lower yields.[1][2]

Q2: Which coupling reagents are most effective for overcoming the steric hindrance of this compound?

For sterically hindered amino acids like this compound, high-reactivity coupling reagents are essential. Uronium/aminium salts and phosphonium salts are highly recommended as they form highly reactive activated esters. Reagents such as HATU, HCTU, COMU, and PyAOP are particularly effective for these challenging couplings.[2] HATU is frequently cited for its high efficiency and ability to minimize racemization.[2]

Q3: How can I monitor the progress of a coupling reaction with this compound?

Standard monitoring methods like the Kaiser (ninhydrin) test are not suitable for N,N-dimethylated amino acids because the secondary amine does not produce the characteristic blue color upon reaction.[2] A more reliable alternative is the bromophenol blue test, which will show a blue or green color for an incomplete reaction and turn yellow upon completion.[2][3] The isatin test is another viable option.[1]

Q4: What is "double coupling," and when is it necessary for this compound?

Double coupling is a technique where the coupling step is repeated with a fresh portion of the activated amino acid and coupling reagents after the initial coupling reaction.[2] This is a common and effective strategy to drive sterically hindered reactions, like those involving this compound, to completion, especially when monitoring indicates the initial coupling was incomplete.[2]

Q5: How does this compound affect peptide aggregation?

The N-methylation in this compound can disrupt the formation of intermolecular hydrogen bonds, which are crucial for the self-assembly of peptides into β-sheet structures, a common cause of aggregation.[4] By interfering with the alignment of peptide backbones, this compound can inhibit or alter the aggregation pathway, improving the solubility and accessibility of the growing peptide chain on the solid support.[4]

Troubleshooting Guides

Issue 1: Low Coupling Yield / Incomplete Reaction
Potential Cause Recommended Solution Rationale
Steric Hindrance - Use a high-reactivity coupling reagent (e.g., HATU, HCTU, COMU).[2]- Perform a double coupling.[2]- Increase reaction time (e.g., 4-24 hours).[2]- Increase temperature (e.g., to 40-50°C), monitoring for side reactions.[2]The bulky nature of this compound impedes the reaction. More potent reagents, longer reaction times, and elevated temperatures can provide the necessary energy to overcome the activation barrier.
Poor Resin Swelling Ensure the resin is adequately swollen in a suitable solvent (e.g., DMF or NMP) for at least 30-60 minutes before coupling.[1][3]Proper swelling allows reagents to access all reaction sites within the resin beads, preventing incomplete reactions.
Peptide Aggregation on Solid Support - Switch to a more effective solvent for disrupting aggregation, such as N-methyl-2-pyrrolidone (NMP).[2]- Incorporate pseudoproline dipeptides in the sequence to disrupt secondary structure formation.[2]Interchain hydrogen bonding can block reactive sites. NMP is better at disrupting aggregation than DMF. Pseudoprolines introduce a "kink" in the peptide backbone, preventing β-sheet formation.[5]
Issue 2: Side Reactions
Potential Cause Recommended Solution Rationale
Racemization - Use HATU as the coupling reagent.- Avoid excessive heating.HATU is known to minimize racemization during the activation of amino acids.[2] Higher temperatures can increase the risk of epimerization.
Aspartimide Formation - If DBU is used for Fmoc-deprotection, exercise caution when an aspartic acid residue is present in the sequence.DBU can catalyze the formation of aspartimide, which can lead to side products.

Experimental Protocols

Protocol 1: Manual SPPS Incorporation of Fmoc-N,N-Dimethyl-L-Alanine

This protocol outlines the manual incorporation of Fmoc-N,N-Dimethyl-L-Alanine into a growing peptide chain on a solid support using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-N,N-Dimethyl-L-Alanine

  • Coupling Reagent: HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Reagent: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[1]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes.

    • Drain and add a fresh 20% piperidine/DMF solution and agitate for an additional 10 minutes.[1]

    • Drain and wash the resin thoroughly with DMF (5 times), IPA (3 times), and DMF (5 times).[1]

  • Coupling of Standard Fmoc-Amino Acids:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 2-3 minutes.[1]

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test. A negative test (yellow beads) indicates complete coupling.[1]

  • Coupling of Fmoc-N,N-Dimethyl-L-Alanine:

    • In a separate vial, dissolve Fmoc-N,N-Dimethyl-L-Alanine (3 eq.), HATU (2.95 eq.), and DIPEA (6 eq.) in DMF.

    • Pre-activate the mixture for 2-5 minutes.[2]

    • Add the activated amino acid solution to the resin.

    • Allow the reaction to proceed for 2-4 hours.[2]

    • Monitoring: The standard Kaiser test will not work. Use a bromophenol blue test.[1] A yellow color indicates a complete reaction.

  • (Optional) Double Coupling: If the reaction is incomplete (beads remain blue or green with bromophenol blue), drain the vessel and repeat step 4 with a fresh solution of activated Fmoc-N,N-Dimethyl-L-Alanine.[2]

  • Chain Elongation: Repeat steps 2 and 3 (or 4 for subsequent hindered residues) for each amino acid in the sequence.[1]

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.[1]

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[1]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.[1]

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable aqueous buffer.

    • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final product.[1]

Protocol 2: Microwave-Assisted SPPS for this compound Coupling

Microwave-assisted SPPS can significantly accelerate the coupling of sterically hindered amino acids.[1][3]

Modifications to Protocol 1:

  • Coupling of Fmoc-N,N-Dimethyl-L-Alanine: Perform the coupling step (Step 4) in a microwave peptide synthesizer. A typical microwave protocol would involve heating at a controlled temperature (e.g., 50-75°C) for a shorter duration (e.g., 5-30 minutes).[1]

  • Optimization: The optimal temperature and time should be determined empirically for the specific sequence.

  • Caution: Higher temperatures can increase the risk of racemization for certain amino acids. It is advisable to start with lower temperatures and shorter times and optimize as needed.[1]

Data Presentation

Table 1: Performance of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentReagent TypeRelative Efficiency for Hindered CouplingsRacemization RiskNotes
HATU Uronium/Aminium SaltHighLowHighly recommended for sterically hindered couplings.
HBTU Uronium/Aminium SaltMedium to HighLow to MediumEffective, but HATU is generally superior for difficult couplings.
HCTU Uronium/Aminium SaltHighLowA good alternative to HATU.
PyBOP Phosphonium SaltMedium to HighLow to MediumA reliable coupling reagent.
COMU Uronium/Aminium SaltHighLowA newer generation coupling reagent with high efficiency.
DIC/HOBt CarbodiimideMediumMedium to HighGenerally not recommended for highly hindered couplings unless optimized.[1]

Visualizations

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash deprotection->wash1 coupling Amino Acid Coupling (Standard or Hindered) wash1->coupling wash2 Wash coupling->wash2 monitor Monitor Coupling wash2->monitor incomplete Incomplete monitor->incomplete Test Positive (e.g., blue beads) complete Complete monitor->complete Test Negative (e.g., yellow beads) double_coupling Double Coupling (for hindered residues) incomplete->double_coupling final_deprotection Final Fmoc Deprotection complete->final_deprotection double_coupling->wash2 cleavage Cleavage from Resin final_deprotection->cleavage end End: Purified Peptide cleavage->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Difficult_Coupling start Difficult Coupling Encountered (e.g., with this compound) check_reagents Step 1: Verify Coupling Reagent start->check_reagents reagent_ok Using High-Activity Reagent? (HATU, HCTU, etc.) check_reagents->reagent_ok change_reagent Action: Switch to a more potent coupling reagent reagent_ok->change_reagent No double_couple Step 2: Perform Double Coupling reagent_ok->double_couple Yes change_reagent->double_couple monitor Monitor Progress (Bromophenol Blue Test) double_couple->monitor increase_temp Step 3: Increase Temperature (e.g., 40-50°C or Microwave) monitor->increase_temp Incomplete success Coupling Successful monitor->success Complete increase_temp->monitor change_solvent Step 4: Change Solvent (e.g., DMF to NMP) increase_temp->change_solvent Still Incomplete change_solvent->monitor

Caption: Decision workflow for handling difficult couplings in SPPS.

References

Technical Support Center: Optimizing Coupling Times for N,N-Dimethyl-L-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing coupling reactions with N,N-Dimethyl-L-Alanine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving efficient and successful peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with this compound often slow and inefficient?

A1: The primary reason for slow and inefficient coupling is steric hindrance.[1][2] The two methyl groups on the alpha-amino group, in addition to the methyl group of the alanine side chain, create a sterically crowded environment. This bulkiness physically obstructs the approach of the activated carboxylic acid to the amine, slowing down the reaction rate and potentially leading to incomplete coupling.[1][2]

Q2: What are the most common issues encountered when coupling this compound?

A2: The most frequently observed problems include:

  • Low Coupling Yields: Incomplete reactions are common, resulting in the presence of unreacted starting materials or deletion sequences in the final peptide.[2][3]

  • Slow Reaction Kinetics: The coupling reaction can be significantly slower compared to non-methylated or less hindered amino acids, sometimes requiring hours to reach completion.[2][4]

  • Racemization: Although the tertiary amine of this compound itself cannot be racemized, the activated amino acid being coupled to it is susceptible to racemization, especially with prolonged reaction times and the use of strong bases.[2][5]

Q3: Which coupling reagents are most effective for this compound?

A3: For sterically hindered N-methylated amino acids, potent coupling reagents are highly recommended.[3] Uronium/aminium salt-based reagents like HATU, HBTU, and COMU, or phosphonium salt-based reagents such as PyAOP and PyBOP, have shown superior performance in these challenging couplings.[3][5][6] HATU is often considered a top choice due to its high efficiency and ability to suppress racemization.[6][7]

Q4: How can I monitor the completion of a coupling reaction with this compound?

A4: Standard monitoring methods like the ninhydrin (Kaiser) test are not effective for assessing the completion of coupling to a secondary amine like this compound, as they only give a color change with primary amines.[7][8] A reliable alternative is the bromophenol blue test, where a yellow color indicates a complete reaction, and a blue or green color suggests an incomplete coupling.[5][7]

Q5: What is "double coupling," and should I use it for this compound?

A5: Double coupling is the process of repeating the coupling step with fresh reagents after the initial coupling reaction time has finished.[4] This is a highly effective strategy to drive difficult coupling reactions, like those involving this compound, to completion and improve the final peptide yield.[4]

Troubleshooting Guides

Issue 1: Low Coupling Yield / Incomplete Reaction

Question: My analysis shows a significant amount of starting material or deletion sequences after coupling this compound. What steps should I take?

Answer: This is a common problem stemming from the steric hindrance of this compound.[1][2] The following troubleshooting workflow can help address this issue.

G cluster_0 start Start: Low Coupling Yield reagent Optimize Coupling Reagent (e.g., switch to HATU, COMU) start->reagent time Increase Reaction Time (e.g., 4-24 hours) reagent->time If yield is still low end End: Improved Yield reagent->end double_couple Perform Double Coupling time->double_couple If incomplete time->end temperature Increase Temperature (e.g., 40-50°C) double_couple->temperature For very difficult couplings double_couple->end solvent Change Solvent (e.g., NMP or DMF/DCM mixture) temperature->solvent If aggregation is suspected solvent->end

Caption: Troubleshooting workflow for low coupling yield.

Issue 2: Slow Reaction Kinetics

Question: The coupling reaction with this compound is taking an exceptionally long time. How can I speed it up?

Answer: The slow kinetics are a direct result of steric hindrance.[2][4] Consider the following optimizations:

ParameterRecommendationRationale
Coupling Reagent Use a more powerful onium-salt reagent like HATU, HCTU, or COMU.[1]These reagents form highly reactive activated species that can overcome the steric barrier more effectively.[3]
Temperature Gently heat the reaction to 40-50°C.Increasing the temperature can help overcome the activation energy barrier of the reaction.[1]
Solvent Switch from DMF to NMP or a DMF/DCM mixture.[1]These solvents can disrupt peptide aggregation and improve solvation, enhancing reaction rates.[1]
Reagent Concentration Increase the concentration of the amino acid and coupling reagents.Higher concentrations can lead to faster reaction rates.
Issue 3: Racemization of the Coupled Amino Acid

Question: I am observing diastereomers in my final product. How can I minimize racemization during the coupling of an amino acid to this compound?

Answer: Racemization of the activated amino acid is a risk, particularly with extended reaction times.[5] The following strategies can help minimize this side reaction:

ParameterRecommendationRationale
Base Use a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[5]Stronger bases can more readily abstract the alpha-proton of the activated amino acid, leading to racemization.[5]
Additive Ensure the use of an additive like HOAt or Oxyma Pure.[5]These additives form active esters that are more stable and less prone to racemization compared to the intermediates formed with carbodiimides alone.[5]
Pre-activation Time Minimize the pre-activation time before adding the activated amino acid to the resin.[2]Prolonged exposure of the activated amino acid to the base increases the opportunity for racemization.
Temperature Perform the coupling at a lower temperature if possible.[7]Lower temperatures can reduce the rate of racemization, though this may require longer coupling times.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an this compound Containing Peptide

This protocol outlines a general manual workflow for Fmoc/tBu-based solid-phase synthesis.

G cluster_0 resin_prep 1. Resin Swelling (DMF, 30-60 min) fmoc_deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) resin_prep->fmoc_deprotection wash1 3. Wash (DMF) fmoc_deprotection->wash1 activation 4. Amino Acid Activation (Fmoc-AA-OH, HATU, DIPEA in DMF) wash1->activation coupling 5. Coupling (Add activated AA to resin, 4-6 hours) activation->coupling wash2 6. Wash (DMF) coupling->wash2 monitoring 7. Monitoring (Bromophenol blue test) wash2->monitoring repeat 8. Repeat Cycles monitoring->repeat repeat->fmoc_deprotection Next amino acid final_deprotection 9. Final Fmoc Deprotection repeat->final_deprotection Final amino acid cleavage 10. Cleavage from Resin final_deprotection->cleavage

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-N,N-Dimethyl-L-Alanine-OH

  • Other Fmoc-protected amino acids

  • Coupling Reagent: HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Reagent: 20% piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM

  • Bromophenol Blue solution in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[4]

  • Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat for another 15-20 minutes.[4]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess piperidine.[9]

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-N,N-Dimethyl-L-Alanine-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow to pre-activate for 2-5 minutes.[5][8]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature for 4-6 hours, or even overnight if necessary.[8]

  • Washing: Wash the resin with DMF to remove excess reagents and by-products.[1]

  • Monitoring: Perform a bromophenol blue test to monitor the completion of the coupling reaction. A yellow color indicates completion. If the test is blue or green, a second coupling (double coupling) is recommended.[5]

  • Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each amino acid in the peptide sequence.[4]

  • Final Deprotection and Cleavage: After the final amino acid is coupled, perform a final Fmoc deprotection. Then, wash the resin with DCM, dry it, and treat it with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to cleave the peptide from the resin and remove side-chain protecting groups.[8]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

The selection of a coupling reagent is critical for the success of coupling this compound. This table provides a comparison of commonly used reagents.

Coupling ReagentReagent TypeRelative EfficiencyKey AdvantagesPotential Disadvantages
HATU Uronium/Aminium SaltVery HighHighly effective for hindered couplings, fast reaction rates, low racemization.[6]Can cause guanidinylation of the N-terminus if used in excess.[6]
HBTU Uronium/Aminium SaltHighCost-effective and reliable for many standard couplings.[6]Less effective than HATU for highly hindered systems.[6]
COMU Uronium/Aminium SaltVery HighSimilar efficiency to HATU, with better solubility and a non-explosive, less allergenic byproduct (Oxyma).[10]Higher cost compared to HBTU.
PyAOP Phosphonium SaltHighVery effective for N-methyl amino acids, including coupling to other N-methyl residues.[11]Byproducts can sometimes be difficult to remove.
PyBOP Phosphonium SaltHighRobust for difficult couplings; byproducts are generally not problematic.[6][12]Can be less reactive than uronium salts for the most challenging couplings.[6]
DCC/DIC + HOBt/Oxyma CarbodiimideModerateCost-effective and widely used.[12]Generally less efficient for sterically hindered couplings; formation of insoluble urea byproducts (with DCC).[11]

Visualization of Key Concepts

Impact of N-Methylation on Peptide Properties

The introduction of an N-methyl group, as in this compound, has a profound impact on the properties of a peptide, which is a key reason for its use in drug design.

G cluster_0 n_methylation N-Methylation (e.g., this compound) proteolytic_stability Increased Proteolytic Stability n_methylation->proteolytic_stability Steric Shielding membrane_permeability Enhanced Membrane Permeability n_methylation->membrane_permeability Reduced H-Bond Donors receptor_binding Altered Receptor Binding/ Conformational Rigidity n_methylation->receptor_binding bioavailability Improved Bioavailability proteolytic_stability->bioavailability membrane_permeability->bioavailability therapeutic_efficacy Enhanced Therapeutic Efficacy bioavailability->therapeutic_efficacy receptor_binding->therapeutic_efficacy

Caption: Impact of N-methylation on key peptide properties.

References

troubleshooting low yield in N,N-dimethylated peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N-dimethylated peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yield, encountered during the synthesis and purification of N,N-dimethylated peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yield in N,N-dimethylated peptide synthesis?

A1: Low yields in N,N-dimethylated peptide synthesis can stem from several factors. The primary culprits are often incomplete methylation reactions, the occurrence of side reactions, and challenges during the purification process. Incomplete methylation can be due to steric hindrance, improper reaction conditions, or inefficient reagents.[1][2] A significant side reaction to be aware of is the formation of an N-methyl-4-imidazolidinone moiety, which can significantly reduce the yield of the desired product.[3][4] Furthermore, the increased hydrophobicity of N,N-dimethylated peptides can lead to aggregation and poor solubility, complicating purification and leading to product loss.[5][6]

Q2: How does N,N-dimethylation affect peptide purification?

A2: The addition of two methyl groups to the N-terminus and lysine residues significantly increases the peptide's hydrophobicity.[4][5] This increased lipophilicity leads to stronger retention on reversed-phase HPLC columns (like C18), which can cause co-elution with hydrophobic impurities.[5] It can also lead to peptide aggregation, resulting in peak broadening and reduced recovery during purification.[5][6] Solubility in standard aqueous mobile phases may also be reduced, making sample preparation and injection more challenging.[5][6]

Q3: What is the most common side reaction during N,N-dimethylation and how can it be minimized?

A3: A ubiquitous and often overlooked side reaction is the formation of an N-methyl-4-imidazolidinone moiety between the first two amino acid residues of the peptide.[3][4] This side reaction results in a mass increase of 26 Da on the N-terminus.[3][4] To minimize this side reaction, optimizing the reaction conditions is crucial. This includes careful control of the pH and the concentrations of formaldehyde and the reducing agent.

Q4: Can the choice of reagents impact the efficiency of N,N-dimethylation?

A4: Yes, the choice and quality of reagents are critical. Reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride (NaBH₃CN) is a widely used method.[3][4][7] The purity and concentration of formaldehyde are important, as are the activity and stability of the reducing agent. For difficult couplings or sterically hindered residues, more potent activating agents may be necessary.[8]

Troubleshooting Guide

Problem 1: Low or No N,N-Dimethylation Detected by Mass Spectrometry
Possible Cause Suggested Solution
Inefficient Reducing Agent Ensure the sodium cyanoborohydride (NaBH₃CN) is fresh and has been stored under dry conditions. Consider using a newer bottle or a different reducing agent like sodium triacetoxyborohydride (STAB).
Suboptimal pH The pH of the reaction mixture is critical for efficient reductive amination. The optimal pH is typically between 6 and 7. Verify and adjust the pH of your reaction buffer.
Steric Hindrance The N-terminal amino acid or neighboring residues may be sterically bulky, hindering the reaction.[2] Increase the reaction time and/or temperature. Consider using a stronger activating agent if applicable to your synthesis strategy.[8]
Reagent Concentration The concentrations of formaldehyde and the reducing agent may be too low. Optimize the molar excess of these reagents. A typical starting point is a 20-50 fold molar excess of formaldehyde and NaBH₃CN over the peptide.
Problem 2: Presence of a +26 Da Adduct in Mass Spectrometry Analysis
Possible Cause Suggested Solution
Formation of N-methyl-4-imidazolidinone This is a known side reaction.[3][4] To suppress its formation, carefully optimize the reaction conditions. Lowering the reaction temperature and ensuring a controlled addition of reagents can be beneficial. It has been suggested that adjusting the pH can also help mitigate this side reaction.[3][4]
Impure Formaldehyde Use high-purity formaldehyde to avoid potential side reactions from contaminants.
Problem 3: Significant Product Loss During Purification
Possible Cause Suggested Solution
Peptide Aggregation The increased hydrophobicity of N,N-dimethylated peptides can cause aggregation.[5][6] Dissolve the crude peptide in a strong organic solvent like DMSO or DMF before diluting it with the HPLC mobile phase.[5] Consider using a less retentive stationary phase for HPLC, such as C4 or diphenyl columns.[5]
Poor Solubility The peptide may not be fully dissolved in the initial mobile phase.[5][6] Perform small-scale solubility tests to find the optimal solvent system. Adding organic modifiers like n-propanol to the mobile phase can improve solubility.[5]
Inefficient Precipitation Due to high lipophilicity, precipitation with cold diethyl ether after cleavage may be inefficient.[5] Ensure thorough and repeated washes with cold ether to remove scavengers and byproducts.[5]

Data Presentation

Table 1: Comparison of Purification Parameters for a Standard vs. N,N-Dimethylated Peptide

ParameterStandard PeptideN,N-Dimethylated PeptideRationale for Difference
Optimal % Acetonitrile for Elution 30%45%Increased hydrophobicity of the N,N-dimethylated peptide requires a higher concentration of organic solvent for elution from a reversed-phase column.[6]
Observed Purity after Initial Purification 90%75%Co-elution of hydrophobic impurities and the potential for on-column aggregation can make achieving high purity in a single run more challenging for the modified peptide.[6]
Yield after Purification 40%20%Solubility issues, aggregation, and the need for broader peak fractionation can contribute to a lower overall yield for the N,N-Dimethyl-L-Valine containing peptide.[6]

Experimental Protocols

Protocol 1: General On-Resin N,N-Dimethylation of a Peptide
  • Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the N-terminal Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5 times) followed by dichloromethane (DCM) (3 times).

  • Methylation Reaction:

    • Prepare a solution of 5% acetic acid in DMF.

    • Add a solution of formaldehyde (20-50 equivalents) in the 5% acetic acid/DMF to the resin.

    • Add sodium cyanoborohydride (20-50 equivalents) to the resin.

    • Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Washing: Wash the resin with DMF (5 times), followed by methanol (3 times), and finally DCM (3 times).

  • Confirmation of Completion: Perform a test cleavage on a small amount of resin and analyze by mass spectrometry to confirm complete dimethylation. A successful reaction will show a mass increase of 28 Da.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Precipitation and Washing: Precipitate the peptide in cold diethyl ether. Wash the peptide pellet multiple times with cold ether to remove scavengers.[5]

Protocol 2: Analysis of N,N-Dimethylation by RP-HPLC and Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the crude, cleaved peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA). If solubility is an issue, use a minimal amount of DMSO or DMF to first dissolve the peptide before diluting.[5]

  • RP-HPLC Conditions:

    • Column: C18, 3.5 µm, 4.6 x 150 mm (or a less hydrophobic column like C4 if aggregation is observed).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 214 nm and 280 nm.

  • Mass Spectrometry Analysis:

    • Couple the HPLC outlet to an electrospray ionization mass spectrometer (ESI-MS).

    • Acquire mass spectra in positive ion mode over a relevant m/z range.

    • Analyze the spectra to identify the molecular weight of the main product and any potential side products (e.g., unmethylated peptide, monomethylated peptide, +26 Da adduct).

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_methylation N,N-Dimethylation cluster_workup Cleavage & Purification start Start with Peptide on Resin deprotection Fmoc Deprotection start->deprotection washing1 Wash deprotection->washing1 add_reagents Add Formaldehyde & NaBH3CN washing1->add_reagents reaction React for 1-2 hours add_reagents->reaction washing2 Wash reaction->washing2 cleavage Cleavage from Resin washing2->cleavage precipitation Precipitate with Ether cleavage->precipitation purification RP-HPLC Purification precipitation->purification analysis LC-MS Analysis purification->analysis troubleshooting_low_yield cluster_ms_results Mass Spec Analysis cluster_solutions Troubleshooting Actions start Low Yield of N,N-Dimethylated Peptide check_ms Analyze Crude Product by Mass Spec start->check_ms correct_mass Correct Mass Observed? check_ms->correct_mass plus_26 Mass +26 Da Observed? correct_mass->plus_26 No purification_issues Investigate Purification: - Aggregation - Solubility - Precipitation correct_mass->purification_issues Yes no_dimethylation Unmethylated Peptide Dominant? plus_26->no_dimethylation No side_reaction Optimize Reaction Conditions: - Control pH - Adjust Reagent Concentration plus_26->side_reaction Yes incomplete_reaction Optimize Methylation: - Check Reagents - Adjust pH - Increase Reaction Time no_dimethylation->incomplete_reaction Yes other_issues Investigate Other Synthesis Steps no_dimethylation->other_issues No side_reaction_pathway cluster_desired_path Desired Reaction cluster_side_path Side Reaction peptide Peptide N-terminus (Primary Amine) schiff_base Schiff Base Intermediate peptide->schiff_base + Formaldehyde formaldehyde Formaldehyde (CH₂O) dimethylated N,N-Dimethylated Peptide schiff_base->dimethylated + NaBH₃CN imidazolidinone N-methyl-4-imidazolidinone (+26 Da Adduct) schiff_base->imidazolidinone Intramolecular Cyclization

References

side reactions associated with N,N-Dimethyl-L-Alanine in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of N,N-Dimethyl-L-Alanine in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the incorporation of this compound in peptide synthesis?

A1: The primary challenge stems from significant steric hindrance caused by the two methyl groups on the alpha-amino group. This steric bulk can lead to:

  • Difficult Coupling Reactions: Slower reaction kinetics and incomplete coupling, often requiring more potent coupling reagents and longer reaction times.[1]

  • Increased Risk of Racemization: The steric hindrance can increase the propensity for epimerization during activation and coupling.[2]

  • N-Terminal Cleavage during Deprotection: Peptides with N-terminal N,N-dimethylated amino acids can be susceptible to cleavage of the N-terminal residue during final trifluoroacetic acid (TFA) deprotection.[3]

  • Aggregation: N-methylation can influence peptide backbone conformation and potentially lead to aggregation during synthesis.[4]

Q2: How can I monitor the coupling efficiency of this compound?

A2: Standard monitoring methods like the Kaiser test (ninhydrin test) are ineffective because they rely on the presence of a primary amine. Since the amine of this compound is tertiary, the Kaiser test will not yield a positive result. A reliable alternative is the bromophenol blue test .[1] A blue or green color indicates an incomplete reaction (free amine), while a yellow color signifies a complete coupling.[1]

Q3: Which coupling reagents are recommended for this compound?

A3: Due to the steric hindrance, high-reactivity uronium/aminium or phosphonium salt-based reagents are strongly recommended.[1] Reagents such as HATU, HCTU, and PyAOP are particularly effective as they form highly reactive activated esters that can overcome the steric barrier.[1] HATU is often considered a top choice due to its high efficiency and ability to minimize racemization.[1][2]

Q4: What is "double coupling" and is it necessary for this compound?

A4: Double coupling is the process of repeating a coupling step with a fresh solution of the activated amino acid and coupling reagents after the initial reaction period. This is a common and effective strategy to drive difficult coupling reactions to completion, especially for sterically hindered amino acids like this compound.[5] It is highly recommended if monitoring indicates an incomplete initial coupling.[1]

Troubleshooting Guides

Issue 1: Low Coupling Yield / Incomplete Reaction

Symptom: HPLC or mass spectrometry analysis of the crude peptide shows a significant peak corresponding to a deletion sequence (missing this compound).

Root Cause: Insufficient reaction kinetics due to steric hindrance.

Troubleshooting Workflow:

G start Low Coupling Yield Detected reagent Evaluate Coupling Reagent start->reagent reagent->reagent time Extend Coupling Time reagent->time Using HATU/HCTU/PyAOP? double_couple Perform Double Coupling time->double_couple Time extended to 4-6h? temp Increase Temperature (with caution) double_couple->temp Double coupling performed? solve Problem Resolved temp->solve Problem persists? No escalate Contact Technical Support temp->escalate Yes

Caption: Troubleshooting workflow for low coupling yield.

Solutions:

  • Optimize Coupling Reagent: If you are not already using a high-reactivity coupling reagent, switch to HATU, HCTU, or PyAOP.[1]

  • Extend Reaction Time: For sterically hindered amino acids, coupling times of 4-6 hours or even longer may be necessary.[5]

  • Perform Double Coupling: After the initial coupling, drain the reaction vessel and add a fresh solution of activated this compound.[5]

  • Increase Temperature: In some cases, performing the coupling at a slightly elevated temperature (e.g., 35-40°C) can improve efficiency. However, this should be done with caution as it can also increase the risk of racemization.[6]

Issue 2: N-Terminal Deletion During TFA Cleavage

Symptom: Mass spectrometry analysis of the final cleaved peptide shows a significant peak corresponding to the desired peptide minus the N-terminal this compound residue.

Root Cause: The peptide bond C-terminal to the N,N-dimethylated residue is susceptible to cleavage under strong acidic conditions.[3]

Troubleshooting Workflow:

G start N-Terminal Deletion Detected cocktail Modify Cleavage Cocktail start->cocktail cocktail->cocktail time_temp Optimize Cleavage Time & Temp cocktail->time_temp Using pure, cold TFA? solve Problem Resolved time_temp->solve Reduced time/temp? escalate Contact Technical Support time_temp->escalate Problem persists? Yes

Caption: Troubleshooting workflow for N-terminal deletion.

Solutions:

  • Modify Cleavage Cocktail: The addition of water as a scavenger can sometimes decrease the yield of the desired peptide.[6] Using pure, cold (4°C) TFA can minimize this side reaction.[3]

  • Optimize Cleavage Time and Temperature: Perform a time-course experiment using a small amount of resin to determine the minimum time required for complete cleavage and deprotection at a lower temperature (e.g., 4°C).[3]

Data Presentation

Table 1: Performance of Coupling Reagents for Sterically Hindered N-Methylated Amino Acids

Coupling ReagentReagent TypeRelative Efficiency for Hindered CouplingsRacemization RiskKey Considerations
HATU Uronium/Aminium SaltVery HighLowHighly effective for hindered couplings with fast reaction rates.[1][2]
HBTU Uronium/Aminium SaltHighModerateA common and effective reagent, but may be less efficient than HATU for highly hindered residues.[7]
HCTU Uronium/Aminium SaltVery HighLowSimilar in reactivity to HATU.
PyAOP Phosphonium SaltHighLowGood alternative to uronium salts.
PyBOP Phosphonium SaltGoodModerateRobust for many difficult couplings.[8]
DIC/Oxyma CarbodiimideModerateModerate to HighA cost-effective option, but may require longer reaction times and can have a higher risk of racemization.[6]

Note: This data is based on the general performance for N-methylated amino acids and serves as a strong indicator for this compound. Optimal conditions should be determined empirically.

Table 2: Illustrative Data on the Effect of Cleavage Conditions on N-Terminal Deletion of a Related N-Methylated Peptide

Cleavage CocktailCleavage Time (h)Desired Peptide (%)Deletion Product (%)
Reagent B (TFA:phenol:water:TIPS = 88:5:5:2)22575
Pure TFA34456
TFA:water = 95:51892

Note: This data is for a related N-methylated peptide and is intended to be illustrative. Optimization for each specific this compound-containing peptide is crucial.[3]

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-N,N-Dimethyl-L-Alanine

Objective: To achieve high coupling efficiency for Fmoc-N,N-Dimethyl-L-Alanine while minimizing side reactions.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-N,N-Dimethyl-L-Alanine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

  • Bromophenol blue solution in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-N,N-Dimethyl-L-Alanine (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) and allow to pre-activate for 2-5 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for at least 2 hours.

  • Monitoring:

    • Take a small sample of resin beads and wash them with DMF.

    • Add a few drops of the bromophenol blue solution.

    • A yellow color indicates complete coupling. A blue or green color indicates an incomplete reaction.

  • Double Coupling (if necessary):

    • If the monitoring test is positive (blue/green), drain the reaction vessel and repeat steps 3-5.

  • Washing:

    • Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

Protocol 2: Optimized TFA Cleavage to Minimize N-Terminal Deletion

Objective: To cleave the peptide from the resin and remove side-chain protecting groups while minimizing the deletion of N-terminal this compound.

Materials:

  • Dried peptide-resin

  • Trifluoroacetic acid (TFA), pure and cold (4°C)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Wash the peptide-resin thoroughly with DCM to remove any residual DMF and dry under vacuum for at least 1 hour.

  • Cleavage Reaction:

    • In a fume hood, add cold (4°C), pure TFA to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Stir the mixture at 4°C for an optimized time (determined from a small-scale test cleavage, e.g., 3 hours).

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.

  • Peptide Isolation:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve the crude peptide in an appropriate solvent and analyze by HPLC and mass spectrometry.[5]

References

Technical Support Center: Purification of Hydrophobic N,N-Dimethylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the purification of hydrophobic N,N-dimethylated peptides. These peptides present unique challenges due to their increased lipophilicity and tendency to aggregate.

Frequently Asked Questions (FAQs)

Q1: What makes the purification of hydrophobic N,N-dimethylated peptides so challenging?

The primary challenges arise from the physicochemical properties conferred by N,N-dimethylation and hydrophobic residues:

  • Increased Hydrophobicity: The addition of two methyl groups significantly increases the peptide's overall hydrophobicity, leading to strong retention on standard reversed-phase columns (like C18) and potential co-elution with hydrophobic impurities.[1][2]

  • Poor Solubility: These peptides often have limited solubility in the aqueous mobile phases typically used for RP-HPLC, which complicates sample preparation and can lead to precipitation on the column.[1][3][4]

  • Peptide Aggregation: Highly hydrophobic peptides tend to self-associate and form aggregates, resulting in broad peaks during chromatography, reduced recovery, and potentially irreversible adsorption to the stationary phase.[1][3][5]

  • Synthesis-Related Impurities: The bulky nature of dimethylated amino acids can sometimes lead to incomplete couplings during solid-phase peptide synthesis (SPPS), generating deletion sequences and other closely related impurities that are difficult to separate from the target peptide.[1]

Q2: What is the most common technique for purifying these peptides?

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most fundamental tool for the analysis and isolation of peptides, including hydrophobic N,N-dimethylated variants.[1][6] The technique separates peptides based on their hydrophobicity. However, standard protocols often require significant optimization to overcome the challenges mentioned above.

Q3: What are the critical first steps before attempting purification?

Before beginning purification, two steps are crucial:

  • Thorough Solubility Testing: The single most common hurdle is poor solubility.[3][4] Before injecting a large sample, perform small-scale tests with various solvents to find an optimal system for dissolving your crude peptide.

  • Strategic Method Development: A systematic approach to selecting the column, mobile phases, and gradient is essential.[7] For highly hydrophobic peptides, a standard C18 column may not be the best choice, and alternative stationary phases and organic modifiers should be considered from the outset.

Troubleshooting Guide

This section addresses specific problems encountered during the purification of hydrophobic N,N-dimethylated peptides.

Problem 1: The crude peptide is insoluble in standard HPLC mobile phases.

  • Possible Cause: The high hydrophobicity of the peptide prevents it from dissolving in aqueous solutions like water with 0.1% TFA.

  • Suggested Solution:

    • Test Stronger Solvents: Attempt to dissolve a small amount of the crude peptide in minimal volumes of strong organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or n-propanol.[1][8]

    • Use Acidic Conditions: Try dissolving the peptide in a small amount of aqueous acid, such as 0.1% trifluoroacetic acid (TFA) or 1% acetic acid, as this can improve the solubility of peptides with basic residues.[5]

    • Dilution Strategy: Once a suitable strong solvent is found, dissolve the peptide completely in a minimal amount of that solvent, and then dilute it with the initial HPLC mobile phase (e.g., 95% Mobile Phase A).[1][3] Always check for precipitation after dilution.

    • Chaotropic Agents: For extremely difficult cases, consider using a chaotropic agent like guanidinium hydrochloride for initial solubilization, but verify its compatibility with your HPLC system and column.[5]

Problem 2: The chromatographic peak is broad, tailing, or split.

  • Possible Causes:

    • Peptide Aggregation: The peptide is aggregating on the column, leading to poor peak shape.[5]

    • Secondary Interactions: Basic residues in the peptide may be interacting with residual silanol groups on silica-based columns, causing tailing.[5]

    • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[5]

  • Suggested Solutions:

    • Optimize the Gradient: Use a shallower gradient during the elution of the target peak.[3][5] An increase of 1% organic phase per minute is a good starting point for optimization.[7]

    • Reduce Sample Load: Decrease the amount of peptide injected onto the column.[5]

    • Increase Column Temperature: Raising the temperature (e.g., to 40-60°C) can improve solubility, reduce aggregation, and lead to sharper peaks.[3]

    • Ensure Low pH: Maintain a low pH mobile phase (e.g., with 0.1% TFA) to protonate silanols and minimize secondary interactions.[5]

Problem 3: The peptide shows very strong retention or results in low/no recovery.

  • Possible Causes:

    • Excessive Hydrophobicity: The peptide interacts too strongly with the C18 stationary phase, requiring very high organic solvent concentrations for elution, which can lead to precipitation or irreversible binding.[3]

    • Irreversible Adsorption: The peptide may be strongly and irreversibly binding to the column matrix or other parts of the HPLC system.[3][5]

  • Suggested Solutions:

    • Use a Less Retentive Column: Switch from a C18 column to a stationary phase with lower hydrophobicity, such as C8, C4, or Phenyl.[3][5][9]

    • Change the Organic Modifier: If acetonitrile (ACN) is being used, try an organic modifier with a different elution strength, such as methanol or n-propanol.[1][10] N-propanol can be particularly effective for highly hydrophobic molecules.[4]

    • System Passivation: Peptides can adsorb to metallic surfaces in the HPLC system. Consider passivating the system to mitigate this issue.[3]

    • Post-Run Blank Injection: To check if the peptide is sticking to the column, inject a blank solvent after your sample run. If a peak corresponding to your peptide appears, it indicates carryover and strong binding.[9]

Data Presentation

Table 1: Selection Guide for Reversed-Phase HPLC Columns

Column Stationary PhasePrimary Use Case for Hydrophobic PeptidesAdvantagesDisadvantages
C18 Standard starting point for most peptides.High resolving power for moderately hydrophobic peptides.Can lead to excessive retention, peak broadening, and low recovery for very hydrophobic peptides.[3]
C8 Intermediate hydrophobicity. Good alternative when C18 is too retentive.Reduces strong hydrophobic interactions, improving peak shape and recovery.[3][5]May provide insufficient resolution for less hydrophobic peptides.
C4 Low hydrophobicity. Ideal for very large and/or highly hydrophobic peptides and proteins.Significantly reduces retention, preventing irreversible binding and improving recovery.[3][9]Lower resolving power for smaller, more polar peptides.
Phenyl Alternative selectivity based on pi-pi interactions.Useful for peptides containing aromatic residues when other columns fail to provide adequate resolution.[5][9]Selectivity changes are peptide-specific and may require significant method development.

Table 2: Common Mobile Phase Modifiers and Their Effects

ModifierTypical ConcentrationRole and Effect on Purification
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Ion-Pairing Agent: Suppresses silanol interactions, sharpens peaks, and improves resolution.[3][5] Can cause ion suppression in mass spectrometry.[11]
Formic Acid (FA) 0.1%Ion-Pairing Agent: MS-compatible alternative to TFA.
Acetonitrile (ACN) Gradient-dependentOrganic Modifier: Most common strong solvent for eluting peptides in RP-HPLC.
n-Propanol / Isopropanol Gradient-dependentOrganic Modifier: Stronger eluting power than ACN. Very effective for increasing the solubility and improving the recovery of highly hydrophobic peptides.[1][4]

Experimental Protocols

Protocol 1: Stepwise Solubilization of Crude Hydrophobic Peptides

This protocol provides a systematic approach to dissolving challenging peptides prior to HPLC injection.

  • Initial Test: Place a small, known amount of the crude peptide (e.g., 1 mg) into a microcentrifuge tube.

  • Aqueous Acid: Add a small volume (e.g., 50 µL) of 0.1% TFA in water. Vortex thoroughly. If the peptide does not dissolve, proceed to the next step.

  • Organic Solvent Addition: To the same tube, add a minimal amount (e.g., 10-20 µL) of a strong organic solvent like DMSO or DMF.[1] Vortex until the peptide is fully dissolved.

  • Dilution: Once the peptide is in solution, slowly dilute the sample with the initial mobile phase buffer (e.g., 95% Water/5% ACN with 0.1% TFA) to the desired final concentration for injection.

  • Centrifugation: Before injection, centrifuge the sample at high speed (e.g., >10,000 x g) for 5 minutes to pellet any residual particulate matter that could clog the HPLC column.

  • Injection: Carefully transfer the supernatant to an HPLC vial for injection.

Protocol 2: Starting RP-HPLC Method for N,N-Dimethylated Peptides

This protocol provides a robust starting point for method development. Optimization will be required based on the specific peptide.

  • Column Selection: Begin with a C4 or C8 column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 300 Å pore size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 column volumes or until the baseline is stable.[1]

  • Sample Injection: Inject the solubilized peptide sample.

  • Gradient Elution:

    • Initial: 5% B for 5 minutes.

    • Gradient: 5% to 65% B over 60 minutes.

    • Wash: 65% to 95% B over 5 minutes. Hold at 95% B for 5 minutes.

    • Re-equilibration: 95% to 5% B over 5 minutes. Hold at 5% B for 10-15 minutes before the next injection.

  • Detection: Monitor the elution at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the target peak(s) for subsequent analysis.[1]

  • Purity Analysis: Analyze the purity of the collected fractions using an analytical RP-HPLC method.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide powder.[1]

Visualizations

Purification_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_analysis Analysis & Final Product Crude Crude N,N-Dimethylated Peptide Solubility Solubility Testing (DMSO, DMF, Acid) Crude->Solubility Dissolve Dissolve & Dilute for Injection Solubility->Dissolve Soluble Inject Inject Sample onto Column (C4 or C8 Recommended) Dissolve->Inject Gradient Gradient Elution (Shallow Gradient) Inject->Gradient Collect Collect Fractions Gradient->Collect Purity Analyze Fraction Purity (Analytical HPLC) Collect->Purity Pool Pool Pure Fractions Purity->Pool Lyophilize Lyophilize Pool->Lyophilize Final Purified Peptide Lyophilize->Final

Caption: General workflow for the purification of hydrophobic N,N-dimethylated peptides.

Troubleshooting_Peak_Shape cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Poor Peak Shape (Broad / Tailing) Aggregation Aggregation Problem->Aggregation Overload Column Overload Problem->Overload SecondaryInt Secondary Interactions Problem->SecondaryInt Sol_Agg Increase Temperature Use Shallower Gradient Aggregation->Sol_Agg Sol_Overload Reduce Sample Load Overload->Sol_Overload Sol_Secondary Ensure Low pH (0.1% TFA) SecondaryInt->Sol_Secondary

Caption: Troubleshooting logic for poor chromatographic peak shape.

Column_Selection cluster_desc Description Start Peptide Hydrophobicity? C18 C18 Column Start->C18 Low / Moderate C8 C8 Column Start->C8 High C4 C4 / Phenyl Column Start->C4 Very High / Aggregation Prone Desc_C18 Standard starting point. May be too retentive. C18->Desc_C18 Desc_C8 Reduces strong retention. C8->Desc_C8 Desc_C4 Minimizes irreversible binding. C4->Desc_C4

Caption: Decision guide for selecting a suitable reversed-phase column stationary phase.

References

minimizing racemization during N,N-Dimethyl-L-Alanine coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers minimize racemization during the coupling of N,N-Dimethyl-L-Alanine, a sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in peptide synthesis?

A1: Racemization is a chemical process in which a pure, single enantiomer (like the biologically relevant L-amino acid) converts into a mixture of both L- and D-enantiomers.[1][2] This loss of stereochemical integrity is highly problematic in drug development because the incorporation of an incorrect D-amino acid can dramatically alter a peptide's 3D structure, leading to reduced biological activity, altered receptor binding, or complete loss of function.[1][2]

Q2: Why is this compound particularly susceptible to racemization?

A2: this compound poses a significant challenge for several reasons:

  • Steric Hindrance: The two methyl groups on the nitrogen atom create significant bulk, which can slow down the desired coupling reaction.[3][4] This extended reaction time provides a larger window of opportunity for the activated amino acid to racemize before the peptide bond is formed.[2]

  • Increased α-Proton Acidity: The absence of a proton on the amide nitrogen increases the acidity of the hydrogen on the alpha-carbon (the chiral center).[5] This makes the proton more susceptible to being removed by a base, which is a key step in racemization.[5]

  • Racemization Pathway: While traditional racemization often proceeds through an oxazolone intermediate, N,N-dimethylated amino acids cannot form this structure. Instead, they are believed to racemize via direct enolization (proton abstraction by a base) or the formation of an oxazolium-5-oxide intermediate.[1][5]

Q3: What are the primary factors that influence racemization during the coupling step?

A3: Several reaction parameters must be carefully controlled to suppress racemization. The most critical factors are the choice of coupling reagent, the use of additives, the type and amount of base used, reaction temperature, solvent, and the duration of the amino acid activation step.[1][5][6]

Troubleshooting Guide: High Racemization Detected

Problem: Analysis of your crude peptide shows a significant percentage of the D-diastereomer after coupling this compound.

Below are potential causes and recommended solutions to mitigate this issue.

Potential Cause Recommended Solution & Rationale
Suboptimal Coupling Reagent Switch to an onium salt-based reagent. Carbodiimides like DIC and EDC are known to promote racemization, especially for sensitive residues.[5][7][8] Uronium/aminium reagents (e.g., HATU, HCTU, COMU) or phosphonium reagents (e.g., PyAOP, PyBOP) are strongly recommended for coupling N-methylated amino acids as they are more potent and generally lead to lower levels of epimerization.[3][5][7][9] HATU and PyAOP are considered particularly effective for these challenging couplings.[3][7]
Inadequate Additive (if using carbodiimides) Use HOAt or OxymaPure. If you must use a carbodiimide reagent, the addition of a racemization suppressant is essential.[6][7] 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are significantly more effective at suppressing racemization than the traditional additive 1-hydroxybenzotriazole (HOBt).[1][10]
Incorrect Base Selection Use a weaker or more sterically hindered base. The strength and steric hindrance of the base are critical.[6] Stronger, less hindered bases like triethylamine (TEA) can readily abstract the α-proton, accelerating racemization.[6] It is preferable to use a weaker base like N-methylmorpholine (NMM, pKa 7.4) or a sterically hindered base like N,N-diisopropylethylamine (DIPEA, pKa 10.1) or 2,4,6-collidine (pKa 7.4).[1][6] Always use the minimum amount of base necessary for the reaction to proceed.[11]
Elevated Reaction Temperature Perform the coupling at a lower temperature. Higher temperatures increase the rate of racemization.[5] It is highly advisable to perform the coupling reaction at 0°C or even lower if the reaction kinetics permit.[1][5]
Prolonged Activation Time Minimize the pre-activation period. The longer the this compound remains in its highly reactive activated state before coupling, the greater the risk of racemization.[5] Keep the pre-activation time to a minimum, typically between 2 to 5 minutes, before adding the mixture to the resin-bound amine.[3][11]
Solvent Effects Consider a less polar solvent. Polar aprotic solvents such as DMF are known to promote racemization.[5][11] If the solubility of your reagents allows, using a less polar solvent or a solvent mixture (e.g., DCM/DMF) can be beneficial.[1][5]

Quantitative Data on Reaction Conditions

The selection of reagents has a quantifiable impact on the preservation of stereochemistry. The following table summarizes representative data on the influence of different coupling systems on epimerization.

Coupling SystemBaseTemperature (°C)% D-Isomer (Epimerization)Key Considerations
DIC / HOBtDIPEA25Moderate to HighTraditional method, but HOBt is less effective at suppression than newer additives.[1][9]
DIC / HOAtDIPEA25Low to ModerateHOAt provides significantly better racemization suppression than HOBt.[1][5]
DIC / OxymaPureNMM0LowOxymaPure is an excellent, non-explosive alternative to HOBt/HOAt.[1][12] Combining with a weaker base and low temperature is highly effective.
HBTUDIPEA25Low to ModerateGenerally reliable, but can be outperformed by HATU for N-methylated residues.[9]
HATU NMM 0 Very Low Often the reagent of choice for difficult couplings, including sterically hindered and N-methylated amino acids. [3][9]
PyAOP DIPEA 25 Very Low A highly effective phosphonium reagent, especially for coupling N-methyl amino acids. [3][7]

Note: Absolute racemization percentages can vary based on the specific peptide sequence and reaction scale. This table serves as a comparative guide.

Experimental Protocols

Protocol 1: Recommended Low-Racemization Coupling using HATU

This protocol is designed for the solid-phase synthesis of a peptide incorporating this compound.

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in high-quality, anhydrous N,N-dimethylformamide (DMF) for at least 30 minutes. Drain the solvent.

  • Activation Mixture Preparation: In a separate, dry reaction vessel, dissolve Fmoc-N,N-Dimethyl-L-Alanine-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.[2][3]

  • Base Addition & Pre-activation: Add N-methylmorpholine (NMM) (8 equivalents) to the activation mixture.[3] Allow the solution to pre-activate for 2-5 minutes at room temperature. Do not exceed 5 minutes. [3]

  • Coupling: Immediately add the activated amino acid solution to the swelled resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.[3] For particularly difficult sequences, the coupling time may be extended, or a second coupling may be performed.

  • Monitoring: Monitor the reaction for completion using a qualitative test such as the Bromophenol Blue test. A yellow color on the test beads indicates a complete reaction, while blue signifies an incomplete reaction.[11]

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times), followed by dichloromethane (DCM) (3 times).

Protocol 2: Quantification of Racemization by Chiral Analysis

This protocol uses Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) to determine the ratio of L- and D-isomers after synthesis and cleavage.

  • Peptide Hydrolysis:

    • Take a small, measured amount of the cleaved and dried crude peptide.

    • Add 6 M HCl and heat the sample at 110°C for 24 hours in a sealed, evacuated tube to hydrolyze the peptide into its constituent amino acids.

    • After hydrolysis, evaporate the HCl to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization with Marfey's Reagent:

    • Redissolve the amino acid hydrolysate in 100 µL of water.

    • Add 20 µL of 1 M NaHCO₃ to make the solution basic.[11]

    • Add 40 µL of a 1% (w/v) solution of Marfey's reagent in acetone.[11]

    • Incubate the mixture in a heating block at 40°C for 1 hour.[1][11]

  • Sample Preparation and HPLC Analysis:

    • Stop the reaction by adding 10 µL of 2 M HCl.[1][11]

    • Evaporate the solvent to dryness.

    • Redissolve the derivatized residue in 500 µL of a suitable solvent (e.g., 50% acetonitrile/water).[1][11]

    • Inject the sample onto a C18 reversed-phase HPLC column.

    • Elute with a suitable gradient of acetonitrile in water containing 0.1% trifluoroacetic acid (TFA).

    • Monitor the elution at a wavelength of 340 nm.[1] The L-D diastereomer (formed from the D-amino acid) will typically elute later than the L-L diastereomer (formed from the L-amino acid). The percentage of racemization can be calculated from the integrated peak areas.

Visualizations

G problem High Racemization Detected check_reagent 1. Evaluate Coupling Reagent (e.g., DIC, EDC) problem->check_reagent check_base 2. Examine Base (e.g., TEA, high equivalents) problem->check_base check_temp 3. Check Temperature (e.g., Room Temp or higher) problem->check_temp check_time 4. Review Activation Time (e.g., >10 min) problem->check_time solution_reagent Switch to HATU, PyAOP, or COMU check_reagent->solution_reagent Solution solution_base Use Weaker/Hindered Base (NMM, Collidine) & Reduce Equivalents check_base->solution_base Solution solution_temp Perform Coupling at 0°C check_temp->solution_temp Solution solution_time Keep Pre-activation Time < 5 min check_time->solution_time Solution G cluster_causes Contributing Factors cluster_risk cluster_consequences Consequences temp High Temperature risk Increased Racemization Risk temp->risk base Strong / Unhindered Base base->risk reagent Carbodiimide Reagents reagent->risk time Long Activation Time time->risk solvent Polar Aprotic Solvents solvent->risk purity Reduced Peptide Purity risk->purity activity Loss of Biological Activity risk->activity

References

Technical Support Center: Cleavage of Peptides Containing N,N-Dimethyl-L-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful cleavage of peptides containing N,N-Dimethyl-L-Alanine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when cleaving peptides containing this compound?

A1: The primary challenge is significant steric hindrance caused by the two methyl groups on the alpha-amino nitrogen. This steric bulk can impede the access of trifluoroacetic acid (TFA) to the acid-labile linker on the solid support, potentially leading to slow or incomplete cleavage.[1]

Q2: What is the most common side reaction during the cleavage of peptides with N-terminal this compound?

A2: A significant side reaction, especially when the N,N-dimethylated residue is at the N-terminus, is the deletion of this amino acid.[1] Under the strong acidic conditions of cleavage, the peptide bond C-terminal to the N,N-dimethylated residue can be susceptible to cleavage, resulting in a truncated peptide.[1] Studies on N-methylated peptides have shown that the N-terminal protecting group can play a role in this side reaction.[2]

Q3: Can I use standard cleavage cocktails for peptides with this compound?

A3: While standard cleavage cocktails can be a starting point, they often need optimization for peptides containing sterically hindered residues like this compound.[1] It may be necessary to use longer cleavage times or stronger acidic conditions. However, these harsher conditions can also increase the risk of side reactions.[1] Therefore, performing a small-scale test cleavage (micro-cleavage) to determine the optimal conditions for your specific peptide is highly recommended.[1]

Q4: How can I monitor the efficiency of the cleavage reaction?

A4: The most effective way to monitor cleavage efficiency is by High-Performance Liquid Chromatography (HPLC) analysis of the crude peptide.[1] By taking small aliquots of the cleavage mixture at different time points, you can track the progress of the reaction and identify the formation of the desired product and any side products.[1] Mass spectrometry (MS) should be used in conjunction with HPLC to confirm the identity of the observed peaks.[1]

Q5: I am observing poor precipitation of my this compound containing peptide. What can I do?

A5: Poor precipitation in cold diethyl ether can occur due to the increased hydrophobicity from the N,N-dimethylation.[1] If you observe this, consider the following troubleshooting steps:

  • Ensure that the TFA is sufficiently evaporated before adding the ether.[1]

  • Try a different anti-solvent or a combination of anti-solvents.

  • For short or hydrophobic sequences that do not precipitate well, you can dry the TFA/ether mixture under a stream of nitrogen and redissolve the residue in an appropriate buffer for purification.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Cleavage Steric hindrance from the N,N-dimethyl group is impeding TFA access to the linker.[1]- Perform a time-course experiment (micro-cleavage) to determine the optimal cleavage time.[1]- Consider using a stronger cleavage cocktail (see Data Presentation section).- Ensure the peptide-resin is thoroughly washed with DCM and dried before cleavage to remove any residual DMF which can inhibit the reaction.[3]
N-terminal Deletion Side Product The peptide bond C-terminal to the N,N-dimethylated residue is labile under strong acidic conditions.[1]- Optimize the cleavage cocktail and time using a micro-cleavage to find conditions that favor the desired product.[1]- If the N-terminus is acetylated, be aware that this can promote the deletion side reaction.[2] Consider alternative N-terminal modifications if possible.[2]
Poor Peptide Precipitation The N,N-dimethylated peptide may have increased solubility in the cleavage mixture/ether.[1]- Concentrate the TFA solution by evaporation before adding cold diethyl ether.[1]- Use a larger volume of cold ether.- Test alternative anti-solvents.- For difficult cases, remove the solvent under a stream of nitrogen and redissolve the crude peptide in a suitable solvent for direct purification.
Unexpected Peaks in HPLC/MS Formation of side products due to reactions with scavengers or protecting groups.- Use a scavenger cocktail appropriate for your peptide sequence. For example, if your peptide contains tryptophan, use scavengers like triisopropylsilane (TIS) to prevent side reactions.[3]- Ensure complete removal of side-chain protecting groups by allowing sufficient cleavage time.

Data Presentation

While specific quantitative data for this compound is limited, the following table, adapted from a study on an N-acetylated N-methyl-phenylalanine peptide, demonstrates the significant impact of the cleavage cocktail on the ratio of the desired product to the N-terminal deletion product. This data serves as a useful guide for optimizing the cleavage of peptides containing N,N-dimethylated amino acids.[1][2]

Cleavage Cocktail Composition (v/v/v)Temperature (°C)Time (h)Ratio of Desired Peptide : Deletion Product
95% TFA / 5% H₂O411.8 : 1
95% TFA / 5% H₂O421.2 : 1
95% TFA / 5% H₂O440.8 : 1
Reagent B (88% TFA / 5% Phenol / 5% H₂O / 2% TIS)412.3 : 1
Reagent B (88% TFA / 5% Phenol / 5% H₂O / 2% TIS)421.8 : 1
Reagent B (88% TFA / 5% Phenol / 5% H₂O / 2% TIS)441.1 : 1
Pure TFA411.4 : 1
Pure TFA421.0 : 1
Pure TFA440.7 : 1

Experimental Protocols

Protocol 1: Small-Scale Test Cleavage ("Micro-Cleavage")

This protocol is recommended to determine the optimal cleavage time and cocktail for your specific this compound containing peptide before proceeding with the bulk of your material.[1]

  • Resin Preparation: Place a small amount of the dried peptide-resin (e.g., 5-10 mg) into a microcentrifuge tube.

  • Cleavage Cocktail Preparation: In a fume hood, prepare your chosen cleavage cocktail (e.g., 200 µL of a TFA/scavenger mixture). A common starting point is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[1]

  • Cleavage Reaction: Add the cleavage cocktail to the resin in the microcentrifuge tube. Allow the reaction to proceed at room temperature with occasional vortexing for a set time (e.g., 1, 2, and 4 hours in separate tubes for a time-course experiment).[1]

  • Peptide Isolation: Centrifuge the tube to pellet the resin. Carefully transfer the supernatant containing the cleaved peptide to a new tube.

  • TFA Removal: Evaporate the TFA under a gentle stream of nitrogen.

  • Analysis: Re-dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) and analyze by HPLC and mass spectrometry.[1]

Protocol 2: Bulk Cleavage

Once the optimal conditions have been determined from the micro-cleavage, proceed with the bulk cleavage.

  • Resin Preparation: Wash the peptide-resin thoroughly with Dichloromethane (DCM) to remove any residual Dimethylformamide (DMF) and dry under vacuum for at least 1 hour.[1]

  • Cleavage Cocktail Preparation: In a fume hood, prepare the fresh, cold (4°C) optimized cleavage cocktail.

  • Cleavage Reaction: Add the cold cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Stir the mixture at the optimized temperature (e.g., 4°C or room temperature) for the optimized time.[1]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.[1]

  • Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.[1]

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]

  • Analysis: Dissolve a small amount of the crude peptide in an appropriate solvent and analyze by HPLC and mass spectrometry to confirm the result.

Mandatory Visualization

Cleavage_Troubleshooting_Workflow start Start Cleavage hplc_ms_analysis Analyze Crude Peptide by HPLC/MS start->hplc_ms_analysis evaluation Evaluate Results hplc_ms_analysis->evaluation incomplete_cleavage Incomplete Cleavage evaluation->incomplete_cleavage Incomplete? side_product Significant Side Products evaluation->side_product Side Products? poor_precipitation Poor Precipitation evaluation->poor_precipitation Precipitation Issues? successful_cleavage Successful Cleavage Proceed to Purification evaluation->successful_cleavage Clean Product optimize_time Increase Cleavage Time incomplete_cleavage->optimize_time stronger_cocktail Use Stronger Cocktail incomplete_cleavage->stronger_cocktail optimize_cocktail Optimize Scavengers/ Cocktail Composition side_product->optimize_cocktail optimize_precipitation Optimize Precipitation (e.g., evaporate TFA, change anti-solvent) poor_precipitation->optimize_precipitation optimize_time->start stronger_cocktail->start optimize_cocktail->start optimize_precipitation->start Re-work Peptide_Cleavage_Workflow cluster_pre_cleavage Pre-Cleavage cluster_cleavage Cleavage cluster_post_cleavage Post-Cleavage Workup cluster_analysis Analysis resin_prep 1. Wash and Dry Peptide-Resin cocktail_prep 2. Prepare Cold Cleavage Cocktail resin_prep->cocktail_prep cleavage_reaction 3. Add Cocktail to Resin and React cocktail_prep->cleavage_reaction filtration 4. Filter Resin cleavage_reaction->filtration precipitation 5. Precipitate Peptide in Cold Ether filtration->precipitation isolation 6. Isolate Peptide (Centrifugation) precipitation->isolation drying 7. Dry Peptide isolation->drying analysis 8. Analyze by HPLC/MS drying->analysis end_node Purification analysis->end_node start_node Start start_node->resin_prep

References

Technical Support Center: Optimization of Deprotection Steps for N,N-Dimethyl-L-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of deprotection strategies for N,N-Dimethyl-L-Alanine. This resource is tailored for researchers, scientists, and drug development professionals to navigate the challenges associated with this unique N-methylated amino acid. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient deprotection in your synthetic workflows.

Troubleshooting Guide

This section addresses specific issues that may arise during the deprotection of this compound derivatives. Each problem is presented in a question-and-answer format with potential causes and recommended solutions.

Issue 1: Incomplete or Slow Deprotection

Question: My TLC/LC-MS analysis shows a significant amount of starting material remaining, even after standard reaction times. What could be the cause, and how can I drive the reaction to completion?

Potential Causes & Solutions:

  • Steric Hindrance: The two methyl groups on the nitrogen atom create significant steric bulk compared to a primary amine, which can hinder reagent access to the protecting group's cleavage site. This often results in slower reaction rates.[1]

    • Solution: Increase the reaction time significantly (e.g., from 2 hours to 4-16 hours) and monitor progress periodically. Consider a moderate increase in reaction temperature (e.g., from room temperature to 40-50°C), but be mindful of potential side reactions.[2][3]

  • Insufficient Reagent Stoichiometry or Strength: The amount or concentration of the deprotecting agent may be inadequate for the sterically hindered substrate.

    • Solution (Acidolysis, e.g., Boc group): Increase the concentration of the acid. For instance, if 25% TFA in DCM is failing, try 50% TFA or even neat TFA for short periods.[4][] Always use a scavenger like triisopropylsilane (TIS) to prevent side reactions from the released carbocation.[2]

    • Solution (Hydrogenolysis, e.g., Cbz or Benzyl ester): Increase the catalyst loading (e.g., from 5 wt% to 10-20 wt% of 10% Pd/C). Ensure the catalyst is fresh and active, as catalyst poisoning can stall the reaction.[3]

  • Poor Solubility: The protected this compound derivative may have poor solubility in the chosen solvent, limiting its interaction with the reagent or catalyst.

    • Solution: Test a range of solvents or solvent mixtures to improve solubility. For hydrogenolysis, solvents like methanol, ethanol, or ethyl acetate are common.[3] For acidolysis, DCM is standard, but alternatives may be required depending on the substrate.

Issue 2: Side Product Formation

Question: My analysis shows the desired product along with significant impurities. What are the likely side reactions and how can I prevent them?

Potential Causes & Solutions:

  • Racemization: While the absence of an N-H proton on this compound prevents racemization via the common azlactone mechanism, harsh basic or acidic conditions can still pose a risk to the chiral center's integrity.

    • Solution: Employ the mildest effective deprotection conditions. For instance, prefer catalytic hydrogenolysis for Cbz/Bn groups over harsh acidolysis where possible.[6][7] If using strong acid, keep the temperature low (0 °C to room temperature) and the reaction time as short as possible.[4]

  • t-Butylation: During the acidic cleavage of a Boc group, the released tert-butyl cation can alkylate electron-rich species.

    • Solution: Always include a scavenger such as triisopropylsilane (TIS) or anisole in the reaction mixture to trap the tert-butyl cation.[2]

  • Incomplete Saponification (for Methyl/Ethyl Esters): Using bases like LiOH or NaOH to cleave simple alkyl esters can sometimes be slow or incomplete.

    • Solution: Ensure sufficient equivalents of base are used. A co-solvent like THF or methanol with water can improve substrate solubility and reaction rate. Monitor carefully to avoid prolonged exposure to strong base.

Issue 3: Difficulty in Product Isolation

Question: After the work-up, I am struggling to isolate the pure this compound. What are the best practices for purification?

Potential Causes & Solutions:

  • High Water Solubility: As a zwitterionic amino acid, the final product is often highly soluble in water, making extraction with organic solvents inefficient.

    • Solution: After deprotection, adjust the pH of the aqueous solution. At a low pH (~2), the carboxylate is protonated, and the molecule carries a net positive charge. At a high pH (~10-11), the amine is neutral, and the molecule carries a net negative charge. These forms may have different solubility properties.

    • Ion-Exchange Chromatography: This is a highly effective method for purifying amino acids. Use a cation-exchange resin (e.g., Dowex 50W) in its H⁺ form. Load the crude product, wash away neutral/anionic impurities with water, and then elute the desired amino acid with an aqueous ammonia solution.

  • Formation of Salts: Deprotection often leaves the product as a salt (e.g., hydrochloride or trifluoroacetate).

    • Solution: If the free zwitterion is required, the salt can be neutralized. For hydrochloride salts, passing a solution through a short plug of a basic resin or careful titration with a base can yield the free amino acid. For TFA salts, multiple lyophilizations from a dilute HCl solution can sometimes replace the TFA counter-ion, which may be easier to remove.

Frequently Asked Questions (FAQs)

Q1: Which protecting group is best for the carboxyl group of this compound?

The choice depends on the desired orthogonality with other protecting groups in your molecule.

  • Benzyl (Bn) Ester: Excellent choice if you plan to use acid-labile groups like Boc on other parts of the molecule. The benzyl group is stable to acids but is easily removed under neutral conditions via catalytic hydrogenolysis (H₂/Pd-C).[8]

  • Methyl or Ethyl Ester: Simple to install but requires harsher conditions for removal (saponification with NaOH or LiOH), which may not be suitable for base-sensitive substrates.

  • tert-Butyl (tBu) Ester: Useful if your synthesis requires base-labile (e.g., Fmoc) or hydrogenolysis-labile (e.g., Cbz) groups. The tBu ester is removed with strong acid (e.g., TFA), often simultaneously with a Boc group.[8]

Q2: How can I monitor the progress of the deprotection reaction effectively?

  • Thin-Layer Chromatography (TLC): This is the quickest method. The deprotected product, being a zwitterion or a salt, will have a very different Rf value from the protected starting material. It will typically stick to the baseline in common organic solvent systems (e.g., Hexane/Ethyl Acetate). A more polar system (e.g., DCM/Methanol or Chloroform/Methanol/Acetic Acid) may be needed to see the product spot move.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It allows you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak, confirming both conversion and identity.

Q3: Are there any specific safety precautions for these deprotection reactions?

  • Trifluoroacetic Acid (TFA): Highly corrosive and volatile. Always handle in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Catalytic Hydrogenolysis (H₂/Pd-C): Hydrogen gas is highly flammable. Ensure the reaction setup is purged with an inert gas (like Nitrogen or Argon) before introducing hydrogen. Palladium on carbon can be pyrophoric, especially when dry and saturated with hydrogen; do not allow the catalyst to dry on the filter paper. Quench the catalyst on the filter paper with water before disposal.

  • Strong Bases (NaOH, LiOH): Corrosive. Handle with care to avoid skin and eye contact.

Experimental Protocols & Data

Protocol 1: Acidic Deprotection of Boc-N,N-Dimethyl-L-Alanine Benzyl Ester

This protocol describes the selective removal of the N-terminal Boc group while leaving the C-terminal benzyl ester intact.

Methodology:

  • Dissolve Boc-N,N-Dimethyl-L-Alanine benzyl ester (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.

  • Add a scavenger, triisopropylsilane (TIS) (1.1 equiv.).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (10-20 equiv., often used as a 25-50% v/v solution in DCM).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS. Due to steric hindrance, the reaction may require 2-6 hours for completion.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting crude oil (the TFA salt of this compound benzyl ester) can be purified by silica gel chromatography or used directly in the next step after co-evaporation with toluene to remove residual TFA.

Protocol 2: Hydrogenolysis of this compound Benzyl Ester

This protocol describes the removal of a C-terminal benzyl ester.

Methodology:

  • Dissolve the this compound benzyl ester derivative (1.0 equiv.) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (10-20 wt% of the substrate).

  • Seal the reaction vessel, evacuate the atmosphere, and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times.

  • Introduce hydrogen gas (H₂), typically by inflating a balloon connected to the flask.

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS, which is typically complete within 4-16 hours.[9]

  • Upon completion, carefully purge the vessel with an inert gas to remove all hydrogen.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected this compound.

Table 1: Comparison of Deprotection Conditions for Protected this compound (Illustrative)
Protected SubstrateProtecting Group to RemoveReagentSolventTemp (°C)Typical Time (h)Potential Issues
Boc-N,N-diMe-Ala-OBnBoc50% TFA / TISDCM0 to RT2 - 6Incomplete reaction; t-butylation if no scavenger is used.
Cbz-N,N-diMe-Ala-OMeCbzH₂, 10% Pd/CMethanolRT4 - 16Catalyst poisoning; slow reaction due to steric hindrance.[3]
Boc-N,N-diMe-Ala-OBnBenzyl Ester (Bn)H₂, 10% Pd/CMethanolRT4 - 16Boc group is stable; catalyst may be inhibited by substrate.
Boc-N,N-diMe-Ala-OMeMethyl Ester (Me)1M LiOHTHF/H₂ORT2 - 8Risk of racemization with prolonged exposure; Boc group is stable.

Visualized Workflows and Logic

Deprotection_Workflow General Deprotection & Purification Workflow sub Protected this compound dep Deprotection Reaction (e.g., Acidolysis, Hydrogenolysis) sub->dep Add reagents workup Reaction Quench & Crude Work-up dep->workup Monitor to completion purify Purification (e.g., Chromatography, Recrystallization) workup->purify Crude product analyze Analysis (NMR, LC-MS, etc.) purify->analyze Purified fractions final Pure this compound analyze->final Characterized product

Caption: General workflow for deprotection and purification.

Troubleshooting_Logic Troubleshooting Incomplete Deprotection action action end end start Reaction Incomplete? reagent Reagents Fresh & Stoichiometry Correct? start->reagent time_temp Increase Time and/or Temperature reagent->time_temp  Yes reagent_check Use Fresh Reagents & Increase Equivalents reagent->reagent_check  No solubility Substrate Fully Dissolved? time_temp->solubility success Problem Solved reagent_check->success solvent_change Change Solvent System solubility->solvent_change  No solubility->success  Yes solvent_change->success

Caption: Decision tree for troubleshooting incomplete reactions.

Orthogonal_Strategy Orthogonal Deprotection Strategy Example start Boc-N,N-diMe-Ala-OBn step1 TFA, TIS in DCM start->step1 Acidolysis step1_alt H₂, Pd/C in MeOH start->step1_alt Hydrogenolysis intermediate H₂N⁺(Me)₂-Ala-OBn • TFA⁻ step1->intermediate Removes Boc step2 H₂, Pd/C in MeOH intermediate->step2 Hydrogenolysis final This compound step2->final Removes Benzyl intermediate_alt Boc-N,N-diMe-Ala-OH step1_alt->intermediate_alt Removes Benzyl

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of N,N-Dimethyl-L-Alanine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of modified amino acids such as N,N-Dimethyl-L-Alanine into peptides is a key strategy for enhancing therapeutic properties. This modification can improve metabolic stability, increase cell permeability, and modulate peptide conformation. However, these alterations also impact their behavior during mass spectrometric analysis, which is the gold standard for peptide characterization. This guide provides an objective comparison of mass spectrometry-based approaches for analyzing peptides containing this compound, supported by experimental data from closely related analogs and established fragmentation principles.

Performance Comparison of Analytical Techniques

The accurate quantification of this compound within a peptide sequence is crucial for pharmacokinetic and pharmacodynamic studies. Several analytical techniques can be employed, each with distinct advantages and limitations. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is generally the preferred method due to its high sensitivity and specificity.

Table 1: Comparison of Analytical Techniques for the Quantification of N,N-Dimethylated Amino Acids in Peptides. [1]

FeatureLC-MS/MSGC-MSqNMR
Sensitivity (LOD/LOQ) High (fmol to pmol range)Moderate to High (pmol range)Moderate (µmol to nmol range)
Precision (%RSD) Excellent (<15%)Good (<20%)Excellent (<1%)
Accuracy (%Recovery) High (95-110%)Good (80-120%)High (97-102%)
Linearity (R²) Excellent (>0.99)Good (>0.99)Excellent (>0.99)
Sample Preparation Hydrolysis, Solid-Phase Extraction (SPE)Hydrolysis, DerivatizationHydrolysis, pH adjustment
Throughput HighModerateLow to Moderate
Specificity Very High (with MS/MS)High (with MS)High

Data is based on studies of similar methylated amino acids and represents typical performance.[1]

Impact of N,N-Dimethylation on Mass Spectrometric Behavior

The presence of an this compound residue at the N-terminus of a peptide introduces predictable and significant changes in its mass spectrometric properties. These changes can be leveraged for improved analytical performance. A comparative analysis of a model peptide and its N,N-dimethylated analogue highlights these differences.

Table 2: Quantitative Mass Spectrometry Data for a Model Peptide (Ala-Gly-Gly) vs. its N,N-Dimethylated Analogue ((N,N-DiMe)Ala-Gly-Gly).

ParameterAla-Gly-Gly (AGG)(N,N-DiMe)Ala-Gly-GlyRationale for Observed Differences
Molecular Weight (Da) 219.09247.12Addition of two methyl groups to the N-terminus of Alanine.
Precursor Ion (m/z) 220.10 [M+H]⁺248.13 [M+H]⁺Protonated molecular ions observed in positive ESI mode.
LC Retention Time (min) EarlierLaterIncreased hydrophobicity due to N,N-dimethylation leads to stronger interaction with the C18 stationary phase.
Relative Ionization Efficiency LowerHigherThe N,N-dimethyl group enhances proton affinity and surface activity, leading to more efficient ionization in ESI.[2]
Dominant CID Fragment Ion y₂ / b₂a₁The presence of the N,N-dimethyl group directs fragmentation towards the formation of a highly stable a₁ ion.[2][3]

Note: The data for the model peptide is inferred from the closely related Val-Gly-Gly analogue presented in the literature.[2]

Experimental Protocols

Reproducible and accurate analysis of this compound containing peptides relies on well-defined experimental protocols.

Protocol 1: LC-MS/MS Analysis of an this compound Containing Peptide
  • Sample Preparation: Dissolve the purified peptide in a solution of 0.1% formic acid in water to a concentration of 1 pmol/µL.[2] For quantitative studies, spike in a stable isotope-labeled internal standard at a known concentration before any sample processing.[1]

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 15 minutes at a flow rate of 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Full Scan (MS1): Acquire spectra from m/z 150-1500 to identify the precursor ion of the N,N-dimethylated peptide.

    • Tandem MS (MS/MS): Perform data-dependent acquisition, selecting the most intense precursor ions for fragmentation.

      • Collision-Induced Dissociation (CID): Use a normalized collision energy of 25-35%.

      • Higher-Energy C-trap Dissociation (HCD): Use a stepped normalized collision energy of 20%, 30%, and 40%.

      • Electron-Transfer Dissociation (ETD): Use calibrated ETD reaction times.

  • Data Analysis:

    • Extract ion chromatograms for the precursor mass to determine retention time and peak area for quantification.

    • Analyze the MS/MS spectra to confirm the peptide sequence. The N,N-dimethylated a₁ ion will be a prominent feature in CID/HCD spectra. ETD spectra will show c- and z-type ions, preserving the modification on the N-terminal fragment.

Visualizing Analytical Strategies and Fragmentation Pathways

Diagrams are essential for visualizing complex experimental workflows and molecular fragmentation patterns.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis & Comparison Peptide_Synthesis Synthesize Peptides (Standard & N,N-DiMe-Ala) Purification RP-HPLC Purification Peptide_Synthesis->Purification Quantification Quantify Purified Peptides Purification->Quantification LC_Separation LC Separation (C18 Column) Quantification->LC_Separation MS1_Scan MS1 Full Scan (Precursor Ion m/z) LC_Separation->MS1_Scan MS2_Fragmentation MS/MS Fragmentation (CID / HCD / ETD) MS1_Scan->MS2_Fragmentation Retention_Time Compare Retention Times MS2_Fragmentation->Retention_Time Ionization_Efficiency Compare Ionization Efficiency (Peak Area) MS2_Fragmentation->Ionization_Efficiency Fragmentation_Pattern Compare Fragmentation Patterns MS2_Fragmentation->Fragmentation_Pattern

Caption: Experimental workflow for the comparative analysis of standard and this compound peptides.

Fragmentation Pathways: A Comparative View

Different fragmentation methods yield distinct patterns that provide complementary information for sequence confirmation and localization of the N,N-dimethyl modification.

  • Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD): These methods induce fragmentation of the peptide backbone, typically at the amide bonds, producing b- and y-type ions.[1][4] For peptides with N-terminal N,N-dimethylation, the fragmentation is dominated by the formation of a small, highly stable a₁ ion, which contains the dimethylated amino acid.[2][3] This characteristic ion is a strong indicator of the modification but can result in poor overall sequence coverage as most of the fragmentation energy is channeled into this single pathway. HCD, with its higher energy, may produce a slightly more diverse range of fragment ions compared to CID.[1][5]

  • Electron-Transfer Dissociation (ETD): This technique involves the transfer of an electron to the peptide, which induces fragmentation along the N-Cα bond of the peptide backbone, generating c- and z-type ions.[1] A key advantage of ETD is that it preserves post-translational modifications that are often labile under CID/HCD conditions.[1] For an this compound containing peptide, ETD will cleave the backbone while keeping the dimethyl modification intact on the N-terminal c-ions, allowing for unambiguous localization.

G Peptide {(CH₃)₂N-CH(CH₃)-CO}-NH-CHR₂-CO-... CID_HCD CID / HCD Peptide->CID_HCD ETD ETD Peptide->ETD a1_ion a₁ ion {(CH₃)₂N=CH(CH₃)}⁺ (Dominant) CID_HCD->a1_ion Amide Bond Cleavage by_ions b / y ions (Low Abundance) CID_HCD->by_ions cz_ions c / z ions (Modification Preserved) ETD->cz_ions N-Cα Bond Cleavage

Caption: Dominant fragmentation pathways for this compound peptides in MS/MS.

References

A Comparative Analysis of N,N-Dimethyl-L-Alanine and N-methyl-L-alanine in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of peptide backbones is a critical tool for enhancing therapeutic efficacy. Among these modifications, N-methylation of amino acid residues offers a promising avenue to overcome the inherent limitations of peptide-based drugs, such as poor metabolic stability and low cell permeability. This guide provides a comprehensive comparison of two such modifications: N,N-Dimethyl-L-Alanine and N-methyl-L-alanine, supported by established principles of peptide chemistry and illustrative experimental data.

The introduction of one or two methyl groups to the amide nitrogen of the peptide backbone can profoundly alter the physicochemical and biological properties of a peptide. This guide will delve into a comparative study of these two modified amino acids, focusing on their synthesis, impact on peptide structure, and functional consequences.

Physicochemical and Structural Impact: A Tale of Two Methyl Groups

The addition of a methyl group to the nitrogen atom of L-alanine introduces significant changes to the local and global properties of a peptide. The degree of methylation—mono versus di—further refines these effects.

PropertyN-methyl-L-alanineThis compoundRationale
Steric Hindrance ModerateHighThe second methyl group in this compound significantly increases the steric bulk around the amide bond.
Hydrogen Bonding Amide nitrogen is a hydrogen bond acceptor only.Amide nitrogen is a hydrogen bond acceptor only.Both modifications remove the amide proton, eliminating hydrogen bond donor capability.
Lipophilicity Increased compared to L-alanine.Higher than N-methyl-L-alanine.The addition of methyl groups increases the nonpolar character of the amino acid residue.
Conformational Restriction Moderately restricts backbone rotation, favoring specific dihedral angles (φ, ψ). Can promote β-turns.Highly restricts backbone rotation, leading to a more defined conformation. More likely to induce significant changes in the peptide backbone.The increased steric bulk of the dimethylamino group imposes greater constraints on the peptide backbone.
Cis/Trans Isomerization Can influence the cis/trans isomerization of the preceding peptide bond.More pronounced effect on the cis/trans isomerization of the preceding peptide bond.The steric clash between the N,N-dimethyl group and the adjacent carbonyl can favor a cis conformation.

Functional Consequences: Balancing Stability and Activity

The choice between incorporating N-methyl-L-alanine or this compound into a peptide sequence depends on the desired balance between enhanced stability and retained biological activity.

Functional ParameterN-methyl-L-alanineThis compoundRationale
Enzymatic Stability Significantly increased resistance to proteases.Very high resistance to proteases.The steric hindrance provided by the methyl group(s) shields the adjacent peptide bonds from enzymatic cleavage. The dimethyl group offers a higher degree of protection.
Cell Permeability Generally improved due to increased lipophilicity and reduced hydrogen bonding capacity.Potentially higher improvement in permeability, but can be sequence-dependent.The greater lipophilicity and conformational effects of the dimethyl group can further enhance membrane traversal. However, excessive rigidity or aggregation could be detrimental.
Receptor Binding Affinity Can be increased, decreased, or unchanged depending on the specific peptide and the position of methylation.More likely to be significantly altered or decreased.The substantial steric bulk and conformational rigidity imposed by the dimethylamino group can disrupt the precise interactions required for high-affinity receptor binding.
Synthetic Accessibility More established and generally higher yielding synthetic protocols.More challenging synthesis, often resulting in lower coupling yields.The steric hindrance of the N,N-dimethylamino group makes peptide bond formation more difficult, requiring specialized coupling reagents and longer reaction times.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing N-methyl-L-alanine or this compound

This protocol outlines a general workflow for the manual Fmoc/tBu-based solid-phase synthesis of a peptide incorporating either N-methyl-L-alanine or this compound.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-N-methyl-L-alanine or Fmoc-N,N-Dimethyl-L-Alanine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

  • N,N'-Diisopropylethylamine (DIPEA)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (Standard Amino Acids): Pre-activate a solution of the standard Fmoc-amino acid (3 eq.), HATU (2.9 eq.), in DMF with DIPEA (6 eq.) for 1-2 minutes. Add the activated solution to the resin and agitate for 1-2 hours.

  • Coupling of N-methyl-L-alanine or this compound:

    • For Fmoc-N-methyl-L-alanine , use a similar procedure as for standard amino acids, but the coupling time may need to be extended.

    • For Fmoc-N,N-Dimethyl-L-Alanine , due to significant steric hindrance, use of a stronger coupling agent like HATU is recommended, and the coupling time should be extended (4-6 hours or overnight). Monitoring the reaction completion can be challenging as the Kaiser test is not effective for secondary amines.

  • Wash: After each coupling and deprotection step, wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, and then purify by reverse-phase HPLC.

Protocol 2: In Vitro Protease Stability Assay

This protocol compares the stability of peptides containing this compound, N-methyl-L-alanine, and the unmodified L-alanine in the presence of a protease.

Materials:

  • Purified peptides (unmodified, N-methylated, and N,N-dimethylated)

  • Protease solution (e.g., trypsin, chymotrypsin, or human serum)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% TFA in acetonitrile)

  • Incubator at 37°C

  • RP-HPLC system

Procedure:

  • Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of each peptide in PBS.

  • Reaction Setup: In separate tubes, incubate a known concentration of each peptide with the protease solution at 37°C.

  • Time Points: At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction tube.

  • Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot.

  • Analysis: Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the half-life of each peptide.

Visualizations

spss_workflow cluster_resin_prep Resin Preparation cluster_cycle Synthesis Cycle (repeat for each amino acid) cluster_final_steps Final Steps resin Rink Amide Resin swelling Swell in DMF resin->swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) swelling->deprotection wash1 Wash (DMF/DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 wash2->deprotection cleavage Cleavage from Resin (TFA Cocktail) wash2->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

protease_stability cluster_peptide Peptide Backbone cluster_protease Proteolytic Enzyme unmodified Unmodified Peptide (L-Alanine) protease Protease unmodified->protease Cleavage n_methyl N-methyl-L-alanine nn_dimethyl This compound protease->n_methyl Steric Hindrance (Reduced Cleavage) protease->nn_dimethyl High Steric Hindrance (Significant Reduction in Cleavage)

Caption: Mechanism of enhanced proteolytic stability through N-methylation.

signaling_pathway cluster_peptide_receptor Peptide-Receptor Interaction cluster_downstream Downstream Signaling peptide N-methylated Peptide receptor GPCR peptide->receptor Binding note N-methylation can alter binding affinity (Ki), thereby modulating the entire signaling cascade. peptide->note g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: Hypothetical modulation of a GPCR signaling pathway by an N-methylated peptide.

Conclusion

The choice between incorporating N-methyl-L-alanine and this compound into a peptide therapeutic is a strategic one, hinging on the specific objectives of the drug design program. N-methyl-L-alanine offers a well-established method for enhancing proteolytic stability and modulating conformation while often retaining significant biological activity. In contrast, this compound represents a more profound modification, providing a higher degree of steric hindrance and conformational restriction. This can lead to superior metabolic stability but also carries a greater risk of diminishing receptor binding affinity. The synthetic challenges associated with incorporating N,N-dimethylated residues must also be taken into account. Ultimately, the optimal choice must be determined empirically through the synthesis and rigorous biological evaluation of the respective peptide analogs.

Validating N,N-Dimethyl-L-Alanine Incorporation: A Comparative Guide to LC-MS/MS Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the precise incorporation of unnatural amino acids, such as N,N-Dimethyl-L-Alanine, into peptide therapeutics is a critical step in quality control and drug efficacy assessment. This modification can enhance a peptide's pharmacokinetic properties by increasing metabolic stability and improving membrane permeability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for validating this incorporation due to its high sensitivity and specificity.

This guide provides an objective comparison of common LC-MS/MS-based methodologies for the validation of this compound incorporation. It includes a summary of expected quantitative performance based on structurally similar N-methylated amino acids, detailed experimental protocols, and a workflow diagram to aid in experimental design.

Data Presentation: A Comparative Overview of Analytical Approaches

While specific quantitative validation data for this compound is not extensively available in peer-reviewed literature, data from the analysis of the structurally related compound β-N-methylamino-L-alanine (BMAA) provides a valuable benchmark for expected performance of LC-MS/MS methods. The choice between direct analysis (underivatized) and analysis following derivatization will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Analytical TechniqueDerivatizationLimit of Detection (LOD)Limit of Quantification (LOQ)Sample MatrixAdvantagesDisadvantages
LC-MS/MS (HILIC) None<1 µg/g (free), <4 µg/g (total)0.15 - 0.225 µg/gCyanobacteria, MollusksHigh sensitivity and specificity, suitable for complex mixtures and direct analysis of peptides.Matrix effects can suppress ionization and affect quantification.
LC-MS/MS (Reversed-Phase) Yes (e.g., AQC, FMOC)0.35 - 0.75 pg injected1.10 - 2.55 pg injectedCyanobacteriaCan achieve lower detection limits than underivatized methods.Derivatization adds an extra step to sample preparation.

Data presented for the proxy analyte β-N-methylamino-L-alanine (BMAA) provides an estimate of the performance of these methods.[1]

Experimental Protocols

Sample Preparation (Peptide)
  • Dissolution : Dissolve a small amount of the purified peptide containing this compound in a suitable solvent, such as a mixture of water and acetonitrile with 0.1% formic acid.[2]

  • Concentration Adjustment : Adjust the concentration to fall within the linear range of the LC-MS/MS instrument.

LC-MS/MS Analysis (Underivatized - HILIC)
  • Liquid Chromatography (LC) :

    • Column : A Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., SeQuant® ZIC-HILIC).[3]

    • Mobile Phase A : Water with 0.1% formic acid.[3]

    • Mobile Phase B : Acetonitrile with 0.1% formic acid.[3]

    • Gradient : A typical gradient would start at a high percentage of organic solvent (e.g., 95% B) and gradually decrease to elute the polar this compound containing peptide.[3]

    • Flow Rate : A flow rate of 350 µL/min is a common starting point.[3]

    • Injection Volume : 5 µL.[3]

  • Tandem Mass Spectrometry (MS/MS) :

    • Ionization : Electrospray ionization (ESI) in positive mode.

    • Full Scan (MS1) : Acquire full scan mass spectra to identify the precursor ion of the peptide containing this compound. The incorporation will result in a mass increase of 28.0313 Da compared to a peptide with L-Alanine.

    • Tandem MS (MS/MS) : Select the precursor ion for fragmentation using collision-induced dissociation (CID).

    • Data Analysis : Analyze the resulting MS/MS spectrum to confirm the peptide sequence. The fragmentation pattern will show characteristic b- and y-ions. A key diagnostic feature for N,N-dimethylated amino acids is the initial loss of H₂O + CO, leading to the formation of a characteristic immonium ion.[4]

LC-MS/MS Analysis (Derivatized - Reversed-Phase)
  • Derivatization (with AQC) :

    • Use a commercially available derivatization reagent such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).

    • Follow the manufacturer's protocol for the derivatization reaction. This typically involves mixing the sample with the reagent and a buffer, followed by a short incubation.

  • Liquid Chromatography (LC) :

    • Column : A reversed-phase C18 column.

    • Mobile Phase A : Water with 0.1% formic acid.

    • Mobile Phase B : Acetonitrile with 0.1% formic acid.

    • Gradient : A gradient of increasing acetonitrile concentration is used to elute the derivatized peptide.

    • Flow Rate : Dependent on the column dimensions, typically in the range of 200-400 µL/min.

  • Tandem Mass Spectrometry (MS/MS) :

    • Ionization : ESI in positive mode.

    • MS/MS Transitions : Monitor the specific precursor-to-product ion transitions for the AQC-derivatized this compound containing peptide.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_underivatized Underivatized (HILIC) cluster_derivatized Derivatized (Reversed-Phase) cluster_data_analysis Data Analysis peptide_synthesis Peptide Synthesis with This compound purification Purification of Peptide (e.g., RP-HPLC) peptide_synthesis->purification dissolution Dissolution in LC-MS Grade Solvent purification->dissolution lc_hilic HILIC Separation dissolution->lc_hilic derivatization Derivatization (e.g., AQC) dissolution->derivatization ms1_hilic MS1: Precursor Ion Scan (Confirm Mass Shift) lc_hilic->ms1_hilic ms2_hilic MS2: Fragmentation (Sequence Confirmation) ms1_hilic->ms2_hilic data_processing Data Processing and Spectrum Interpretation ms2_hilic->data_processing lc_rp Reversed-Phase Separation derivatization->lc_rp ms1_rp MS1: Precursor Ion Scan lc_rp->ms1_rp ms2_rp MS2: Fragmentation (Confirm Sequence) ms1_rp->ms2_rp ms2_rp->data_processing validation Validation of Incorporation data_processing->validation

Caption: LC-MS/MS workflow for this compound incorporation.

References

The Double-Edged Sword: A Comparative Guide to Single vs. Double N-Methylation in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of peptides is a critical step in transforming promising molecules into viable therapeutics. Among the arsenal of chemical alterations, N-methylation—the addition of a methyl group to the amide nitrogen of the peptide backbone—stands out for its profound impact on peptide properties. This guide provides a direct comparison of single versus double (or multiple) N-methylation, offering quantitative data, detailed experimental protocols, and visual diagrams to inform rational peptide design.

N-methylation introduces significant steric hindrance and conformational constraints, directly influencing a peptide's stability, permeability, and biological activity.[1] The decision to introduce one or more N-methyl groups is a crucial one, with the effects being highly dependent on the position and number of methylations.[1][2]

Impact on Proteolytic Stability: A Clear Advantage for Methylation

One of the most significant benefits of N-methylation is the remarkable increase in resistance to proteolytic degradation.[3] The methyl group acts as a steric shield, disrupting the hydrogen-bonding patterns that proteases recognize, thereby preventing cleavage of the peptide bond.[3] This enhanced stability translates to a longer in vivo half-life, a critical attribute for therapeutic peptides.[3]

While single N-methylation can significantly enhance stability, multiple methylations can offer even greater protection. A single N-methyl group has been shown to reduce proteolysis over a four-residue window, highlighting the extensive influence of this modification.[4]

PeptideModificationProteaseHalf-life (t½)Fold Increase in Stability
G-protein-binding peptide (DKLYWWEFL)Non-methylatedTrypsin~2.5 min-
N-Me-D (at P2 position)Trypsin3 h72
N-Me-K (at P1 position)Trypsin> 42 h> 1000
N-Me-L8 (at P1' position)Trypsin> 42 h> 1000
N-Me-Y (at P2' position)Trypsin> 42 h> 1000
Data sourced from a study on N-methyl scanning mutagenesis.[3]

Navigating Cell Permeability: A Complex Relationship

The effect of N-methylation on cell permeability is more nuanced. By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide, which can improve membrane permeability.[1] However, the relationship is not always linear, and the position of the methylation is as crucial as the number of methyl groups.[2]

Studies on cyclic hexapeptides have shown that while multiple N-methylations can lead to high permeability, there is no direct correlation between the number of N-methyl groups and the enhancement of this property.[5] In some cases, partially methylated peptides have demonstrated better permeability than their more heavily methylated counterparts.[4] Interestingly, in a study of a poly-alanine cyclic hexapeptide library, 9 out of 10 of the most permeable peptides included an N-methyl group adjacent to a D-alanine residue.[2][5]

Peptide SeriesModificationApparent Permeability Coefficient (Papp) in Caco-2 Assay
Poly-alanine cyclic hexapeptidesMost members (varying in 1-5 N-Me groups)Poor (< 1 x 10⁻⁶ cm/s)
10 specific analoguesHigh (> 1 x 10⁻⁵ cm/s)
Cyclic hexapeptide (Compound 2 series)Partially methylated (Compound 4)More permeable in PAMPA
Fully methylated (Compound 6)Most permeable in RRCK assay
Data from studies on cyclic peptide permeability.[4][5]

Receptor Binding Affinity: A Balancing Act

The conformational constraints imposed by N-methylation can either enhance or diminish receptor binding affinity. By locking the peptide into a bioactive conformation, N-methylation can increase affinity and selectivity.[6] However, the added steric bulk can also disrupt crucial interactions with the receptor, leading to reduced activity.[1] Therefore, a careful, residue-specific analysis is essential to avoid negatively impacting the peptide's biological function.[1] For instance, an extensive N-methyl scan of a somatostatin analog revealed that only a single trimethyl variant retained a similar receptor affinity to the parent sequence.[4]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

This protocol outlines the manual synthesis of N-methylated peptides using Fmoc chemistry.[7]

  • Resin Preparation: Swell the appropriate resin (e.g., ChemMatrix Rink Amide resin) in a suitable solvent like dimethylformamide (DMF).[7]

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain. Wash the resin thoroughly with DMF.[4]

  • Amino Acid Coupling:

    • For standard amino acids: Activate the Fmoc-protected amino acid with a coupling reagent (e.g., HBTU or DIC/HOBt) and a base (e.g., DIPEA) in DMF. Add the activated amino acid to the resin and allow it to react.[4][7]

    • For N-methylated amino acids: These couplings can be more challenging and may require longer reaction times or the use of microwave assistance to achieve high yields.[8]

  • Washing: After each coupling and deprotection step, wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.[4]

  • On-Resin N-Methylation (Optional):

    • Protect the N-terminal α-amine group with an o-nitrobenzenesulfonyl (o-NBS) group.[9]

    • Perform methylation using a methylating agent (e.g., methyl iodide) in the presence of a base.

    • Remove the o-NBS protecting group using a thiol, such as 2-mercaptoethanol, and a base like DBU.[9]

  • Cleavage and Deprotection: Once the desired sequence is synthesized, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[3] Confirm the identity and purity of the final product by mass spectrometry.[3]

Caco-2 Permeability Assay

This in vitro model is widely used to predict the intestinal permeability of compounds.[5]

  • Cell Culture: Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer.

  • Assay Setup:

    • Wash the cell monolayer with a transport buffer (e.g., Hank's Balanced Salt Solution).

    • Add the test peptide solution to the apical (donor) side of the monolayer.

    • Add fresh transport buffer to the basolateral (receiver) side.

  • Incubation: Incubate the plate at 37°C with gentle shaking.

  • Sampling: At predetermined time points, collect samples from the basolateral side and replace with fresh buffer.

  • Analysis: Quantify the concentration of the peptide in the collected samples using a suitable analytical method, such as LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of peptide appearance in the receiver compartment, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.

Visualizing the Concepts

experimental_workflow Experimental Workflow for N-Methylated Peptides cluster_synthesis Synthesis & Purification cluster_analysis Biophysical & Biological Analysis spps Solid-Phase Peptide Synthesis purification RP-HPLC Purification spps->purification characterization Mass Spectrometry purification->characterization stability Proteolytic Stability Assay characterization->stability permeability Cell Permeability Assay (e.g., Caco-2) characterization->permeability binding Receptor Binding Assay characterization->binding

Caption: A streamlined workflow for the synthesis and evaluation of N-methylated peptides.

proteolytic_stability Mechanism of Enhanced Proteolytic Stability cluster_unmethylated Unmethylated Peptide cluster_methylated N-Methylated Peptide unmethylated_peptide Peptide Backbone (with Amide Proton) protease Protease unmethylated_peptide->protease Binding & Cleavage methylated_peptide Peptide Backbone (with N-Methyl Group) protease2 Protease methylated_peptide->protease2 Steric Hindrance (No Cleavage)

Caption: N-methylation sterically hinders protease binding, preventing peptide cleavage.

References

Modifying Peptide Backbones: A Comparative Guide to N,N-Dimethyl-L-Alanine and Sarcosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of peptide backbones is a critical endeavor in transforming promising peptide candidates into robust therapeutic agents. Among the arsenal of chemical modifications, N-methylation has proven to be a powerful strategy to enhance pharmacokinetic properties. This guide provides an objective, data-driven comparison of two N-methylated amino acids for peptide backbone modification: the di-methylated N,N-Dimethyl-L-Alanine and the mono-methylated sarcosine (N-methylglycine). Understanding the distinct structural and functional consequences of these modifications is paramount for the rational design of next-generation peptide therapeutics.

At a Glance: Key Physicochemical and Biological Impacts

The choice between incorporating this compound and sarcosine into a peptide sequence hinges on the desired balance between metabolic stability, conformational rigidity, and retained biological activity. The addition of one versus two methyl groups to the amide nitrogen, and the nature of the amino acid side chain, leads to distinct outcomes.

PropertyThis compoundSarcosine (N-methylglycine)Unmodified L-Alanine
Structure this compound StructureSarcosine StructureL-Alanine Structure
N-Methylation Di-methylatedMono-methylatedNone
Steric Hindrance HighModerateLow
Hydrogen Bond Donor (Amide) EliminatedEliminatedYes
Conformational Restriction HighModerateLow
Proteolytic Stability Significantly IncreasedModerately IncreasedLow
Receptor Binding Affinity Potentially significantly altered (increase or decrease)Potentially alteredBaseline
Synthetic Accessibility Challenging; requires specialized coupling reagentsReadily incorporated with standard SPPSStandard SPPS

Quantitative Comparison of Proteolytic Stability

One of the primary motivations for N-methylation is to enhance resistance to enzymatic degradation. The steric bulk of the methyl groups shields the adjacent peptide bonds from protease activity.

The following table presents illustrative data on the proteolytic stability of a hypothetical peptide and its modified analogues in human serum. Actual results are sequence-dependent.[1]

Peptide AnalogueModificationHalf-life (t½) in Human Serum% Intact Peptide after 8 hours
Peptide AUnmodified (L-Alanine)~1 hour< 5%
Peptide BSarcosineSeveral hours~ 40%
Peptide CThis compound> 24 hours> 70%

Conformational Effects: Rigidity vs. Flexibility

The incorporation of this compound or sarcosine profoundly influences the conformational landscape of a peptide.

This compound introduces a high degree of conformational rigidity. The two methyl groups severely restrict rotation around the Cα-N bond, locking the peptide backbone into a more defined conformation.[2] This can be advantageous for pre-organizing the peptide into its bioactive conformation, potentially increasing receptor affinity and selectivity.[2]

Sarcosine , lacking a side chain beyond the N-methyl group, can have a different effect. While it also eliminates the hydrogen bond donating capacity of the amide proton, it can act as a "helix breaker" and induce a more random coil conformation, as observed in studies with modified leucine zipper peptides.[3] This can be useful for introducing flexibility at specific positions within a peptide.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides containing these modified amino acids is typically performed using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-N,N-Dimethyl-L-Alanine-OH or Fmoc-Sar-OH

  • Coupling reagents:

    • For Sarcosine: HBTU/HOBt or DIC/Oxyma

    • For this compound: HATU is recommended due to steric hindrance.[4]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin with DMF and DCM.

  • Amino Acid Coupling:

    • For Sarcosine: Dissolve Fmoc-Sar-OH (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF. Add to the resin and shake for 2 hours.

    • For this compound: Dissolve Fmoc-N,N-Dimethyl-L-Alanine-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Pre-activate for 2 minutes, then add to the resin and shake for 4-6 hours. Monitor coupling completion using a test like the Kaiser test (note: not effective for secondary amines like in these modified residues; the chloranil test is a suitable alternative).[4]

  • Washing: Wash the resin thoroughly with DMF and DCM after coupling.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection: After synthesis is complete, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Precipitation and Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.[5]

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling Washing Washing Coupling->Washing Washing->Fmoc_Deprotection Repeat for next cycle Cleavage Cleavage & Deprotection Washing->Cleavage Final cycle Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS) Purification->Characterization

General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: In Vitro Proteolytic Stability Assay

This assay is used to determine the half-life of peptides in a biologically relevant matrix like human serum.

Materials:

  • Purified peptides (modified and unmodified controls)

  • Human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution: Acetonitrile (ACN) with 0.1% TFA

  • Incubator at 37°C

  • RP-HPLC system

Procedure:

  • Peptide Incubation: Dissolve the peptides in PBS to a final concentration of 1 mg/mL. Add the peptide solution to an equal volume of human serum and incubate at 37°C.[1]

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the peptide-serum mixture.

  • Protein Precipitation: Stop the enzymatic reaction by adding an equal volume of the quenching solution to precipitate the serum proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • HPLC Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of remaining peptide versus time to determine the half-life (t½) of the peptide.

Protocol 3: Conformational Analysis

Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques to assess the secondary structure of the modified peptides.[3][6]

Circular Dichroism (CD) Spectroscopy:

  • Dissolve the purified peptides in a suitable solvent (e.g., phosphate buffer, trifluoroethanol).

  • Acquire CD spectra in the far-UV region (e.g., 190-260 nm).

  • Analyze the spectra to estimate the percentage of α-helix, β-sheet, and random coil structures. A random coil conformation is often indicated by a strong negative band around 200 nm, while α-helices show characteristic negative bands at ~208 nm and ~222 nm and a positive band around 195 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the peptides in a suitable deuterated solvent.

  • Acquire 1D and 2D NMR spectra (e.g., TOCSY, NOESY).

  • Analyze chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) data to determine the three-dimensional structure of the peptide in solution.

Impact on Biological Activity: A Signaling Pathway Perspective

Modified peptides often exert their biological effects by interacting with cell surface receptors, such as G-protein coupled receptors (GPCRs). The conformational changes induced by this compound or sarcosine can significantly impact the peptide's ability to bind to its target receptor and initiate downstream signaling cascades.

For instance, a peptide antagonist designed to block a GPCR like the Neurotensin Receptor 1 (NTS1R) would need to adopt a specific conformation to bind to the receptor's orthosteric site and prevent the binding of the endogenous ligand, neurotensin.[7]

cluster_membrane GPCR GPCR (e.g., NTS1R) G_protein G-protein (Gq/11) GPCR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC co-activates Cellular_Response Cellular Response PKC->Cellular_Response leads to Ligand Endogenous Ligand (e.g., Neurotensin) Ligand->GPCR binds & activates Antagonist Peptide Antagonist (with this compound or Sarcosine) Antagonist->GPCR binds & blocks

Hypothetical inhibition of a GPCR signaling pathway by a modified peptide antagonist.

In this example, the binding of the endogenous ligand to the GPCR activates a Gq/11 signaling cascade, leading to a cellular response. A peptide antagonist containing this compound or sarcosine could be designed to have enhanced stability and a conformation that allows it to bind to the receptor with high affinity, thereby blocking the endogenous ligand and inhibiting the downstream signaling pathway. The choice of modification would depend on the specific conformational requirements of the receptor's binding pocket.

Conclusion

Both this compound and sarcosine are valuable tools for modifying peptide backbones, each offering a distinct set of advantages. This compound provides a significant enhancement in proteolytic stability and induces a high degree of conformational rigidity, which can be beneficial for locking a peptide into its bioactive conformation. However, this comes at the cost of more challenging synthesis. Sarcosine offers a more moderate increase in stability and can introduce flexibility, which may be desirable in certain applications, and is synthetically more accessible. The optimal choice between these two modifications will ultimately be dictated by the specific therapeutic goals and the structural requirements of the peptide-target interaction. A thorough understanding of their differential effects, supported by the experimental protocols outlined in this guide, will empower researchers to make informed decisions in the design of novel and effective peptide therapeutics.

References

N,N-Dimethylation: A Strategic Approach to Bolster Peptide Enzymatic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of native peptides in biological systems presents a significant hurdle. Proteolytic degradation rapidly diminishes the therapeutic efficacy of these molecules. A key strategy to overcome this limitation is the N,N-dimethylation of amino acid residues within the peptide backbone. This guide provides a comparative analysis of the enzymatic stability of N,N-dimethylated peptides versus their native counterparts, supported by experimental data and detailed methodologies.

The introduction of two methyl groups on the alpha-amino group of an amino acid residue profoundly enhances a peptide's resistance to enzymatic degradation. This chemical modification effectively shields the peptide from the action of proteases, leading to a significantly extended half-life in biological matrices.

Quantitative Comparison of Proteolytic Stability

The enhanced stability of N,N-dimethylated peptides can be quantified by comparing their half-life (t½) in the presence of proteolytic enzymes or in biological fluids like human serum to that of the corresponding native peptide. The following table provides illustrative data from an in vitro human serum stability assay, comparing a hypothetical native peptide to its N,N-dimethylated analogue containing N,N-Dimethyl-L-Valine.

Time (hours)% Intact Native Peptide% Intact N,N-Dimethylated Peptide
0 100%100%
1 45%95%
4 10%80%
8 <1%65%
24 Undetectable40%
Half-life (t½) ~0.8 hours ~18 hours

Note: This data is illustrative and serves to demonstrate the typical magnitude of stability enhancement. Actual results will vary depending on the specific peptide sequence and the position of the N,N-dimethylated residue.[1]

The Mechanism of Enhanced Stability

N,N-dimethylation confers proteolytic resistance primarily through two mechanisms: steric hindrance and disruption of enzymatic recognition patterns.

  • Steric Hindrance: The two methyl groups on the nitrogen atom create a bulky "shield" around the adjacent peptide bonds. This steric bulk physically obstructs the approach of proteolytic enzymes, making it difficult for them to access and cleave the peptide backbone.

  • Disruption of Hydrogen Bonding: Proteases often recognize their substrates through specific hydrogen bonding patterns with the peptide's amide protons. N,N-dimethylation removes these amide protons, thereby disrupting the key interactions required for enzyme binding and catalytic activity.[1]

Mechanism of Protease Resistance via N,N-Dimethylation cluster_0 Native Peptide cluster_1 N,N-Dimethylated Peptide native_peptide Peptide Backbone (-NH-CO-) protease_native Protease native_peptide->protease_native H-bond recognition (cleavage) dimethyl_peptide Peptide Backbone (-N(CH3)2-CO-) + Steric Hindrance protease_dimethyl Protease dimethyl_peptide->protease_dimethyl Blocked access (no cleavage)

Mechanism of protease resistance by N,N-dimethylation.

Experimental Protocols

Protocol 1: Synthesis of N,N-Dimethylated Peptides

N,N-dimethylated peptides are typically synthesized using Fmoc-based solid-phase peptide synthesis (SPPS). The key challenge lies in the coupling of the sterically hindered N,N-dimethylated amino acid.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-N,N-dimethyl-amino acids (e.g., Fmoc-N,N-Dimethyl-L-Valine-OH)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine), Piperidine

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

  • Amino Acid Coupling (Standard): For standard amino acids, pre-activate a solution of the Fmoc-amino acid, a coupling reagent (like HBTU), and DIPEA in DMF before adding it to the resin.

  • Coupling of Fmoc-N,N-Dimethyl-Amino Acid: Due to increased steric hindrance, the coupling of N,N-dimethylated amino acids requires a more potent coupling reagent like HATU and may require longer reaction times or double coupling.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).

  • Precipitation: Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Workflow for Fmoc-based SPPS of N,N-Dimethylated Peptides start Start with Rink Amide Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect couple Couple Standard Fmoc-Amino Acid deprotect->couple Standard AA couple_dimethyl Couple Fmoc-N,N-Dimethyl Amino Acid (with HATU) deprotect->couple_dimethyl N,N-Dimethyl AA wash Wash with DMF/DCM couple->wash couple_dimethyl->wash repeat Repeat for all Amino Acids wash->repeat repeat->deprotect No cleave Cleave from Resin (TFA cocktail) repeat->cleave Yes precipitate Precipitate with Cold Diethyl Ether cleave->precipitate purify Purify by RP-HPLC precipitate->purify characterize Characterize by MS and Analytical HPLC purify->characterize end Purified Peptide characterize->end

General workflow for Fmoc-based SPPS.

Protocol 2: In Vitro Enzymatic Stability Assay

This protocol outlines a general procedure to assess the stability of peptides in the presence of a specific protease or in a complex biological matrix like human serum.

Materials:

  • Purified native and N,N-dimethylated peptides

  • Protease solution (e.g., trypsin, chymotrypsin) or human serum

  • Reaction buffer (e.g., Phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., 10% TFA in acetonitrile)

  • Incubator (37°C)

  • RP-HPLC system for analysis

Procedure:

  • Peptide Stock Solutions: Prepare stock solutions of the native and N,N-dimethylated peptides in the reaction buffer at a known concentration (e.g., 1 mg/mL).

  • Reaction Setup: In separate tubes, incubate a known concentration of each peptide with the protease solution or human serum at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each reaction tube.

  • Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot. This will precipitate the larger proteins (in the case of serum) and denature the protease.

  • Sample Preparation: Centrifuge the quenched samples to pellet any precipitate.

  • HPLC Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining. The peak area of the intact peptide is monitored over time.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) for each peptide by fitting the data to a first-order decay model.

Workflow for In Vitro Peptide Stability Assay start Start with Purified Peptides (Native and N,N-Dimethylated) prepare_stocks Prepare Peptide Stock Solutions start->prepare_stocks setup_reaction Incubate Peptides with Protease/Serum at 37°C prepare_stocks->setup_reaction time_sampling Collect Aliquots at Defined Time Points setup_reaction->time_sampling quench Quench Reaction (e.g., with TFA/Acetonitrile) time_sampling->quench centrifuge Centrifuge to Pellet Precipitate quench->centrifuge analyze Analyze Supernatant by RP-HPLC centrifuge->analyze data_analysis Quantify Peak Area and Calculate Half-Life (t½) analyze->data_analysis end Comparative Stability Data data_analysis->end

Workflow for the in vitro protease stability assay.

References

NMR Spectroscopy: A Superior Tool for the Structural Elucidation of N,N-Dimethyl-L-Alanine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural characterization of modified peptides is paramount for understanding their biological function and advancing therapeutic design. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a uniquely powerful method for the detailed structural analysis of peptides containing N,N-Dimethyl-L-Alanine in solution. This guide provides an objective comparison of NMR spectroscopy with other common analytical methods, supported by experimental data, to highlight its advantages in defining the three-dimensional structure and conformational dynamics of these modified peptides.

N,N-dimethylation of amino acid residues, such as in this compound, is a key modification in peptide chemistry aimed at enhancing properties like metabolic stability and cell permeability. However, this modification also introduces unique structural constraints that necessitate high-resolution analytical techniques for their full characterization. While methods like X-ray crystallography and mass spectrometry provide valuable structural information, NMR spectroscopy offers unparalleled insights into the solution-state structure and dynamics, which are often more physiologically relevant.

Comparative Analysis of Structural Analysis Techniques

The choice of analytical technique for peptide structural analysis depends on the specific information required. While NMR provides detailed conformational and dynamic information in solution, other techniques offer complementary data.

TechniquePrincipleSample RequirementsStrengthsLimitations
NMR Spectroscopy Measures the magnetic properties of atomic nuclei in a magnetic field.Soluble and stable sample in a suitable deuterated solvent (typically 1-5 mM).[1]Provides atomic-resolution 3D structure in solution; allows for the study of dynamics and intermolecular interactions.[2]Can be limited by peptide size and may require isotopic labeling for larger peptides; spectral analysis can be complex.
X-ray Crystallography Measures the diffraction pattern of X-rays by a single crystal of the peptide.High-purity sample that can be crystallized into a well-ordered lattice.Can provide very high-resolution atomic structures.Requires successful crystallization, which can be challenging; provides a static picture of the molecule in a non-physiological crystalline state.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Small sample quantity; high purity is beneficial.Excellent for verifying molecular weight and confirming the presence of modifications; tandem MS (MS/MS) can determine the amino acid sequence.Does not provide information on the 3D conformation or secondary structure of the peptide.

In-Depth Structural Insights from NMR Spectroscopy

NMR spectroscopy offers a suite of experiments to probe the structure of this compound peptides at the atomic level. The N,N-dimethyl groups introduce characteristic signals in the NMR spectra, which can be used as probes for conformational analysis.

¹H and ¹³C Chemical Shifts

The chemical shifts of the protons and carbons in a peptide are highly sensitive to their local electronic environment and, therefore, to the peptide's conformation. For an this compound residue within a peptide, the N-methyl protons typically appear as a singlet in the ¹H NMR spectrum, while the N-methyl carbons also give a characteristic signal in the ¹³C NMR spectrum.

Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for N-methylated Alanine Residues in Peptides

AtomTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)
N-CH₃2.7 - 3.130 - 35
4.0 - 4.550 - 60
1.2 - 1.515 - 20
C' (carbonyl)-170 - 175

Note: These are typical ranges and can vary depending on the specific peptide sequence, solvent, and temperature.

Through-Space Correlations with NOESY/ROESY

The Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE) are distance-dependent effects that provide information about protons that are close to each other in space, regardless of whether they are connected by chemical bonds. This is crucial for determining the three-dimensional fold of a peptide. In peptides containing this compound, NOEs between the N-methyl protons and other protons along the peptide backbone and side chains can define the local conformation around the N,N-dimethylated residue.

Table 2: Representative NOE Correlations for a Peptide Containing an N-methyl-L-Alanine Residue

Proton PairDistance ConstraintStructural Implication
N-CH₃(i) - Hα(i)ShortDefines the local backbone conformation.
N-CH₃(i) - Hβ(i)ShortProvides information on side-chain orientation.
N-CH₃(i) - Hα(i-1)Medium/LongIndicates proximity to the preceding residue, defining the peptide turn or extended structure.

(Data derived from studies on N-methylated peptides)

Experimental Protocols for NMR Analysis

A thorough NMR analysis of an this compound peptide involves a series of 1D and 2D NMR experiments.

Sample Preparation
  • Dissolution: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃CN) to a final concentration of 1-5 mM. The choice of solvent can influence the peptide's conformation.

  • Internal Standard: Add an internal standard, such as DSS or TSP, for accurate chemical shift referencing.

  • pH Adjustment: Adjust the pH of the sample with dilute DCl or NaOD to ensure consistency and to study pH-dependent conformational changes.

NMR Data Acquisition

A standard suite of NMR experiments is acquired on a high-field spectrometer (≥ 600 MHz):

  • 1D ¹H: To get an overview of the proton signals and identify the characteristic N-methyl proton signal.

  • 2D TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons and determine the 3D structure.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in resonance assignment.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which helps in sequencing and confirming assignments.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for NMR-based structural analysis and the logical comparison with other techniques.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Calculation Peptide This compound Peptide PreparedSample NMR Sample (1-5 mM) Peptide->PreparedSample Solvent Deuterated Solvent Solvent->PreparedSample Standard Internal Standard Standard->PreparedSample NMR_Spectrometer High-Field NMR Spectrometer (>=600 MHz) PreparedSample->NMR_Spectrometer OneD_H1 1D ¹H NMR_Spectrometer->OneD_H1 TwoD_TOCSY 2D TOCSY NMR_Spectrometer->TwoD_TOCSY TwoD_NOESY 2D NOESY/ROESY NMR_Spectrometer->TwoD_NOESY TwoD_HSQC 2D ¹H-¹³C HSQC NMR_Spectrometer->TwoD_HSQC TwoD_HMBC 2D ¹H-¹³C HMBC NMR_Spectrometer->TwoD_HMBC Resonance_Assignment Resonance Assignment OneD_H1->Resonance_Assignment TwoD_TOCSY->Resonance_Assignment NOE_Restraints NOE-derived Distance Restraints TwoD_NOESY->NOE_Restraints TwoD_HSQC->Resonance_Assignment TwoD_HMBC->Resonance_Assignment Structure_Calculation Structure Calculation (e.g., using CYANA, XPLOR-NIH) Resonance_Assignment->Structure_Calculation NOE_Restraints->Structure_Calculation Structure_Ensemble 3D Structure Ensemble Structure_Calculation->Structure_Ensemble

NMR Experimental Workflow for Structural Analysis.

logical_comparison cluster_question Analytical Question cluster_techniques Analytical Techniques cluster_information Information Obtained Question What is the structure of the This compound peptide? NMR NMR Spectroscopy Question->NMR MS Mass Spectrometry Question->MS Xray X-ray Crystallography Question->Xray NMR_info Solution 3D Structure Conformational Dynamics Intermolecular Interactions NMR->NMR_info MS_info Molecular Weight Amino Acid Sequence MS->MS_info Xray_info Solid-State 3D Structure (Static) Xray->Xray_info

Comparison of Analytical Techniques for Peptide Analysis.

Conclusion

For the comprehensive structural analysis of this compound peptides, NMR spectroscopy stands out as the most informative technique. It provides not just a static picture of the molecule, but a detailed view of its conformational preferences and dynamics in a solution environment that mimics physiological conditions. While mass spectrometry is essential for confirming the identity and sequence of the peptide, and X-ray crystallography can provide high-resolution solid-state structures, NMR is indispensable for a complete understanding of the peptide's behavior and function. The integration of data from all three techniques can offer a holistic view of the peptide's structural properties.

References

A Comparative Guide to Evaluating the Receptor Binding Affinity of N,N-Dimethyl-L-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 25, 2025

This guide provides a comprehensive framework for evaluating the impact of N,N-Dimethyl-L-Alanine on receptor binding affinity. Due to the current absence of published experimental data for this specific compound, this document serves as a detailed methodological guide for researchers seeking to characterize its pharmacological profile. We present standardized experimental protocols, data presentation templates, and comparative compounds to facilitate a robust assessment.

Introduction to this compound

This compound is a derivative of the endogenous amino acid L-alanine, featuring two methyl groups on the alpha-amino group. While L-alanine and other amino acids are known to interact with various receptors in the central nervous system, the receptor binding profile of this compound remains uncharacterized. Understanding its binding affinity is a critical first step in elucidating its potential pharmacological effects and therapeutic applications.

Comparative Compounds for Analysis

A thorough evaluation of this compound should include a comparative analysis with structurally related compounds to determine the influence of N,N-dimethylation on receptor affinity. Suggested comparators include:

  • L-Alanine: The parent amino acid, which serves as a baseline for comparison.

  • N-Methyl-L-Alanine (NMLA): A mono-methylated derivative that can help elucidate the structure-activity relationship of methylation at the alpha-amino position.

  • Relevant Receptor Agonists/Antagonists: Known ligands for the target receptors should be included as positive controls to validate the assay.

Data Presentation: Receptor Binding Affinity

Quantitative data from binding assays should be organized for clear comparison. The following table provides a template for summarizing key binding parameters.

CompoundTarget ReceptorAssay TypeRadioligandK_i_ (nM)IC_50_ (nM)Hill Slope (n_H_)
This compounde.g., NMDACompetitione.g., [³H]MK-801TBDTBDTBD
L-Alaninee.g., NMDACompetitione.g., [³H]MK-801TBDTBDTBD
N-Methyl-L-Alaninee.g., NMDACompetitione.g., [³H]MK-801TBDTBDTBD
Positive Controle.g., NMDACompetitione.g., [³H]MK-801TBDTBDTBD

K_i_ (Inhibition Constant) and IC_50_ (Half-maximal Inhibitory Concentration) are measures of binding affinity and potency, respectively. The Hill Slope provides information about the cooperativity of binding. TBD (To Be Determined) indicates where experimental data would be populated.

Experimental Protocols

The following protocols describe a standard methodology for determining the receptor binding affinity of this compound using a competitive radioligand binding assay. This is a robust and sensitive method for quantifying ligand-receptor interactions.[1]

Materials and Reagents
  • Test Compounds: this compound, L-Alanine, N-Methyl-L-Alanine, and a known receptor-specific positive control.

  • Radioligand: A high-affinity, receptor-specific radiolabeled ligand (e.g., [³H] or [¹²⁵I]-labeled). The choice of radioligand is critical and should ideally have high specific activity and low non-specific binding.[2][3]

  • Receptor Source: Cell membranes prepared from cell lines stably expressing the target receptor (e.g., HEK293 cells transfected with the receptor of interest) or tissue homogenates known to be rich in the target receptor.

  • Assay Buffer: Buffer composition is critical and should be optimized for the specific receptor (e.g., Tris-HCl, HEPES) and may contain ions or other additives to ensure receptor stability and functionality.

  • Wash Buffer: Ice-cold buffer to terminate the binding reaction and wash away unbound radioligand.

  • Scintillation Cocktail: For detection of radioactivity.

  • Filtration Apparatus: A cell harvester or vacuum manifold with glass fiber filters (e.g., GF/B or GF/C) to separate bound from free radioligand.[4]

  • Scintillation Counter: To measure the radioactivity trapped on the filters.

Membrane Preparation
  • Culture cells expressing the target receptor to a high density.

  • Harvest the cells and centrifuge to form a cell pellet.

  • Resuspend the pellet in ice-cold lysis buffer and homogenize.

  • Centrifuge the homogenate at low speed to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

  • Wash the membrane pellet with fresh buffer and repeat the high-speed centrifugation.

  • Resuspend the final membrane pellet in an appropriate buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C in aliquots.

Saturation Binding Assay (to Determine Radioligand K_d_)

Before performing competition assays, it is essential to determine the equilibrium dissociation constant (K_d_) of the radioligand for the target receptor.[1]

  • In a 96-well plate, set up reactions containing a fixed amount of membrane protein and increasing concentrations of the radioligand.

  • For each concentration, prepare parallel reactions containing an excess of a non-labeled competing ligand to determine non-specific binding (NSB).

  • Incubate the plates at a specific temperature for a time sufficient to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate specific binding by subtracting NSB from total binding.

  • Plot specific binding against the concentration of the radioligand and use non-linear regression to determine the K_d_ and B_max_ (receptor density).

Competition Binding Assay (to Determine K_i_ of this compound)

This assay measures the ability of this compound to compete with the radioligand for binding to the receptor.[1]

  • In a 96-well plate, add a fixed concentration of the radioligand (typically at or below its K_d_ value) and a fixed amount of membrane protein to each well.[5]

  • Add increasing concentrations of this compound (and other test compounds in separate experiments) to the wells. Include wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).

  • Incubate, filter, and wash as described for the saturation binding assay.

  • Measure the radioactivity on the filters.

  • Plot the percentage of specific binding against the log concentration of the competitor to obtain a sigmoidal dose-response curve.

  • Use non-linear regression to determine the IC_50_ value for each test compound.

Data Analysis

The K_i_ value for each competitor can be calculated from its IC_50_ value using the Cheng-Prusoff equation:

K_i_ = IC_50_ / (1 + [L]/K_d_)

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • K_d_ is the equilibrium dissociation constant of the radioligand, determined from the saturation binding experiment.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the key processes involved in evaluating receptor binding affinity.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Receptor_Source Receptor Source (e.g., Transfected Cells) Membrane_Prep Membrane Preparation (Homogenization & Centrifugation) Receptor_Source->Membrane_Prep Incubation Incubation (Membranes + Radioligand + Competitor) Membrane_Prep->Incubation Radioligand_Prep Radioligand & Competitor (Serial Dilutions) Radioligand_Prep->Incubation Filtration Rapid Filtration (Separation of Bound vs. Free) Incubation->Filtration Washing Washing (Removal of Unbound Ligand) Filtration->Washing Counting Scintillation Counting (Measure Radioactivity) Washing->Counting Curve_Fitting Non-linear Regression (Determine IC50) Counting->Curve_Fitting Ki_Calculation Cheng-Prusoff Equation (Calculate Ki) Curve_Fitting->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay.

Signaling_Pathway cluster_receptor Ionotropic Glutamate Receptor (e.g., NMDA/AMPA) Receptor Receptor Channel Ion_Influx Ion Influx (e.g., Ca²⁺, Na⁺) Receptor->Ion_Influx Channel Opening Ligand This compound (Hypothetical Ligand) Ligand->Receptor Binding Kinase_Activation Kinase Activation (e.g., CaMKII) Ion_Influx->Kinase_Activation Activation Downstream Downstream Signaling & Gene Expression Kinase_Activation->Downstream Phosphorylation Cascade

Caption: Hypothetical signaling pathway for an ionotropic receptor.

References

head-to-head comparison of different purification strategies for N,N-dimethylated peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of N,N-dimethylated amino acids into peptide sequences is a powerful strategy to enhance their therapeutic properties, including metabolic stability and cell permeability. However, this modification significantly increases the hydrophobicity of the peptide, posing considerable challenges for purification. This guide provides a head-to-head comparison of different purification strategies for N,N-dimethylated peptides, complete with supporting experimental data and detailed protocols to aid researchers in selecting the optimal approach for their specific needs.

Challenges in Purifying N,N-Dimethylated Peptides

The primary difficulties in purifying N,N-dimethylated peptides stem from their altered physicochemical properties:

  • Increased Hydrophobicity: The addition of two methyl groups drastically increases the peptide's hydrophobicity, leading to strong retention on reversed-phase columns and potential co-elution with other hydrophobic impurities.

  • Aggregation: Highly hydrophobic peptides have a greater tendency to aggregate, which can result in poor peak shape, reduced recovery, and even column clogging.

  • Poor Solubility: N,N-dimethylated peptides often exhibit limited solubility in aqueous mobile phases commonly used in chromatography, complicating sample preparation and injection.

Purification Strategies: A Comparative Overview

The most common technique for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). However, for challenging N,N-dimethylated peptides, alternative or complementary strategies such as Ion-Exchange Chromatography (IEC), Size-Exclusion Chromatography (SEC), and Hydrophilic Interaction Liquid Chromatography (HILIC) may be beneficial. The following sections compare these methods.

Table 1: Quantitative Comparison of Purification Strategies for a Model N,N-Dimethylated Peptide
Purification StrategyTypical Purity (%)Typical Yield (%)Key AdvantagesKey Disadvantages
Reversed-Phase HPLC (RP-HPLC) 75-95%20-50%High resolution for hydrophobic molecules.Strong retention can lead to peak broadening and low recovery; risk of aggregation.
Ion-Exchange Chromatography (IEC) 60-80% (as a primary step)70-90%Separates based on charge, orthogonal to RP-HPLC; good for removing charged impurities.Lower resolution for peptides with similar charge; may not effectively separate hydrophobic impurities.
Size-Exclusion Chromatography (SEC) 50-70% (as a primary step)80-95%Effective for removing significantly smaller or larger impurities (e.g., salts, aggregates).Low resolution for peptides of similar size; not suitable for separating closely related impurities.
Hydrophilic Interaction Liquid Chromatography (HILIC) 70-90%40-70%Alternative selectivity for polar and charged peptides; can be orthogonal to RP-HPLC.Less effective for highly hydrophobic peptides which may not be retained.
Multidimensional Chromatography (e.g., IEC followed by RP-HPLC) >98%15-40% (overall)Very high final purity by combining orthogonal separation mechanisms.More complex, time-consuming, and can lead to lower overall yields due to multiple steps.

Note: The values in this table are estimates based on typical outcomes for challenging hydrophobic peptides and may vary depending on the specific N,N-dimethylated peptide sequence and the initial crude purity.

Experimental Workflows and Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse for peptide purification, separating molecules based on their hydrophobicity. For N,N-dimethylated peptides, modifications to standard protocols are often necessary to overcome the challenges of high hydrophobicity.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC System cluster_post Post-Purification Crude Crude Peptide Dissolve Dissolution (DMSO/DMF) Crude->Dissolve Dilute Dilution (Mobile Phase A) Dissolve->Dilute Column RP Column (C4 or Diphenyl) Dilute->Column Gradient Gradient Elution (ACN/Water/TFA) Column->Gradient Detector UV Detector Gradient->Detector Collector Fraction Collector Detector->Collector Analysis Purity Analysis (Analytical HPLC) Collector->Analysis Pooling Fraction Pooling Analysis->Pooling Lyophilize Lyophilization Pooling->Lyophilize

Figure 1: RP-HPLC workflow for N,N-dimethylated peptide purification.
  • Crude Peptide Preparation:

    • Dissolve the crude N,N-dimethylated peptide in a minimal amount of a strong organic solvent like DMSO or DMF.

    • Perform a small-scale solubility test to determine the optimal solvent.

    • Dilute the dissolved peptide with the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a suitable concentration (e.g., 1-5 mg/mL).

    • Centrifuge the sample to remove any particulates before injection.

  • Chromatographic Conditions:

    • Column: A less retentive stationary phase like C4 or diphenyl is often preferred over C18 to avoid excessively strong retention.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

    • Flow Rate: Typically 10-20 mL/min for preparative scale.

    • Gradient: A shallow gradient is crucial for separating closely eluting impurities. For example, a 1% increase in Mobile Phase B per minute around the expected elution time of the peptide.

    • Detection: UV absorbance at 220 nm.

  • Purification and Analysis:

    • Inject the prepared sample onto the equilibrated column.

    • Collect fractions across the main peak.

    • Analyze the purity of each fraction using analytical RP-HPLC.

    • Pool the fractions that meet the desired purity level.

    • Lyophilize the pooled fractions to obtain the final purified peptide.

Ion-Exchange Chromatography (IEC)

IEC separates molecules based on their net charge. It is an excellent orthogonal technique to RP-HPLC and can be used as an initial capture step to remove charged impurities before a final RP-HPLC polishing step.

IEC_Workflow cluster_prep Sample Preparation cluster_iec IEC System cluster_post Further Processing Crude Crude Peptide Dissolve Dissolution (Low Salt Buffer) Crude->Dissolve Column IEC Column (Cation/Anion) Dissolve->Column Gradient Salt Gradient Elution Column->Gradient Detector UV Detector Gradient->Detector Collector Fraction Collector Detector->Collector Desalting Desalting / Buffer Exchange Collector->Desalting RP_Polish RP-HPLC Polishing Desalting->RP_Polish

Figure 2: IEC workflow, often used as a preliminary step before RP-HPLC.
  • Column and Buffer Selection:

    • Choose a cation or anion exchange column based on the peptide's isoelectric point (pI) and the desired pH of the mobile phase.

    • Prepare a low-salt binding buffer and a high-salt elution buffer.

  • Sample Preparation:

    • Dissolve the crude peptide in the low-salt binding buffer.

    • Ensure the pH of the sample is appropriate for binding to the column.

  • Chromatography:

    • Equilibrate the IEC column with the binding buffer.

    • Load the sample onto the column.

    • Wash the column with the binding buffer to remove unbound impurities.

    • Elute the bound peptide with a salt gradient (e.g., 0-1 M NaCl).

    • Collect fractions and monitor with UV detection.

  • Post-IEC Processing:

    • Pool fractions containing the peptide of interest.

    • Desalt the pooled fractions (e.g., using a C18 cartridge or SEC).

    • Proceed to RP-HPLC for the final polishing step if necessary.

Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size. It is particularly useful for removing small molecule impurities (e.g., salts, scavengers) or large aggregates from the crude peptide mixture.

SEC_Workflow cluster_prep Sample Preparation cluster_sec SEC System cluster_post Further Processing Crude Crude Peptide Dissolve Dissolution (SEC Mobile Phase) Crude->Dissolve Column SEC Column Dissolve->Column Isocratic Isocratic Elution Column->Isocratic Detector UV Detector Isocratic->Detector Collector Fraction Collector Detector->Collector Pooling Fraction Pooling Collector->Pooling Further_Purif Further Purification (e.g., RP-HPLC) Pooling->Further_Purif

Figure 3: SEC workflow for aggregate and small molecule removal.
  • Column and Mobile Phase Selection:

    • Select an SEC column with a fractionation range appropriate for the molecular weight of the peptide.

    • The mobile phase is typically an aqueous buffer, sometimes containing an organic modifier to prevent hydrophobic interactions with the column matrix.

  • Sample Preparation:

    • Dissolve the crude peptide in the SEC mobile phase.

  • Chromatography:

    • Equilibrate the SEC column with the mobile phase.

    • Inject the sample.

    • Elute isocratically (no gradient).

    • Collect fractions corresponding to the expected elution volume of the peptide.

  • Post-SEC Processing:

    • Pool the relevant fractions.

    • The peptide is now in the SEC mobile phase and may require further purification by another method like RP-HPLC.

Conclusion

The purification of N,N-dimethylated peptides presents significant challenges due to their increased hydrophobicity. While Reversed-Phase HPLC remains the primary purification technique, a thorough understanding of its limitations and the optimization of experimental conditions are critical for success. For particularly difficult purifications, a multidimensional approach , such as combining Ion-Exchange Chromatography as a capture step with a final RP-HPLC polishing step, can yield a product of very high purity. Size-Exclusion Chromatography is a valuable tool for initial cleanup to remove aggregates and small molecule impurities. The choice of the optimal purification strategy will depend on the specific properties of the N,N-dimethylated peptide and the desired final purity. This guide provides the foundational knowledge and protocols for researchers to develop a robust and efficient purification process for these therapeutically promising molecules.

Safety Operating Guide

Proper Disposal of N,N-Dimethyl-L-Alanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. N,N-Dimethyl-L-Alanine (CAS No. 2812-31-9), a derivative of the amino acid L-alanine, requires careful handling due to its potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound and associated contaminated materials, designed for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

According to supplier Safety Data Sheets (SDS), this compound is classified as a hazardous substance. All materials that come into contact with this chemical should be treated as hazardous waste.

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Data sourced from BLD Pharmatech Safety Data Sheet.[1]

Step-by-Step Disposal Protocol

Adherence to a strict disposal protocol is mandatory to mitigate risks and ensure regulatory compliance.

Step 1: Don Personal Protective Equipment (PPE)

Before handling this compound in any capacity, including for disposal, ensure you are wearing appropriate PPE.

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat to protect from skin contact.

  • Respiratory Protection: If handling the powder outside of a fume hood or if dust generation is likely, a NIOSH-approved N95 (or better) respirator should be used.[2]

Step 2: Waste Segregation

Proper segregation at the point of generation is the first step in the waste management process. Do not mix different types of waste.

  • Solid Waste: This includes unused or expired this compound powder, contaminated gloves, weigh boats, paper towels, and disposable labware.

  • Liquid Waste: This category includes solutions containing this compound and solvents used for rinsing contaminated glassware. Ensure liquid waste streams are compatible before mixing.

  • Sharps Waste: Contaminated needles, Pasteur pipettes, or broken glassware must be placed in a designated, puncture-proof sharps container.

Step 3: Containerization and Labeling

All waste must be collected in appropriate, clearly labeled containers.

  • Container Type: Use durable, leak-proof containers with secure, tight-fitting lids. For liquid waste, ensure the container material is chemically compatible with the contents.[3]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents (e.g., "Solid waste with this compound," "Aqueous solution of this compound").

Step 4: On-Site Storage

Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]

  • The SAA should be located at or near the point of waste generation and under the control of laboratory personnel.[3]

  • Keep waste containers securely closed at all times, except when adding waste.[3]

  • It is advisable to use secondary containment (e.g., a larger bin or tray) to capture any potential leaks.[3]

Step 5: Arranging for Final Disposal

Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. [3]

  • Contact your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[3]

  • Follow all institutional and local regulations for scheduling a waste pickup, which may require completing specific forms or manifests. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[4][5]

Step 6: Decontamination of Reusable Equipment

Properly decontaminate any non-disposable equipment, such as glassware or spatulas, that has been in contact with the chemical.

  • Triple-rinse the equipment with a suitable solvent (e.g., water, ethanol).

  • The rinse solvent must be collected as hazardous liquid waste.[3]

  • After thorough decontamination, glassware can be washed and reused.[3]

Accidental Spill Management

In the event of a small spill, follow these procedures:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, control the spread of the spill.

  • Avoid generating dust.[6]

  • For solid spills, gently sweep or shovel the material into a suitable, labeled container for disposal.[7]

  • Clean the affected area with soap and water, collecting the cleaning materials as hazardous waste.

  • For larger spills, evacuate the area and contact your institution's EHS or emergency response team.

G cluster_prep Preparation cluster_collect Collection & Segregation cluster_store Storage & Disposal A Identify this compound Waste for Disposal B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste Stream B->C D Solid Waste (e.g., contaminated gloves, powder) C->D E Liquid Waste (e.g., solutions, rinsate) C->E F Sharps Waste (e.g., contaminated pipettes) C->F G Collect in Labeled, Leak-Proof Container D->G E->G F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Contact EHS or Licensed Waste Contractor for Pickup H->I J NEVER dispose in trash or down drain

Caption: Disposal workflow for this compound waste.

By adhering to these procedures, laboratory professionals can manage and dispose of this compound waste safely and in compliance with regulations, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for detailed local requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl-L-Alanine
Reactant of Route 2
Reactant of Route 2
N,N-Dimethyl-L-Alanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.